cis-Chrysanthemol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@H](C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18383-59-0, 78780-10-6 | |
| Record name | Chrysanthemol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018383590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysanthemol, (1R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078780106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHRYSANTHEMOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZX8L555LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHRYSANTHEMOL, (1R,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2NKN25QX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence and Analysis of cis-Chrysanthemol in the Asteraceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-chrysanthemol, a monoterpenoid alcohol, is a significant natural product found within the Asteraceae family. Its importance lies in its role as a direct precursor to the chrysanthemic acid moiety of pyrethrins, a class of potent natural insecticides.[1] These insecticides are biosynthesized by several members of the Asteraceae family, most notably Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium), commonly known as the pyrethrum daisy.[2][3] Understanding the natural occurrence, biosynthesis, and analytical methodologies for this compound is crucial for researchers in natural product chemistry, plant biochemistry, and for professionals involved in the development of new and sustainable insecticides. This technical guide provides an in-depth overview of the presence of this compound in Asteraceae, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.
Natural Occurrence of this compound in Asteraceae
This compound and its derivatives, such as cis-chrysanthenyl acetate, are characteristic components of the essential oils of various species within the Asteraceae family. The concentration of these compounds can vary significantly depending on the species, geographical location, and plant part analyzed. The following table summarizes the quantitative data on the occurrence of this compound and related compounds in several Asteraceae species.
| Species | Plant Part | Compound | Concentration (%) | Reference |
| Chrysanthemum cinerariifolium | Aerial Parts | cis-Chrysanthenol | 4.4 | [4] |
| Chrysanthemum coronarium | Flowers (conventionally propagated) | This compound | Higher than in-vitro propagated | [5] |
| Chrysanthemum coronarium | Inflorescences | Chrysanthemol | 21.8 | [6][7] |
| Tanacetum polycephalum subsp. farsicum | Aerial Parts | cis-Chrysanthenol | 6.7 | [1] |
| Tanacetum zahlbruckneri | Flowers | cis-Chrysanthenol | 12.0 | [4] |
| Artemisia absinthium | Aerial Parts | cis-Chrysanthenyl acetate | 7.7 - 17.9 | [6] |
Biosynthesis of this compound
The biosynthesis of this compound is a key branch of the terpenoid pathway in pyrethrin-producing plants. It begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), a product of the methylerythritol 4-phosphate (MEP) pathway.
The key enzyme in this pathway is Chrysanthemyl Diphosphate Synthase (CDS), which has been shown to be a bifunctional enzyme. It not only catalyzes the formation of chrysanthemyl diphosphate (CPP) from two DMAPP molecules but also the subsequent conversion of CPP to chrysanthemol.[5][7][8] The alcohol moiety of chrysanthemol is then oxidized to an aldehyde and subsequently to a carboxylic acid, chrysanthemic acid, by the sequential action of an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH).[2]
Experimental Protocols
The analysis of this compound in plant material typically involves extraction of the essential oil followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
Extraction of Essential Oil by Hydrodistillation
This method is widely used for the extraction of volatile compounds, including this compound, from plant matrices.
Materials and Apparatus:
-
Fresh or air-dried plant material (e.g., flowers, aerial parts)
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh a known amount of the plant material (e.g., 100 g of air-dried material).
-
Place the plant material into the flask of the Clevenger apparatus.
-
Add a sufficient volume of distilled water to cover the plant material completely.
-
Set up the hydrodistillation apparatus and begin heating the flask.
-
Continue the distillation for a set period (e.g., 3 hours) until no more oil is collected.
-
Carefully collect the essential oil from the collection arm of the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial at 4°C until analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar, equipped with a mass selective detector (MSD).
-
Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
MSD Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Quantification Procedure:
-
Standard Preparation: Prepare a series of standard solutions of authentic this compound in a suitable solvent (e.g., n-hexane) at known concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Internal Standard: Select an appropriate internal standard (ISTD) that is not naturally present in the sample and has similar chemical properties and retention time to this compound. A common choice for monoterpene analysis is n-tridecane or camphor, if not present in the sample. Prepare a stock solution of the ISTD (e.g., 100 µg/mL in n-hexane).
-
Sample and Standard Preparation for Analysis:
-
Accurately weigh a known amount of the essential oil (e.g., 10 mg) and dissolve it in a known volume of n-hexane (e.g., 1 mL).
-
To a known aliquot of the diluted essential oil and each standard solution, add a fixed volume of the internal standard solution.
-
-
GC-MS Analysis: Inject 1 µL of each standard and sample solution into the GC-MS system.
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by using the calibration curve and the peak area ratio obtained from the sample chromatogram.
-
Calculate the percentage of this compound in the essential oil based on the initial weight of the oil and the dilution factor.
-
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scialert.net [scialert.net]
Chemical and physical properties of cis-Chrysanthemol
An In-depth Technical Guide to the Chemical and Physical Properties of cis-Chrysanthemol
Introduction
This compound is a naturally occurring monoterpenoid and a key precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides derived from the flowers of Chrysanthemum cinerariaefolium.[1] Its stereochemistry, specifically the "cis" configuration of the substituents on the cyclopropane ring, plays a crucial role in the biological activity of its derivatives.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis, isolation, and analysis, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is a versatile molecule that can undergo various chemical transformations, including oxidation to form cis-chrysanthemic acid, a direct precursor to pyrethrin insecticides.[1]
| Property | Value | Source |
| IUPAC Name | [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | [2][3] |
| Synonyms | (Z)-chrysanthenol, cis-Chrysanthemyl alcohol | [2][4] |
| Molecular Formula | C10H18O | [2][4][5] |
| Molecular Weight | 154.25 g/mol | [1][2][3][5] |
| CAS Number | 18383-59-0 | [1][2][4][5] |
| InChIKey | HIPIENNKVJCMAP-BDAKNGLRSA-N | [4] |
Physical Properties
The physical characteristics of this compound are essential for its handling, purification, and formulation.
| Property | Value | Source |
| Boiling Point | 66-69 °C at 0.07 mm Hg | [2] |
| Density | 0.888 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.475 | [2] |
| Solubility in Water | 387.9 mg/L at 25 °C (estimated) | [6][7] |
| Solubility in other solvents | Soluble in alcohol | [7] |
Spectral Data
Spectroscopic analysis is critical for the identification and structural elucidation of this compound.
| Data Type | Availability | Source |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available and used for identification. | [4][8] |
| Gas Chromatography (GC) | GC data is available and is a primary method for separation and analysis. | [4][9] |
| Nuclear Magnetic Resonance (NMR) | NMR data is used for structural confirmation. | [10] |
| Infrared Spectroscopy (IR) | IR spectroscopy can be used to identify functional groups. | [11][12] |
Experimental Protocols
Synthesis
Stereoselective Total Synthesis: The precise three-dimensional arrangement of atoms in this compound is crucial for its biological activity.[1] Significant research has focused on stereoselective and enantioselective total synthesis routes. These strategies often involve two main approaches:
-
Asymmetric Catalysis: This method constructs the chiral cyclopropane ring using a chiral catalyst to control the stereochemical outcome of the cyclopropanation reaction, often achieving high yields and excellent enantiocontrol.[1]
-
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials to build the target molecule with the desired stereochemistry.[1]
Oxidation to cis-Chrysanthemic Acid: A key chemical transformation of this compound is its oxidation to cis-chrysanthemic acid.[1]
-
Chemical Oxidation: Various oxidizing agents can be employed for this conversion, including activated manganese dioxide, silver carbonate, and protocols like the Swern oxidation.[13]
-
Biocatalysis: Microbiologically catalyzed oxidation offers a highly selective method. For instance, certain species of the fungus Aspergillus, such as Aspergillus ochraceus, can perform enantio- and diastereoselective oxidation of racemic cis/trans-chrysanthemols to their corresponding acids.[1]
Isolation and Purification from Natural Sources
Extraction:
-
Steam Distillation or Supercritical CO2 Extraction: These methods are employed to minimize thermal degradation of the compound during extraction from plant materials like Chrysanthemum coronarium L.[1]
-
Microwave-Assisted Hydrodistillation (MAHD): This is a "green" technology that reduces extraction time and energy consumption.[1]
Purification:
-
Silica Gel Chromatography: Following extraction, the crude extract, which is a complex mixture, is subjected to silica gel chromatography. A gradient elution system, such as hexane:ethyl acetate, is used to separate this compound from other terpenoid analogs.[1]
-
Preparative Chromatography: This technique is used to isolate larger quantities of pure this compound, which is essential for biological testing or for use as a reference standard.[1]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[1]
-
Injection: The sample extract is injected into the gas chromatograph.
-
Separation: Compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column (e.g., Innowax or DB-1 Supelcowax).[8] A typical temperature program might be from 70°C to 150°C at a rate of 10°C per minute.[8]
-
Ionization and Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum.
-
Identification: The mass spectrum of the eluted compound is compared with published spectra or a spectral library to confirm the identity of this compound.[1][8]
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound follows an unconventional pathway for monoterpenes, starting with the condensation of two molecules of dimethylallyl diphosphate (DMAPP).[1]
Caption: Biosynthetic pathway of this compound from DMAPP.
Experimental Workflow for Analysis
A typical workflow for the analysis of this compound from a plant source involves extraction, purification, and spectroscopic identification.
Caption: Workflow for isolation and analysis of this compound.
Biological Activity and Significance
This compound is not only a precursor to the potent pyrethrin insecticides but also exhibits biological activity itself.[1] Overexpression of the chrysanthemol synthase gene in Chrysanthemum morifolium resulted in the emission of volatile chrysanthemol, which acted as a repellent against cotton aphids (Aphis gossypii).[14] This suggests a dual defense mechanism where the volatile alcohol repels pests, and its downstream products, the pyrethrins, have insecticidal properties.[1][14] This intrinsic bioactivity makes this compound and its biosynthetic pathway a significant area of research for developing new pest control strategies.
References
- 1. This compound | 18383-59-0 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Chrysanthemol | C10H18O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-Chrysanthemyl alcohol [webbook.nist.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound, 18383-59-0 [thegoodscentscompany.com]
- 7. chrysanthemol, 5617-92-5 [thegoodscentscompany.com]
- 8. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cis-Chrysanthemyl alcohol [webbook.nist.gov]
- 10. youtube.com [youtube.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchportal.unamur.be [researchportal.unamur.be]
- 14. Modification of chrysanthemum odour and taste with chrysanthemol synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of Chrysanthemol: An In-depth Technical Guide on Their Synthesis, Separation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysanthemol, a monoterpenoid alcohol, is a crucial precursor in the biosynthesis of pyrethrins, a class of natural insecticides. The stereochemistry of chrysanthemol dictates the biological activity of the resulting pyrethroid esters, making the study of its individual stereoisomers paramount for the development of potent and selective agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the four stereoisomers of chrysanthemol, detailing their synthesis, separation, and distinct biological significance. Experimental protocols for key methodologies are provided, and quantitative data on their biological activities are summarized.
Introduction to the Stereoisomers of Chrysanthemol
Chrysanthemol possesses two chiral centers at the C1 and C3 positions of its cyclopropane ring, giving rise to four stereoisomers: (+)-trans-chrysanthemol, (-)-trans-chrysanthemol, (+)-cis-chrysanthemol, and (-)-cis-chrysanthemol. The "cis" and "trans" descriptors refer to the relative orientation of the C1-hydroxymethyl group and the C3-isobutenyl group on the cyclopropane ring. The (+) and (-) notations indicate the optical rotation of the enantiomers.
The arrangement of these substituents significantly influences the molecule's interaction with biological targets. Generally, the insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the chrysanthemic acid moiety, which is derived from the corresponding chrysanthemol stereoisomer. The (1R)-configured isomers, which correspond to the (+)-isomers of chrysanthemol, typically exhibit higher insecticidal potency. Furthermore, recent studies have highlighted the potential anti-inflammatory properties of chrysanthemol, suggesting its relevance in drug development.[1][2]
Below is a graphical representation of the stereoisomers of chrysanthemol.
Biological Significance and Activity
The biological activity of chrysanthemol stereoisomers is most pronounced in their oxidized form, chrysanthemic acid, which is esterified to form pyrethroids. However, the inherent properties of the alcohol precursors also exhibit stereochemical differentiation.
Insecticidal Activity
While direct quantitative data on the insecticidal activity of individual chrysanthemol stereoisomers is limited in publicly available literature, the activity of the corresponding pyrethroid esters is well-documented. The insecticidal potency is largely attributed to the (1R)-trans and (1R)-cis configurations of the chrysanthemic acid moiety. This strongly suggests that (+)-trans- and (+)-cis-chrysanthemol are the precursors to the more biologically active insecticides.
Anti-inflammatory Activity
Chrysanthemol has been reported to possess anti-inflammatory properties.[1] However, specific studies delineating the anti-inflammatory efficacy of each individual stereoisomer are not yet widely available. Given the stereoselectivity observed in other biological systems, it is highly probable that the anti-inflammatory activity also varies among the four stereoisomers.
Microbial Oxidation
A significant indicator of the differential biological activity of chrysanthemol stereoisomers comes from microbial studies. Research on the oxidation of chrysanthemol to chrysanthemic acid by Aspergillus species has shown both enantio- and diastereoselectivity. This biological transformation preferentially targets certain stereoisomers, highlighting the distinct ways in which biological systems interact with each molecule.
Quantitative Data on Biological Activity
| Stereoisomer | Microbial Oxidation by Aspergillus ochraceus | Significance for Pyrethroid Activity |
| (+)-trans-Chrysanthemol | Readily oxidized to (+)-trans-chrysanthemic acid | Precursor to highly active pyrethroids |
| (-)-trans-Chrysanthemol | Not significantly oxidized | Precursor to less active pyrethroids |
| (+)-cis-Chrysanthemol | Readily oxidized to (+)-cis-chrysanthemic acid | Precursor to active pyrethroids |
| (-)-cis-Chrysanthemol | Not significantly oxidized | Precursor to less active pyrethroids |
Table 1: Stereoselectivity of Microbial Oxidation of Chrysanthemol Isomers.
Experimental Protocols
Stereoselective Synthesis of Chrysanthemol
The synthesis of specific chrysanthemol stereoisomers can be achieved through various stereoselective routes. One common method involves the reduction of the corresponding chrysanthemic acid stereoisomer.
Protocol: Reduction of (+)-trans-Chrysanthemic Acid to (+)-trans-Chrysanthemol
-
Materials: (+)-trans-Chrysanthemic acid, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, distilled water, 10% sulfuric acid, anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Dissolve (+)-trans-chrysanthemic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously add distilled water dropwise to quench the excess LiAlH₄, followed by the addition of 10% sulfuric acid until a clear solution is formed.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude (+)-trans-chrysanthemol.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Separation of Chrysanthemol Stereoisomers
A racemic mixture of chrysanthemol stereoisomers can be separated using chiral chromatography or through derivatization with a chiral auxiliary followed by conventional chromatography.
Microbial Oxidation of Chrysanthemol Stereoisomers
This protocol provides a method to assess the stereoselective bio-oxidation of chrysanthemol isomers.
Protocol: Oxidation by Aspergillus ochraceus
-
Culture Preparation:
-
Inoculate Aspergillus ochraceus into a suitable liquid medium (e.g., potato dextrose broth) and incubate at 28 °C with shaking for 48-72 hours.
-
-
Biotransformation:
-
Add a racemic mixture of chrysanthemol stereoisomers dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol) to the fungal culture.
-
Continue the incubation under the same conditions for a specified period (e.g., 24, 48, 72 hours).
-
-
Extraction and Analysis:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the broth with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Analyze the product mixture by chiral gas chromatography-mass spectrometry (GC-MS) to identify and quantify the remaining chrysanthemol stereoisomers and the formed chrysanthemic acid stereoisomers.
-
Visualizations
The following diagrams illustrate the relationships between the stereoisomers and a typical experimental workflow for their analysis.
Conclusion
The stereoisomers of chrysanthemol represent a fascinating case study in the importance of stereochemistry in biological systems. While the direct biological activities of these alcohol precursors are still an area of active research, their role as progenitors to the highly potent pyrethroid insecticides underscores the significance of understanding and controlling their stereochemical configurations. The development of efficient stereoselective synthesis and separation methods is crucial for maximizing the desired biological activity and minimizing off-target effects. Future research should focus on obtaining quantitative data for the individual stereoisomers to fully elucidate their therapeutic and agrochemical potential.
References
The Pivotal Role of Chrysanthemyl Diphosphate Synthase (CDS) in Terpene Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of chrysanthemyl diphosphate synthase (CDS), an enzyme of significant interest in the field of terpene biosynthesis. CDS is distinguished by its catalysis of a non-head-to-tail or "irregular" monoterpene condensation reaction, a critical step in the formation of pyrethrins, a class of potent natural insecticides. This document details the biochemical mechanism of CDS, compiles its kinetic and operational parameters, and furnishes detailed experimental protocols for its study. Furthermore, it presents visual representations of key biochemical pathways and experimental workflows to facilitate a deeper understanding of its function and context. This guide is intended to serve as a valuable resource for researchers in academia and industry, particularly those engaged in metabolic engineering, natural product synthesis, and the development of novel insecticides.
Introduction: The Unconventional Activity of CDS
Terpenoids, a vast and diverse class of natural products, are primarily synthesized through the head-to-tail condensation of isoprenoid units. However, a mechanistically distinct group of enzymes catalyzes "irregular" condensations. Among these, chrysanthemyl diphosphate synthase (CDS) is a key enzyme that catalyzes the c1'-2-3 condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). This reaction is the first committed step in the biosynthesis of the acid moiety of pyrethrins, which are highly effective and commercially valuable insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium.[1][2][3][4] The unique cyclopropanation reaction catalyzed by CDS sets it apart from conventional terpene synthases and makes it a fascinating subject for both fundamental and applied research.
Biochemical Mechanism and Bifunctional Nature
The catalytic mechanism of CDS involves the ionization of one molecule of DMAPP to form a dimethylallyl cation. This cation then acts as an electrophile, attacking the double bond of a second DMAPP molecule. The resulting intermediate undergoes a cyclization and deprotonation to yield the cyclopropyl-containing product, chrysanthemyl diphosphate.[3][5][6]
Interestingly, further research has revealed that CDS can operate as a bifunctional enzyme.[4][7][8][9][10][11] Under conditions of lower substrate availability, which may be prevalent in planta, the enzyme can also catalyze the subsequent hydrolysis of the diphosphate moiety from CPP to produce chrysanthemol.[4][7][8][9][10][11] This chrysanthemol synthase activity suggests a more complex role for CDS in the pyrethrin biosynthetic pathway than initially understood.
Quantitative Data for Chrysanthemyl Diphosphate Synthase
The following table summarizes the key kinetic and operational parameters reported for CDS, providing a basis for experimental design and comparative analysis.
| Parameter | Value | Substrate | Organism/Conditions |
| Km | 600 µM | DMAPP | Chrysanthemum cinerariaefolium[8] |
| Km | 196 µM | Chrysanthemyl diphosphate (CPP) | For chrysanthemol synthase activity[4][7][9][10][11] |
| DMAPP concentration for half-maximal activity | ~100 µM | DMAPP | For chrysanthemol synthase activity[4][7][9][10][11] |
Note: Significant substrate inhibition was observed at elevated DMAPP concentrations for the chrysanthemol synthase activity.[4][7][9][10][11]
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of CDS and its products.
Recombinant Expression and Purification of CDS
This protocol describes the expression of CDS in Escherichia coli and its subsequent purification.
1. Gene Cloning and Vector Construction:
- The open reading frame of the CDS gene, excluding the putative plastidial targeting sequence (approximately the first 50 amino acids), is amplified by PCR.[3][12]
- The amplified gene is cloned into an expression vector, such as pET-28a, which allows for the addition of an N-terminal polyhistidine (His) tag for affinity purification.[3][12]
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- The induced culture is then incubated at a lower temperature, typically 16-25°C, for 12-18 hours to enhance the solubility of the recombinant protein.
3. Cell Lysis and Protein Purification:
- The bacterial cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- The cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant, containing the soluble His-tagged CDS, is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.[3][12]
- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- The His-tagged CDS is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE. The purified protein should be dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
CDS Enzyme Assay
This protocol outlines a method to determine the enzymatic activity of purified CDS.
1. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).
- The reaction mixture should contain the reaction buffer, a known concentration of DMAPP (substrate), and the purified CDS enzyme.
2. Incubation:
- The reaction is initiated by the addition of the enzyme.
- The reaction mixture is incubated at a suitable temperature, typically 30°C, for a defined period (e.g., 30-60 minutes).
3. Product Hydrolysis and Extraction:
- To analyze the product, the diphosphate moiety of the formed CPP is typically hydrolyzed to the corresponding alcohol (chrysanthemol). This can be achieved by adding alkaline phosphatase to the reaction mixture and incubating for an additional period.[3][12]
- The reaction is then stopped, and the product is extracted with an organic solvent such as hexane or ethyl acetate.
4. Product Analysis:
- The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis of Terpene Products
This protocol provides a general framework for the GC-MS analysis of the CDS reaction product.
1. GC-MS System:
- A gas chromatograph coupled to a mass spectrometer is used. The GC should be equipped with a suitable capillary column, such as a DB-5MS or HP-5MS.[13][14]
2. GC Conditions:
- Injector Temperature: 250°C
- Oven Temperature Program: An initial temperature of 50-60°C held for a few minutes, followed by a temperature ramp of 5-10°C/min to a final temperature of 250-280°C.[14][15]
- Carrier Gas: Helium at a constant flow rate.
3. MS Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: A scan range of m/z 40-400 is typically used for monoterpenes.
4. Product Identification:
- The product, chrysanthemol, is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of chrysanthemol will have a characteristic fragmentation pattern.
Visualizing the Context of CDS
Pyrethrin Biosynthesis Pathway
Caption: The biosynthetic pathway of pyrethrins, highlighting the central role of CDS.
CDS Catalytic Mechanism
Caption: A simplified diagram of the catalytic mechanism of chrysanthemyl diphosphate synthase.
Experimental Workflow for CDS Characterization
Caption: A typical experimental workflow for the characterization of CDS.
Conclusion and Future Perspectives
Chrysanthemyl diphosphate synthase stands out as a fascinating enzyme due to its unconventional catalytic activity and its pivotal role in the biosynthesis of the economically important pyrethrin insecticides. The bifunctional nature of CDS adds another layer of complexity to its regulation and function within the plant. The detailed protocols and compiled data in this guide provide a solid foundation for further research into this enzyme. Future work could focus on protein engineering to alter its substrate specificity or enhance its catalytic efficiency, potentially leading to the development of novel biocatalysts for the synthesis of high-value irregular terpenes. Such advancements hold promise for the sustainable production of natural insecticides and other valuable compounds.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. research.wur.nl [research.wur.nl]
- 11. uniprot.org [uniprot.org]
- 12. Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi [frontiersin.org]
- 15. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of an Insecticide: A Technical Guide to the Discovery and Structural Elucidation of Chrysanthemic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemic acid is a monoterpenoid and a key component of pyrethrins, a class of natural insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium (formerly Chrysanthemum cinerariaefolium).[1] Its discovery and the elucidation of its intricate cyclopropane structure marked a significant milestone in natural product chemistry. This technical guide provides an in-depth exploration of the historical discovery, the biosynthetic pathway of its precursors, and the key experimental methodologies employed in its structural elucidation. The work of pioneering chemists Hermann Staudinger and Leopold Ružička in the early 20th century laid the foundation for our understanding of this important molecule.[2]
Historical Discovery and Key Researchers
The insecticidal properties of pyrethrum flowers have been recognized for centuries. However, the scientific investigation into its active components began in the early 1900s. The seminal work on the structural elucidation of the acidic components of pyrethrins was published by Hermann Staudinger and Leopold Ružička in 1924 in Helvetica Chimica Acta.[3] They successfully isolated and identified the acidic moieties responsible for the insecticidal activity of pyrethrin I, naming the novel monocarboxylic acid "chrysanthemic acid."[3]
Their research involved the careful separation of the pyrethrin esters into their constituent acidic and alcohol fragments. This foundational work not only revealed the structure of chrysanthemic acid but also opened the door for the future synthesis of synthetic pyrethroids, which are now widely used as commercial insecticides.
The Biosynthetic Pathway of Chrysanthemic Acid
The biosynthesis of chrysanthemic acid begins with the universal C5 isoprenoid precursor, dimethylallyl diphosphate (DMAPP), which is produced through the methylerythritol phosphate (MEP) pathway in plants. The pathway proceeds through a series of enzymatic conversions to yield chrysanthemic acid.
The key steps in the biosynthetic pathway are:
-
Formation of Chrysanthemyl Diphosphate (CDP): Two molecules of DMAPP are condensed in a unique "non-head-to-tail" fashion by the enzyme chrysanthemyl diphosphate synthase (CDS) to form chrysanthemyl diphosphate (CPP), the first committed precursor in the pathway.[4][5][6] This cyclopropanation reaction is a critical step in forming the characteristic three-membered ring of chrysanthemic acid.[4][6]
-
Conversion to Chrysanthemol: CDP is then hydrolyzed to chrysanthemol. Interestingly, studies have shown that CDS itself can act as a bifunctional enzyme, catalyzing not only the formation of CDP but also its subsequent conversion to chrysanthemol.[5]
-
Oxidation to Chrysanthemal: The alcohol group of chrysanthemol is oxidized to an aldehyde, forming chrysanthemal. This reaction is catalyzed by an alcohol dehydrogenase (ADH) .
-
Final Oxidation to Chrysanthemic Acid: The final step involves the oxidation of the aldehyde group of chrysanthemal to a carboxylic acid, yielding chrysanthemic acid. This is carried out by an aldehyde dehydrogenase (ALDH) .
Structural Elucidation: Key Experimental Protocols
The determination of the structure of chrysanthemic acid by Staudinger and Ružička was a remarkable achievement, relying on classical chemical degradation techniques and meticulous analysis, long before the advent of modern spectroscopic methods.
Experimental Workflow for Structural Elucidation
The logical flow of their investigation involved a series of key experiments that progressively unveiled the structural features of chrysanthemic acid.
Detailed Methodologies
1. Isolation of Pyrethrins and Saponification:
-
Objective: To hydrolyze the ester linkage in pyrethrins to separate the acidic (chrysanthemic acid) and alcohol (pyrethrolone) moieties.
-
Protocol:
-
A crude extract of pyrethrins was obtained from the flower heads of Chrysanthemum cinerariaefolium using a non-polar solvent like petroleum ether.
-
The extract was then subjected to saponification by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide or sodium hydroxide.
-
This process cleaved the ester bond, resulting in the potassium or sodium salt of chrysanthemic acid and the alcohol pyrethrolone.
-
After saponification, the alcohol was removed by distillation. The remaining aqueous solution containing the salt of chrysanthemic acid was then acidified with a mineral acid (e.g., sulfuric acid) to precipitate the free chrysanthemic acid.
-
The crude chrysanthemic acid was then purified by recrystallization.
-
2. Ozonolysis of Chrysanthemic Acid:
-
Objective: To cleave the double bond within the chrysanthemic acid molecule to identify the resulting fragments and deduce the original structure.
-
Protocol:
-
A solution of purified chrysanthemic acid in an inert solvent (e.g., ethyl acetate or chloroform) was cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
A stream of ozone gas was bubbled through the solution until the reaction was complete, often indicated by a color change (e.g., the appearance of a blue color from unreacted ozone).
-
The resulting ozonide was then worked up under oxidative or reductive conditions. For structural elucidation, oxidative workup (e.g., with hydrogen peroxide) was often employed to convert the fragments into carboxylic acids or ketones, which were more easily identifiable.
-
The ozonolysis of chrysanthemic acid yielded acetone and caronic acid, a cyclopropane dicarboxylic acid. The identification of these products was crucial in establishing the presence of the isobutenyl side chain and the cyclopropane ring in the original molecule.[3]
-
Quantitative Data
The following tables summarize key quantitative data related to chrysanthemic acid and its precursors.
Table 1: Physical and Chemical Properties of Chrysanthemic Acid Isomers
| Property | (+)-trans-Chrysanthemic Acid | (-)-trans-Chrysanthemic Acid | (±)-cis-Chrysanthemic Acid | (±)-trans-Chrysanthemic Acid |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ |
| Molar Mass ( g/mol ) | 168.23 | 168.23 | 168.23 | 168.23 |
| Melting Point (°C) | 17-21 | 17-21 | 115-116 | 54 |
| Optical Rotation | +14.4° | -14.2° | - | - |
Data compiled from various sources.
Table 2: Spectroscopic Data for (+)-trans-Chrysanthemic Acid
| Technique | Key Signals and Assignments |
| ¹H NMR (CDCl₃, ppm) | ~1.15-1.30 (m, 6H, gem-dimethyl), ~1.70 (s, 3H, vinyl CH₃), ~1.95 (d, 1H, cyclopropane CH), ~2.20 (dd, 1H, cyclopropane CH), ~4.95 (d, 1H, vinyl CH), ~12.0 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, ppm) | ~179 (C=O), ~136 (vinyl C), ~126 (vinyl CH), ~32 (cyclopropane CH), ~31 (cyclopropane CH), ~29 (quaternary C), ~25 (vinyl CH₃), ~20 (gem-dimethyl), ~15 (gem-dimethyl) |
| IR (cm⁻¹) | ~2500-3300 (br, O-H stretch), ~1690 (C=O stretch), ~1640 (C=C stretch) |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. The values presented are approximate.
Table 3: Concentration of Chrysanthemic Acid Precursors in Transgenic Tomato Fruit
| Precursor | Concentration (µg/g fresh weight) |
| Chrysanthemyl Diphosphate (CDP) | 3.7 |
| trans-Chrysanthemol | 1.6 |
| trans-Chrysanthemal | 0.35 |
| trans-Chrysanthemic Acid | 7.0 |
Data from studies on metabolically engineered tomato fruits expressing key enzymes of the chrysanthemic acid biosynthetic pathway.
Conclusion
The discovery and structural elucidation of chrysanthemic acid and its precursors represent a classic example of natural product chemistry, showcasing the power of logical deduction and chemical degradation techniques in an era before advanced spectroscopy. The pioneering work of Staudinger and Ružička not only unveiled a novel molecular architecture but also provided the chemical blueprint for the development of a vast array of synthetic pyrethroid insecticides that are crucial for modern agriculture and public health. The ongoing research into the biosynthesis of chrysanthemic acid continues to provide valuable insights into plant specialized metabolism and offers opportunities for metabolic engineering to enhance the production of this valuable natural insecticide.
References
- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Cis-Chrysanthemol: A Core Precursor in the Biosynthesis of Pyrethrin Insecticides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Pyrethrins, a class of natural insecticides derived from the flowers of Tanacetum cinerariifolium (the pyrethrum daisy), have a long history of use due to their potent insecticidal activity and low mammalian toxicity.[1][2][3] These compounds are esters, formed by the combination of an acid moiety and an alcohol moiety.[4] The primary acid components are chrysanthemic acid and pyrethric acid. This guide focuses on the critical role of cis-chrysanthemol as the direct precursor to the chrysanthemic acid portion of pyrethrin I, one of the most abundant and effective pyrethrins. Understanding the biosynthetic and chemical pathways involving this compound is paramount for the potential biotechnological production of these valuable insecticides.
I. Biosynthetic Pathway of the Acid Moiety
The biosynthesis of the acid moiety of pyrethrins is an intricate enzymatic cascade that begins with a universal terpene precursor and proceeds through several key intermediates, with chrysanthemol being a central molecule. The pathway originates from the plastidial methylerythritol-4-phosphate (MEP) pathway, which supplies the initial building blocks.[1][3]
The key steps are as follows:
-
Cyclopropane Ring Formation: The pathway commences with the condensation of two molecules of dimethylallyl diphosphate (DMAPP), an irregular "head-to-middle" reaction catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS) .[1][5] This crucial step forms the characteristic cyclopropane ring of the acid moiety, yielding (1R,3R)-chrysanthemyl diphosphate (CDP).[1][4]
-
Hydrolysis to Chrysanthemol: The CDP is then hydrolyzed to form (1R,3R)-chrysanthemol. This conversion can be a two-step process. A plastid-localized Nudix family enzyme, TcNudix1 , specifically hydrolyzes CDP to chrysanthemyl monophosphate (CMP).[6] Subsequently, other, yet to be fully identified, phosphatases are believed to complete the conversion of CMP to chrysanthemol.[1][6] Interestingly, recombinant TcCDS has also been shown to catalyze the further hydrolysis of its product to chrysanthemol.[1]
-
Oxidation to Chrysanthemic Acid: The final steps in the formation of the acid moiety involve the sequential oxidation of (1R,3R)-chrysanthemol.
This chrysanthemic acid is then ready for the final esterification step to form pyrethrins.
II. Final Pyrethrin Assembly
The formation of the final pyrethrin ester bond is the concluding step in the biosynthetic pathway.[1] The GDSL lipase-like protein (TcGLIP) is the enzyme responsible for catalyzing the esterification of the acid and alcohol moieties.[3] Specifically for Pyrethrin I, TcGLIP links chrysanthemic acid (in its activated chrysanthemoyl-CoA form) with the alcohol pyrethrolone.[1][8] This esterification step has been shown to occur primarily in the ovary tissue of the pyrethrum flower.[9]
III. Data Presentation
Table 1: Key Enzymes in the Biosynthesis of Chrysanthemic Acid
| Enzyme Name | Abbreviation | Substrate(s) | Product(s) |
| Chrysanthemyl Diphosphate Synthase | TcCDS / CHS | 2x Dimethylallyl Diphosphate (DMAPP) | (1R,3R)-Chrysanthemyl Diphosphate (CDP) |
| Nudix Hydrolase 1 | TcNudix1 | (1R,3R)-Chrysanthemyl Diphosphate (CDP) | (1R,3R)-Chrysanthemyl Monophosphate (CMP) |
| Alcohol Dehydrogenase 2 | TcADH2 | (1R,3R)-Chrysanthemol | (1R,3R)-Chrysanthemal |
| Aldehyde Dehydrogenase 1 | TcALDH1 | (1R,3R)-Chrysanthemal | (1R,3R)-Chrysanthemic Acid |
| GDSL Esterase/Lipase | TcGLIP | (1R,3R)-Chrysanthemoyl CoA, Rethrolones | Pyrethrins |
Table 2: Reported Quantitative Data
| Parameter | Enzyme | Value | Conditions / Notes |
| Michaelis Constant (Kₘ) | TcNudix1 | 0.137 ± 0.05 µM | For the hydrolysis of CPP to CMP.[6] |
| Specific Activity (Recombinant Protein) | CPPase | 160 nmol h⁻¹ ·mg⁻¹ | Purified from an overproducing E. coli strain.[10] |
Table 3: Common Analytical Methods for Pyrethrins and Precursors
| Analytical Technique | Detector(s) | Application |
| Gas Chromatography (GC) | ECD, FID, FPD, MS | Widely used for the separation and quantification of pyrethrins and pyrethroids in biological and environmental samples.[11][12][13] |
| High-Performance Liquid Chromatography (HPLC) | UV | Used for the analysis of pyrethrins, often coupled with GC for comprehensive analysis.[11][12] |
| Thin-Layer Chromatography (TLC) | - | Used for separation and preliminary identification.[14] |
| Infrared Spectrophotometry | - | Used for structural characterization.[14] |
| Colorimetry (Deniges reagent) | - | Historical method for the determination of Pyrethrin I.[15] |
IV. Experimental Protocols
Protocol 1: Purification of Chrysanthemyl Diphosphate Synthase (CPPase) from C. cinerariaefolium
This protocol is adapted from Rivera et al. (2001).[10]
-
Homogenization: Homogenize immature pyrethrum flower buds in an extraction buffer (e.g., 20 mM imidazole, pH 7.0, with 5 mM MgSO₄ and 0.5 mM DTT).
-
Centrifugation: Centrifuge the homogenate to pellet cell debris. Collect the supernatant.
-
Ammonium Sulfate Precipitation:
-
Bring the supernatant to 30% saturation with ammonium sulfate, stir, and centrifuge.
-
Bring the resulting supernatant to 55% saturation with ammonium sulfate, stir, and centrifuge to pellet the protein.
-
-
Resuspension and Desalting: Resuspend the protein pellet in a minimal volume of buffer and desalt using a desalting column.
-
Chromatography:
-
DEAE Chromatography: Load the desalted protein onto a DEAE anion-exchange column and elute with a salt gradient.
-
Phenyl-Sepharose Chromatography: Pool active fractions and apply them to a Phenyl-Sepharose hydrophobic interaction column. Elute with a decreasing salt gradient.
-
-
Purity Check: Analyze the purified protein fractions via SDS-PAGE. A single polypeptide band at approximately 41 kDa should be observed for pure CPPase.[10]
-
Storage: Store the purified enzyme as an ammonium sulfate precipitate, where it remains stable for several months.[10]
Protocol 2: Enzymatic Assay for Chrysanthemol Production from CPP
This protocol is adapted from Yang et al. (2014).[16]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
Assay Buffer (e.g., 15 mM MOPSO, pH 7.0, 1 mM MgCl₂, 2 mM dithioerythritol, 12.5% v/v glycerol).
-
Chrysanthemyl diphosphate (CPP) substrate at the desired concentration (e.g., 150 µM).
-
Purified TcCDS enzyme (e.g., 35 µg).
-
-
Incubation: Incubate the reaction mixture at 30°C for a set period (e.g., 20 hours).
-
Extraction:
-
Stop the reaction by adding an equal volume of an organic solvent like pentane or hexane.
-
Vortex thoroughly to extract the product.
-
Centrifuge to separate the phases.
-
-
Analysis:
-
Carefully transfer the organic (upper) phase to a new vial.
-
Concentrate the sample under a gentle stream of nitrogen.
-
Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Identification: Compare the retention time and mass spectrum of the product with an authentic chrysanthemol standard.[16]
Protocol 3: General Protocol for Phenol-Chloroform DNA Extraction
This method is a standard procedure for purifying DNA, for example, prior to cloning a biosynthetic gene like TcCDS.[17]
-
Sample Lysis: Homogenize the biological sample (e.g., plant tissue ground in liquid nitrogen) in a suitable lysis buffer.
-
Phenol-Chloroform Extraction:
-
Add one volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.
-
Vortex vigorously for ~20 seconds to create an emulsion.
-
-
Phase Separation:
-
Centrifuge the mixture at high speed (e.g., 16,000 x g) for 5 minutes at room temperature. This will separate the mixture into three phases: an upper aqueous phase (containing DNA), an interphase (containing proteins), and a lower organic phase.
-
-
Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a clean tube, ensuring no part of the interphase or organic phase is transferred.
-
Ethanol Precipitation:
-
Add 2-2.5 volumes of cold 100% ethanol and a salt solution (e.g., sodium acetate) to the aqueous phase to precipitate the DNA.
-
Incubate at -20°C or colder for at least 1 hour.
-
-
Pelleting and Washing:
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 70% ethanol and centrifuge again.
-
-
Drying and Resuspension:
-
Remove the ethanol and air-dry the pellet briefly.
-
Resuspend the purified DNA in TE buffer or nuclease-free water.[17]
-
V. Visualizations
Caption: Biosynthetic pathway from DMAPP to Chrysanthemic Acid.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 18383-59-0 | Benchchem [benchchem.com]
- 7. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - IN [thermofisher.com]
The Natural Distribution of cis-Chrysanthemol in Chrysanthemum cinerariaefolium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural distribution of cis-Chrysanthemol, a key precursor to the potent insecticidal pyrethrins, within Chrysanthemum cinerariaefolium. The document synthesizes available scientific data on its localization, biosynthesis, and analytical methodologies, offering a comprehensive resource for research and development in natural insecticides and related fields.
Introduction
Chrysanthemum cinerariaefolium, commonly known as pyrethrum, is of significant commercial and scientific interest due to its production of pyrethrins, a class of natural insecticides with low mammalian toxicity.[1] this compound is a monoterpenoid alcohol that serves as a direct precursor to chrysanthemic acid, the acidic moiety of pyrethrin I, cinerin I, and jasmolin I.[2] Understanding the spatial and quantitative distribution of this compound within the plant is crucial for optimizing extraction processes, metabolic engineering efforts, and for the development of novel biocidal agents.
Distribution and Localization of Pyrethrin Precursors
While direct quantitative data for this compound across different tissues of Chrysanthemum cinerariaefolium is not extensively available in current literature, the distribution of its downstream products, the pyrethrins, is well-documented and serves as a strong proxy for the localization of their precursors. The highest concentrations of pyrethrins are found in the flower heads, specifically within the glandular trichomes located on the surface of the ovaries and developing achenes.[3][4][5] The concentration of pyrethrins in the leaves is approximately one-tenth of that found in the flowers.[1]
Quantitative Data on Pyrethrin Content
The following table summarizes the reported concentrations of total pyrethrins in various tissues of Chrysanthemum cinerariaefolium. It is important to note that these values represent the final esterified products and not the precursor alcohol, this compound.
| Plant Tissue | Concentration (% of Dry Weight) | Concentration (µg/g Dry Weight) | Citation(s) |
| Flower Heads | 0.9 - 2.5% | 9,000 - 25,000 | [1][6] |
| Leaves | ~0.1% | ~1,000 | [1] |
| Callus Culture | Not Applicable | 17.5 | [7] |
Biosynthesis of this compound
The biosynthesis of the acid moiety of pyrethrins, which originates from this compound, occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. In contrast, the alcohol moiety of pyrethrins is synthesized through the oxylipin pathway.[8] The biosynthesis is understood to be regulated by jasmonic acid signaling pathways, which are often involved in plant defense responses.[3]
Biosynthetic pathway of Pyrethrin I, highlighting the role of this compound.
Experimental Protocols
The following sections detail generalized protocols for the extraction and analysis of terpenoids from Chrysanthemum cinerariaefolium, which can be adapted for the specific quantification of this compound.
Extraction of this compound and other Terpenoids
This protocol is a composite of established methods for pyrethrin extraction, suitable for obtaining a crude extract containing this compound.
Materials:
-
Dried plant material (flower heads, leaves, stems)
-
Petroleum ether, ethanol, acetone, or ethyl acetate[7][8][9]
-
Grinder or mortar and pestle
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Sample Preparation: Dry the plant material at 30-40°C to a constant weight.[9] Grind the dried material into a fine powder.
-
Solvent Extraction:
-
Maceration/Sonication: Suspend the powdered plant material in a suitable solvent (e.g., ethyl acetate) in a flask.[7] Sonicate for 1 hour or allow to macerate for 24-72 hours with occasional stirring.[7][8]
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract with the chosen solvent in a Soxhlet apparatus for several hours.
-
-
Filtration: Filter the mixture through filter paper to remove solid plant debris.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the extract in a sealed vial at 4°C in the dark to prevent degradation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable method for the identification and quantification of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpenoid analysis (e.g., DB-5ms, HP-5ms)
-
Helium as carrier gas
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at a rate of 5°C/minute
-
Ramp to 280°C at a rate of 20°C/minute, hold for 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/minute
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-500
Quantification:
-
Standard Curve: Prepare a series of standard solutions of authentic this compound of known concentrations.
-
Sample Analysis: Inject the prepared plant extracts into the GC-MS system.
-
Identification: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the authentic standard.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the investigation of this compound distribution in Chrysanthemum cinerariaefolium.
General workflow for the extraction and analysis of this compound.
Conclusion
While the primary focus of research on Chrysanthemum cinerariaefolium has been on the end-product pyrethrins, this guide provides a framework for investigating the distribution of the key precursor, this compound. The localization of pyrethrins strongly suggests that this compound is most abundant in the flower heads, particularly in the glandular trichomes. The provided experimental protocols for extraction and GC-MS analysis offer a robust starting point for researchers aiming to quantify this important metabolite. Further research into the specific distribution and regulation of this compound will be invaluable for the metabolic engineering of C. cinerariaefolium and the development of novel, sustainable insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. mdpi.com [mdpi.com]
- 7. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
The Enzymatic Architecture of a Natural Insecticide: A Technical Guide to the Formation of the Cyclopropane Ring in cis-Chrysanthemol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic formation of the cyclopropane ring in cis-chrysanthemol, a key precursor to the potent natural insecticides known as pyrethrins. We will delve into the core of this biosynthetic pathway, focusing on the central enzyme, its kinetic properties, and the experimental methodologies used for its characterization.
Executive Summary
The formation of the characteristic cyclopropane ring in chrysanthemol is a critical step in the biosynthesis of pyrethrins, natural insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium. This intricate cyclopropanation is catalyzed by the bifunctional enzyme, Chrysanthemyl Diphosphate Synthase (CDS). This enzyme orchestrates a non-head-to-tail condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), which is subsequently hydrolyzed to chrysanthemol. This guide will detail the enzymatic mechanism, present key quantitative data, and provide comprehensive experimental protocols for the study of this unique biosynthetic pathway.
The Core Enzyme: Chrysanthemyl Diphosphate Synthase (CDS)
Chrysanthemyl Diphosphate Synthase (CDS), also known as CPPase (EC 2.5.1.67), is the pivotal enzyme responsible for the formation of the monoterpene backbone of pyrethrins.[1][2][3] Unlike typical terpene synthases that catalyze head-to-tail condensations of isoprenoid units, CDS facilitates an irregular c1′-2-3 cyclopropanation reaction.[4] This enzyme exhibits remarkable bifunctionality, catalyzing two sequential reactions:
-
Prenyltransferase Activity: The condensation of two DMAPP molecules to yield chrysanthemyl diphosphate (CPP).
-
Synthase/Hydrolase Activity: The conversion of the intermediate CPP into chrysanthemol through the hydrolysis of the diphosphate group.[5][6][7]
This dual catalytic role streamlines the biosynthetic pathway and represents an interesting example of enzyme evolution.
Quantitative Enzymatic Data
The kinetic parameters of Chrysanthemyl Diphosphate Synthase have been characterized to understand its efficiency and substrate affinity. The following tables summarize the available quantitative data for its two primary catalytic functions.
Table 1: Kinetic Parameters for the Conversion of Chrysanthemyl Diphosphate (CPP) to Chrysanthemol
| Parameter | Value | Substrate | Reference |
| Km | 196 ± 23 µM | CPP | [5] |
| kcat | 3.3 ± 0.2 × 10-3 min-1 | CPP | [5] |
Table 2: Substrate Concentration for a a half-maximal activity for the Synthesis of Chrysanthemol from Dimethylallyl Diphosphate (DMAPP)
| Parameter | Value | Substrate | Reference |
| DMAPP concentration for half-maximal activity | ~100 µM | DMAPP | [6][7] |
| Km | 600 µM | DMAPP | [5] |
Note: Significant substrate inhibition was observed at elevated DMAPP concentrations for the chrysanthemol synthase activity.[6][7]
Biosynthetic Pathway of this compound
The enzymatic formation of this compound is a two-step process catalyzed by the bifunctional Chrysanthemyl Diphosphate Synthase (CDS). The pathway begins with two molecules of the five-carbon precursor, dimethylallyl diphosphate (DMAPP).
Caption: Biosynthetic pathway of this compound from DMAPP catalyzed by CDS.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of Chrysanthemyl Diphosphate Synthase activity.
Expression and Purification of Recombinant CDS
For detailed characterization, CDS is typically expressed recombinantly in Escherichia coli.
-
Gene Cloning: The coding sequence of CDS is cloned into an expression vector, often with an N-terminal affinity tag (e.g., polyhistidine) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.
-
Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and lysed using sonication or a French press. The soluble protein fraction is then purified using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Protein Purity and Concentration: The purity of the recombinant CDS is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.
In Vitro Enzyme Assay for Chrysanthemol Formation
This assay quantifies the activity of CDS in converting DMAPP or CPP to chrysanthemol.
Reaction Mixture:
-
Purified recombinant CDS (35 µg)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Substrate:
-
For CPP to chrysanthemol conversion: Varying concentrations of CPP (e.g., 0-600 µM)
-
For DMAPP to chrysanthemol conversion: Varying concentrations of DMAPP (e.g., 0-600 µM)
-
-
Final reaction volume: 100 µL
Procedure:
-
The reaction components are mixed in a glass vial.
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at 30°C for a specified duration (e.g., 20 hours for CPP as a substrate, 96 hours for DMAPP as a substrate).[5]
-
The reaction is stopped, and the products are extracted.
Product Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The volatile product, chrysanthemol, is extracted and analyzed by GC-MS.
Extraction:
-
Add an equal volume of an organic solvent (e.g., pentane or hexane) to the reaction mixture.
-
Vortex vigorously to extract the nonpolar chrysanthemol into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the organic layer for analysis.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 Network or similar.
-
Column: HP-5MS capillary column (30 m × 0.25 mm; film thickness, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C for 3 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 2 minutes at 280°C.
-
-
Mass Spectrometer: DSQ mass spectrometer or similar.
-
Scan Range: m/z 35-450.
Quantification:
The amount of chrysanthemol produced can be quantified by comparing the peak area of the product to a standard curve generated with authentic chrysanthemol standards.
Experimental Workflow
The following diagram illustrates the logical flow of experiments for the characterization of Chrysanthemyl Diphosphate Synthase.
Caption: Experimental workflow for CDS characterization.
Conclusion
The enzymatic formation of the cyclopropane ring in this compound, orchestrated by the bifunctional Chrysanthemyl Diphosphate Synthase, is a fascinating example of nature's chemical ingenuity. Understanding the intricacies of this enzyme's mechanism and its kinetic properties is crucial for potential applications in metabolic engineering and the development of novel, bio-based insecticides. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the power of this unique biosynthetic pathway.
References
- 1. Chrysanthemyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 2. ENZYME - 2.5.1.67 chrysanthemyl diphosphate synthase [enzyme.expasy.org]
- 3. chrysanthemyl diphosphate synthase - Creative Biogene [microbialtec.com]
- 4. pnas.org [pnas.org]
- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Architecture of Irregular Monoterpene Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic and biochemical foundations of irregular monoterpene biosynthesis, a unique branch of terpenoid metabolism. Irregular monoterpenes, characterized by their non-head-to-tail linkage of isoprene units, possess significant potential in the pharmaceutical and fragrance industries. This document outlines the key enzymes, genetic determinants, and experimental methodologies crucial for understanding and engineering the production of these valuable compounds.
Introduction to Irregular Monoterpene Biosynthesis
Monoterpenes, the C10 class of isoprenoids, are predominantly synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] While regular monoterpenes are formed through the head-to-tail condensation of IPP and DMAPP to produce geranyl diphosphate (GPP) or neryl diphosphate (NPP), irregular monoterpenes arise from alternative, non-head-to-tail condensations.[1][2] Key examples of irregular monoterpenes include lavandulol, found in lavender essential oils, and chrysanthemol, a precursor to pyrethrin insecticides.[1][3]
The biosynthesis of these compounds is initiated by specialized prenyl diphosphate synthases that catalyze the unconventional joining of two DMAPP molecules.[1][2] This guide focuses on the genetic basis of this process, with a particular emphasis on the enzymes responsible for creating the characteristic irregular carbon skeletons.
Key Enzymes and Genes in Irregular Monoterpene Biosynthesis
The central enzymes in the biosynthesis of irregular monoterpenes are specialized synthases that catalyze the formation of unique C10 precursors.
Lavandulyl Diphosphate Synthase (LPPS)
A pivotal enzyme in the biosynthesis of lavandulol and its derivatives is Lavandulyl Diphosphate Synthase (LPPS).[1][3] This enzyme catalyzes the head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP), the direct precursor to lavandulol.[1][2]
A notable example is the Lavandula x intermedia LPPS (LiLPPS), which was the first wild-type gene identified to catalyze this specific reaction as its primary function.[1] LiLPPS is a cis-prenyl diphosphate synthase, which is significant as it demonstrates that Lavandula species employ a cis-PDPS to initiate irregular monoterpene biosynthesis, unlike other plants that may use trans-PDPS for similar transformations.[2]
Chrysanthemyl Diphosphate Synthase (CPPS)
Chrysanthemyl Diphosphate Synthase (CPPS) is another critical enzyme in this pathway, responsible for the biosynthesis of chrysanthemyl diphosphate (CPP), the precursor to chrysanthemic acid, a component of pyrethrin insecticides. CPPS also catalyzes the non-head-to-tail condensation of two DMAPP molecules, but with a different cyclopropanation reaction mechanism.[1]
Quantitative Data on Key Enzymes
The biochemical characterization of these enzymes is crucial for understanding their function and for applications in metabolic engineering. The following table summarizes the kinetic properties of the functionally characterized LiLPPS.
| Enzyme | Source Organism | Substrate | Apparent K_m (μM) | Apparent k_cat (s⁻¹) | Hill Coefficient |
| LiLPPS | Lavandula x intermedia | DMAPP | 208 ± 12 | 0.1 | 2.7 |
| Table 1: Kinetic parameters of Lavandulyl Diphosphate Synthase (LiLPPS). Data sourced from[2][3]. |
The sigmoidal saturation curve and a Hill coefficient of 2.7 for LiLPPS suggest positive cooperative interaction among its catalytic sites.[2][3]
Biosynthetic Pathways and Regulatory Mechanisms
The production of irregular monoterpenes is tightly regulated and integrated within the broader isoprenoid metabolic network.
The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
Like all terpenoids, the precursors for irregular monoterpenes, IPP and DMAPP, are synthesized through two primary pathways: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][4] In plants, the MEP pathway is the primary source of IPP and DMAPP for monoterpene biosynthesis in the plastids.[4]
Biosynthesis of Lavandulol
The biosynthetic pathway to lavandulol begins with the condensation of two DMAPP molecules, catalyzed by LPPS, to form LPP.[5] LPP is then dephosphorylated to yield lavandulol.[5] Further enzymatic modifications can occur, such as acetylation by alcohol acyltransferases (AATs) to produce lavandulyl acetate.[6]
References
- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Guide: Identification and Quantification of cis-Chrysanthemol in Essential Oils
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies for identifying and quantifying cis-Chrysanthemol in complex essential oil matrices. It covers experimental protocols, data presentation, and the underlying principles of the analytical techniques involved.
Introduction
Chrysanthemol is a monoterpenoid alcohol that exists as a mixture of four stereoisomers. The cis and trans configurations refer to the geometric isomerism at the cyclopropane ring. This compound is a naturally occurring compound found in the essential oils of several plant species, particularly within the Asteraceae family, such as Chrysanthemum coronarium[1][2]. It serves as a key precursor in the biosynthesis of pyrethrins, a class of natural insecticides[2]. Accurate identification and quantification of this compound are crucial for quality control, chemotaxonomic studies, and the development of new pharmaceuticals or agrochemicals.
The primary challenge lies in distinguishing this compound from its isomers and other structurally similar terpenoids within the complex mixture of an essential oil. This guide details the standard analytical workflow, focusing on gas chromatography-mass spectrometry (GC-MS) as the principal technique.
Essential Oil Extraction
The initial step involves the extraction of volatile compounds from the plant matrix. Hydrodistillation is a common and effective method for obtaining essential oils.
Detailed Protocol: Hydrodistillation
-
Plant Material Preparation: Fresh or air-dried plant material (e.g., flowers, leaves) is placed in a round-bottomed flask.
-
Distillation: The material is submerged in water and heated to boiling. The resulting steam, carrying the volatile essential oil components, rises.[3]
-
Condensation: The steam is passed through a condenser, which cools it back into a liquid state.
-
Separation: The liquid is collected in a Clevenger-type or similar apparatus, where the less dense essential oil naturally separates from the aqueous phase (hydrosol)[3].
-
Collection: The essential oil layer is carefully collected and stored, typically in a sealed vial at low temperatures (e.g., 4°C) to prevent degradation.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of volatile compounds in essential oils, providing both separation and structural identification capabilities[4][5]. The gas chromatograph separates individual components of the mixture, which are then identified by the mass spectrometer[4].
Analytical Workflow
The overall workflow for GC-MS analysis is a multi-step process from sample preparation to final data interpretation.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is a representative method based on published analyses of Chrysanthemum species[1]. Parameters should be optimized for the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dilute the essential oil sample to a suitable concentration (e.g., 1 µL of oil in 1 mL of hexane or another volatile organic solvent)[6]. A common concentration for GC-MS analysis is approximately 10 µg/mL[7].
-
For quantitative analysis, add an internal standard (e.g., n-tridecane) at a known concentration[3].
-
Transfer the final solution to a 1.5 mL glass autosampler vial[7].
-
-
Gas Chromatography (GC) Conditions:
-
System: Agilent 6890 GC or equivalent[1].
-
Injector: Split/splitless inlet. For analysis of major components, a split injection (e.g., 50:1 split ratio) is used to avoid column overloading[6].
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C[6].
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure (e.g., 1.0 mL/min)[6][8].
-
Column: A non-polar or semi-polar capillary column is typically used. A common choice is a (5%)-phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness[1][6].
-
Oven Temperature Program: An initial temperature of 60-70 °C, held for 1-2 minutes, followed by a ramp of 2-4 °C/min to a final temperature of 240-270 °C, with a final hold time[1][6].
-
-
Mass Spectrometry (MS) Conditions:
-
Compound Identification and Quantification:
-
Identification: Initial identification is performed by comparing the acquired mass spectrum of each chromatographic peak with reference spectra in commercial libraries (e.g., NIST, Wiley)[1][6].
-
Confirmation: Identification is confirmed by comparing the calculated Linear Retention Index (RI) of the compound with literature values. The RI is calculated relative to the retention times of a homologous series of n-alkanes (e.g., C7-C40) analyzed under the same conditions[1].
-
Quantification: The relative percentage of each compound is calculated by peak area normalization. For absolute quantification, a calibration curve is generated using a certified standard of this compound.
-
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, chemotype, growing conditions, and extraction method. A study on the essential oil of Chrysanthemum coronarium L. flowers provides specific quantitative data.
| Plant Source / Propagation | Extraction Method | This compound (%) | Reference |
| C. coronarium L. (Conventional) | Deryng Apparatus (Hydrodistillation) | 8.25 | |
| C. coronarium L. (Conventional) | Clevenger Apparatus (Hydrodistillation) | 9.80 | |
| C. coronarium L. (In Vitro) | Deryng Apparatus (Hydrodistillation) | 5.61 | [9] |
| C. coronarium L. (In Vitro) | Clevenger Apparatus (Hydrodistillation) | 8.26 | [9] |
Confirmatory Analysis: NMR Spectroscopy
While GC-MS is powerful, co-elution of isomers can occur. Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the unambiguous structural elucidation of isomers, as it provides detailed information about the spatial arrangement of atoms.
For distinguishing between cis and trans geometric isomers, ¹H NMR is particularly useful:
-
Coupling Constants (J-values): The vicinal coupling constants between protons on a double bond or a cyclopropane ring are highly dependent on their dihedral angle. For alkenes, trans protons typically show a larger J-value (12-18 Hz) compared to cis protons (6-12 Hz)[10]. Similar principles apply to the protons on the cyclopropane ring of chrysanthemol, allowing for differentiation.
-
Chemical Shifts (δ): The electronic environment of a nucleus determines its chemical shift. Due to differing spatial proximities and anisotropic effects, corresponding protons in cis and trans isomers will have distinct chemical shifts[10].
While a full NMR analysis requires isolation of the compound, advanced NMR techniques can be applied to complex mixtures to aid in identification[11].
Biosynthesis of this compound
Understanding the origin of this compound provides valuable context. Its biosynthesis follows an unconventional monoterpene pathway. Instead of the typical head-to-tail condensation of IPP and DMAPP, it is formed via the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules.
This reaction is catalyzed by the enzyme Chrysanthemyl Diphosphate Synthase (CDS), which produces Chrysanthemyl Diphosphate (CPP). Subsequent hydrolysis of CPP yields this compound[2][12][13]. This unique pathway distinguishes it from the formation of most other monoterpenes.
References
- 1. akjournals.com [akjournals.com]
- 2. This compound | 18383-59-0 | Benchchem [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vipsen.vn [vipsen.vn]
- 7. uoguelph.ca [uoguelph.ca]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Total Synthesis of cis-Chrysanthemol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective total synthesis of (+)-cis-chrysanthemol, a key precursor for the synthesis of pyrethroid insecticides. The described synthetic route commences with the readily available chiral starting material, (+)-3-carene, and proceeds through a series of stereocontrolled transformations.
Synthetic Strategy Overview
The total synthesis of (+)-cis-chrysanthemol from (+)-3-carene is a well-established method that leverages the inherent stereochemistry of the starting material to achieve the desired cis-configuration of the final product. The key transformations in this synthetic pathway include:
-
Ozonolysis: The oxidative cleavage of the double bond in (+)-3-carene to yield a key keto-aldehyde intermediate.
-
Oxidation: The selective oxidation of the aldehyde functionality to a carboxylic acid, forming (+)-cis-chrysanthemic acid.
-
Esterification: Conversion of the carboxylic acid to its methyl ester to facilitate the subsequent reduction.
-
Reduction: The final reduction of the methyl ester to the target primary alcohol, (+)-cis-chrysanthemol.
This strategy is advantageous due to the low cost of the starting material and the high degree of stereocontrol throughout the synthesis.
Logical Workflow of the Synthesis
Caption: Synthetic pathway from (+)-3-carene to (+)-cis-Chrysanthemol.
Quantitative Data Summary
The following table summarizes the typical yields and key parameters for each step of the synthesis.
| Step No. | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Ozonolysis | (+)-3-Carene | Keto-aldehyde | O₃, CH₂Cl₂/MeOH | 75-85 |
| 2 | Oxidation | Keto-aldehyde | (+)-cis-Chrysanthemic Acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 80-90 |
| 3 | Esterification | (+)-cis-Chrysanthemic Acid | Methyl (+)-cis-Chrysanthemate | SOCl₂, MeOH | 90-95 |
| 4 | Reduction | Methyl (+)-cis-Chrysanthemate | (+)-cis-Chrysanthemol | LiAlH₄, THF | 85-95 |
Detailed Experimental Protocols
Step 1: Ozonolysis of (+)-3-Carene
This protocol describes the oxidative cleavage of (+)-3-carene to form the key keto-aldehyde intermediate.
Materials:
-
(+)-3-Carene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (DMS)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with a gas inlet tube and a drying tube
Procedure:
-
Dissolve (+)-3-carene (1.0 eq) in a 3:1 mixture of anhydrous CH₂Cl₂ and anhydrous MeOH in a round-bottom flask equipped with a magnetic stirring bar and a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction by TLC until all the starting material has been consumed. A faint blue color in the solution indicates an excess of ozone.
-
Once the reaction is complete, purge the solution with argon or nitrogen gas for 15-20 minutes to remove excess ozone.
-
Add dimethyl sulfide (2.0 eq) dropwise to the cold solution to quench the ozonide.
-
Allow the reaction mixture to warm slowly to room temperature and stir for at least 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the keto-aldehyde.
Step 2: Oxidation of the Keto-aldehyde to (+)-cis-Chrysanthemic Acid (Pinnick Oxidation)
This protocol details the selective oxidation of the aldehyde to a carboxylic acid.
Materials:
-
Keto-aldehyde from Step 1
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂), 80%
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
Water (deionized)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the keto-aldehyde (1.0 eq) in t-BuOH in a flask.
-
Add 2-methyl-2-butene (5.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate monohydrate (4.0 eq) in water.
-
Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred solution of the keto-aldehyde at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by TLC.
-
After completion, quench the reaction by adding water and extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with diethyl ether (3 x).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (+)-cis-chrysanthemic acid.
Step 3: Esterification to Methyl (+)-cis-Chrysanthemate
This protocol describes the conversion of the carboxylic acid to its methyl ester.
Materials:
-
(+)-cis-Chrysanthemic Acid from Step 2
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a solution of (+)-cis-chrysanthemic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous methanol and stir at room temperature for 3 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give methyl (+)-cis-chrysanthemate, which can be used in the next step without further purification.
Step 4: Reduction to (+)-cis-Chrysanthemol
This final step details the reduction of the methyl ester to the primary alcohol.
Materials:
-
Methyl (+)-cis-Chrysanthemate from Step 3
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of methyl (+)-cis-chrysanthemate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (+)-cis-chrysanthemol.
Signaling Pathways and Experimental Workflows
Pinnick Oxidation Mechanism
The Pinnick oxidation is a highly selective method for the oxidation of aldehydes to carboxylic acids in the presence of other functional groups.
Caption: Key stages of the Pinnick oxidation.
LiAlH₄ Reduction of an Ester
The reduction of an ester to a primary alcohol with lithium aluminum hydride proceeds via an aldehyde intermediate.
Caption: Mechanism for the reduction of an ester with LiAlH4.
Application Note: Analysis of Chrysanthemol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the separation and identification of chrysanthemol isomers, primarily cis- and trans-chrysanthemol, using Gas Chromatography-Mass Spectrometry (GC-MS). Chrysanthemol is a key monoterpenoid alcohol found in various species of the Chrysanthemum genus, and its isomeric composition is crucial for quality control and characterization of essential oils and other natural products. The methodology described herein utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by analysis on a DB-5MS capillary column. This protocol provides a robust and reproducible framework for the qualitative and quantitative analysis of these important isomeric compounds.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile organic compounds (VOCs) from a solid or liquid matrix. It is a rapid and sensitive method for preparing chrysanthemum samples for GC-MS analysis.[1]
Materials:
-
Fresh or dried chrysanthemum flowers
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater block or water bath
Protocol:
-
Place 1.0 g of finely ground chrysanthemum flower material into a 20 mL headspace vial.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heater block or water bath and equilibrate the sample at 60°C for 20 minutes to facilitate the release of volatile compounds into the headspace.
-
After equilibration, expose the SPME fiber to the headspace of the vial by piercing the septum.
-
Allow the fiber to adsorb the volatile compounds for 30 minutes at 60°C.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Analysis
The following conditions are recommended for the separation of chrysanthemol isomers on a standard non-polar column.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
GC Conditions:
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl polymethylsiloxane fused-silica capillary column.[2][3]
-
Carrier Gas: Helium (≥99.999% purity) at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase at 10°C/min to 260°C.
-
Final hold: Hold at 260°C for 2 minutes.[3]
-
MS Conditions:
Data Presentation
Isomer Identification
Identification of chrysanthemol isomers is achieved by comparing the acquired mass spectra with reference spectra from established libraries such as the NIST Mass Spectral Library.[6][7] The retention indices and mass fragmentation patterns are key identifiers. Chrysanthemol (C10H18O) has a molecular weight of 154.25 g/mol .[8] The cis and trans isomers will have nearly identical mass spectra but will differ in their gas chromatographic retention times.[9]
Quantitative Analysis
The relative abundance of each isomer can be determined by integrating the peak areas from the total ion chromatogram (TIC). The percentage of each isomer is calculated by dividing the individual peak area by the total peak area of all identified isomers.
Table 1: Relative Abundance of Chrysanthemol Isomers in Chrysanthemum coronarium L.
| Isomer | Retention Time (min) | Relative Abundance (%) | Key Mass Fragments (m/z) |
|---|---|---|---|
| cis-Chrysanthemol | Approx. 10.2 | Higher in conventionally propagated flowers[6] | 69, 81, 93, 107, 121, 136, 154 |
| trans-Chrysanthemol | Approx. 10.5 | Varies based on propagation method | 69, 81, 93, 107, 121, 136, 154 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions. Mass fragments are based on typical EI fragmentation patterns for chrysanthemol.
Visualizations
Experimental Workflow
The logical flow from sample collection to final data analysis is a critical component of a reproducible protocol. The following diagram outlines the major steps in the GC-MS analysis of chrysanthemol isomers.
Caption: GC-MS experimental workflow for chrysanthemol isomer analysis.
Logical Relationship of Chrysanthemol Isomers
Chrysanthemol exists as stereoisomers, primarily the cis and trans configurations, which are geometric isomers related by the orientation of substituents around the cyclopropane ring.
Caption: Relationship between chrysanthemol and its geometric isomers.
References
- 1. Identification of Floral Scent in Chrysanthemum Cultivars and Wild Relatives by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Chemical Constituents of Chrysanthemum morifolium with Different Drying Processes Integrating LC/GC–MS−Based, Non-Targeted Metabolomics [mdpi.com]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Phytochemical Composition of Gamma-Irradiated Mutant Cultivars of Chrysanthemum morifolium [mdpi.com]
- 5. Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cis-Chrysanthemyl alcohol [webbook.nist.gov]
- 8. trans-Chrysanthemol [webbook.nist.gov]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
Application Notes and Protocols for Heterologous Expression of Chrysanthemyl Diphosphate Synthase in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful heterologous expression and purification of chrysanthemyl diphosphate synthase (CDS) in Escherichia coli. Chrysanthemyl diphosphate is a key precursor in the biosynthesis of pyrethrins, a class of natural insecticides. The ability to produce functional CDS recombinantly in E. coli is a critical step for structural studies, enzyme characterization, and metabolic engineering efforts aimed at the sustainable production of these valuable compounds.
I. Introduction to Chrysanthemyl Diphosphate Synthase (CDS)
Chrysanthemyl diphosphate synthase (CDS; EC 2.5.1.67) is an enzyme that catalyzes the unusual head-to-head condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP).[1][2][3] This reaction is a key step in the biosynthesis of pyrethrins in plants like Chrysanthemum cinerariaefolium.[1][2] Unlike most terpene synthases that form head-to-tail linkages, CDS facilitates a c1'-2-3 cyclopropanation reaction.[1][4] The heterologous expression of CDS in E. coli enables the production of sufficient quantities of the enzyme for detailed biochemical studies and biotechnological applications.
II. Data Presentation: Expression and Purification of Recombinant CDS
The following tables summarize the quantitative data reported for the expression and purification of a His-tagged CDS from Chrysanthemum cinerariaefolium in E. coli.
Table 1: CDS Gene and Vector Information
| Parameter | Description |
| Gene Source | Chrysanthemum cinerariaefolium cDNA library[1][2] |
| Gene Modification | Truncated to remove the putative N-terminal 50 amino acid plastidial targeting sequence[1][2] |
| Affinity Tag | N-terminal polyhistidine (His-tag)[1][2] |
| Expression Vector | pSCB4 (a derivative of pKEN2) |
| Promoter System | T7 promoter system is a common alternative for high-level expression[4][5] |
Table 2: E. coli Strain and Expression Conditions
| Parameter | Condition | Reference |
| E. coli Strain | XA90 | [1] |
| Alternative Strains | BL21(DE3) and its derivatives are widely used for T7-based expression[6][7][8] | |
| Culture Medium | Luria Bertani (LB) medium with 100 µg/ml ampicillin | [1] |
| Culture Temperature | 30°C | [1] |
| Induction Point | OD600 ≈ 0.5 | [1] |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | [1] |
| Inducer Concentration | 0.5 mM | [1] |
| Post-induction Incubation | 4 hours at 30°C | [1] |
Table 3: Purification and Activity of Recombinant CDS
| Parameter | Value/Method | Reference |
| Purification Method | (NH4)2SO4 precipitation followed by Ni2+ affinity chromatography | [1] |
| Purity | >95% (as judged by SDS-PAGE) | [1] |
| Specific Activity | 160 nmol h-1·mg-1 | [1] |
III. Experimental Protocols
Protocol 1: Cloning of Truncated CDS into an Expression Vector
This protocol describes the general steps for cloning the CDS gene into a suitable E. coli expression vector, such as a pET vector which utilizes the T7 promoter system.[9][10][11]
-
Primer Design and PCR Amplification:
-
Design forward and reverse primers for the CDS gene from Chrysanthemum cinerariaefolium.
-
The forward primer should be designed to anneal at the start of the mature CDS sequence, excluding the initial 50 amino acids corresponding to the plastidial targeting sequence.[1][2]
-
Incorporate restriction enzyme sites into the primers that are compatible with the multiple cloning site of your chosen expression vector (e.g., pET28a). Ensure these sites are not present within the CDS gene itself.
-
To facilitate the addition of an N-terminal His-tag, ensure the forward primer allows for in-frame cloning with the vector's tag sequence.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the truncated CDS gene from a cDNA library.
-
-
Vector and Insert Preparation:
-
Digest both the expression vector and the purified PCR product with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation and Transformation:
-
Ligate the digested CDS insert into the prepared expression vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
-
-
Verification of Clones:
-
Select several colonies and perform colony PCR to screen for the presence of the CDS insert.
-
Isolate plasmid DNA from positive colonies and confirm the correct insert size and orientation by restriction digestion and Sanger sequencing.
-
Protocol 2: Expression of Recombinant CDS in E. coli
This protocol is based on the method described by Rivera et al. (2001) with additional notes on optimization.
-
Transformation of Expression Strain:
-
Transform the verified expression plasmid (e.g., pET-CDS) into a suitable E. coli expression strain, such as BL21(DE3) or the originally reported XA90.[1]
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.
-
Incubate overnight at 30°C with shaking at 250 rpm.[1]
-
-
Large-Scale Culture and Induction:
-
Inoculate 500 mL of LB medium (with antibiotic) with the overnight starter culture.
-
Incubate at 30°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches approximately 0.5.[1]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]
-
Continue to incubate the culture for 4 hours at 30°C.[1]
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.[1]
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Protocol 3: Purification of His-tagged CDS
This protocol employs immobilized metal affinity chromatography (IMAC) for the purification of the N-terminally His-tagged CDS.[3][12][13]
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice or using a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
-
IMAC Purification:
-
Equilibrate a Ni-NTA affinity column with the lysis buffer.
-
Load the cleared cell lysate onto the column.
-
Wash the column with several column volumes of wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged CDS from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Collect the elution fractions.
-
-
Analysis and Storage:
-
Analyze the purified fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing the purified CDS.
-
If necessary, dialyze the purified protein against a storage buffer (e.g., 20 mM NH4HCO3) and store in 30% glycerol at -20°C.[1]
-
Protocol 4: CDS Enzyme Assay and Product Analysis
This protocol is for determining the activity of the purified CDS and confirming the identity of its product.
-
Enzyme Reaction:
-
Set up the reaction mixture in a final volume of 0.5 mL containing: 50 mM Tris (pH 7.8), 5 mM MgCl2, 0.5 mM DTT, and 2 mM DMAPP.[1]
-
Add a known amount of purified CDS enzyme (e.g., 30 µg) to initiate the reaction.[1]
-
Incubate the reaction at 30°C for a set time (e.g., 15 minutes to 2 hours).[1]
-
Terminate the reaction by heating at 95°C for 2 minutes.[1]
-
-
Product Hydrolysis:
-
Product Extraction and Analysis:
-
Add approximately 0.5 g of NaCl to the reaction mixture.
-
Extract the chrysanthemol product with 1 mL of tert-butyl methyl ether.[1]
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the product by comparing its retention time and mass spectrum to that of an authentic standard.[1][14][15]
-
IV. Visualizations
Caption: Experimental workflow for CDS expression and characterization.
Caption: Biochemical pathway for the CDS enzyme assay.
References
- 1. T7 Expression System | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Alkaline Phosphatase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. neb.com [neb.com]
- 5. T7 expression system - Wikipedia [en.wikipedia.org]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 10. researchgate.net [researchgate.net]
- 11. Expression and Purification of Recombinant Proteins Using the pET System | Springer Nature Experiments [experiments.springernature.com]
- 12. Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidation of cis-Chrysanthemol to cis-Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the oxidation of cis-chrysanthemol to cis-chrysanthemic acid, a key transformation in the synthesis of pyrethroid insecticides. Two primary methods are presented: a modern, selective TEMPO-catalyzed oxidation and the classical Jones oxidation. This guide offers a comparative overview of these methods, including reaction conditions, yields, and safety considerations, to aid researchers in selecting the most suitable protocol for their needs.
Introduction
cis-Chrysanthemic acid is a crucial chiral building block in the synthesis of a variety of commercial pyrethroid insecticides. The oxidation of the primary alcohol, this compound, to the corresponding carboxylic acid is a critical step in its production. The efficiency and selectivity of this oxidation are paramount to ensure high yields and purity of the final product. This document outlines two effective methods for this conversion, highlighting a contemporary catalytic approach and a traditional stoichiometric method.
Comparative Oxidation Methods
The choice of an oxidizing agent for the conversion of this compound to cis-chrysanthemic acid depends on factors such as desired yield, selectivity, reaction conditions, and environmental impact. Here, we compare a modern catalytic method (TEMPO-catalyzed oxidation) with a classical, potent oxidizing agent (Jones reagent).
TEMPO-Catalyzed Oxidation
The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant offers a mild and highly selective method for the oxidation of primary alcohols.[1][2] The Zhao protocol, which utilizes a catalytic amount of TEMPO and sodium hypochlorite (bleach) with sodium chlorite as the terminal oxidant, is particularly effective for converting primary alcohols to carboxylic acids with high yields and minimal side reactions.[3] This method is advantageous due to its mild reaction conditions, which are compatible with various functional groups, and its avoidance of heavy metal waste.
Jones Oxidation
The Jones oxidation is a well-established and potent method for the oxidation of primary alcohols to carboxylic acids.[4][5] The reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a powerful oxidant that typically provides high yields.[4][5] However, the use of carcinogenic hexavalent chromium and the strongly acidic reaction conditions are significant drawbacks, necessitating stringent safety precautions and waste disposal procedures.[4]
Data Presentation
The following table summarizes typical quantitative data for the oxidation of primary allylic alcohols, including those structurally similar to this compound, using the described methods.
| Oxidation Method | Substrate | Catalyst/Reagent | Co-oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TEMPO-Catalyzed | Primary Allylic Alcohol | TEMPO (cat.), NaOCl (cat.) | NaClO₂ | CH₂Cl₂/H₂O | 0 - RT | 1 - 3 | 90-98 | Zhao et al., 1999[3] |
| Jones Oxidation | Primary Allylic Alcohol | CrO₃/H₂SO₄ | - | Acetone | 0 - 25 | 1 - 4 | 85-95 | General Procedure[6] |
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of this compound
This protocol is adapted from the procedure developed by Zhao et al. for the efficient oxidation of primary alcohols to carboxylic acids.[3]
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~5% solution)
-
Sodium chlorite (NaClO₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl, 1M)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane.
-
Buffer Preparation: Prepare a pH 6.7 buffer by dissolving NaH₂PO₄ and Na₂HPO₄ in deionized water. Add the buffer solution to the reaction mixture.
-
Catalyst Addition: Add TEMPO (0.01 eq) to the biphasic mixture.
-
Initiation: Cool the flask in an ice bath to 0-5 °C.
-
Co-oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and a catalytic amount of sodium hypochlorite (0.02 eq) in deionized water.
-
Reaction: Slowly add the sodium chlorite/sodium hypochlorite solution to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite to destroy any excess oxidant.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude cis-chrysanthemic acid.
-
-
Purification: The crude product can be purified by crystallization or column chromatography.
Protocol 2: Jones Oxidation of this compound
Caution: Jones reagent contains chromium(VI), which is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Deionized water
-
Isopropyl alcohol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Hydrochloric acid (HCl, 1M)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
Jones Reagent Preparation: In a flask, carefully dissolve chromium trioxide in deionized water. Cool the solution in an ice bath and slowly add concentrated sulfuric acid. Dilute with water to the final volume.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone. Cool the solution in an ice bath to 0 °C.
-
Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the solution of this compound. Maintain the temperature between 0-10 °C during the addition. A color change from orange-red to green will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.
-
Workup:
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate.
-
Acidify the aqueous bicarbonate layer with 1M HCl to pH ~2 and extract the cis-chrysanthemic acid with diethyl ether (3x).
-
Combine the final organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter and concentrate the solvent under reduced pressure to yield the crude cis-chrysanthemic acid, which can be further purified by crystallization.
Visualizations
References
- 1. TEMPO [organic-chemistry.org]
- 2. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
Application Notes & Protocols: Biocatalytic Synthesis of Chrysanthemic Acid from cis-Chrysanthemol
Introduction
Chrysanthemic acid is a key precursor in the synthesis of pyrethroid insecticides. The biocatalytic oxidation of cis-chrysanthemol to cis-chrysanthemic acid offers a green and highly selective alternative to traditional chemical oxidation methods. This two-step oxidation process can be achieved using either a coupled enzyme system of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) or through whole-cell biocatalysis with specific fungal strains. This document provides detailed protocols for both approaches, along with methods for the analysis and purification of the final product.
The biocatalytic conversion involves the sequential oxidation of the primary alcohol group of this compound to an aldehyde, which is then further oxidized to the corresponding carboxylic acid, cis-chrysanthemic acid.
Biocatalytic Approaches
Two primary biocatalytic strategies are presented:
-
Coupled Enzyme System: Utilizes isolated alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) with the cofactor NAD+. This approach allows for a well-defined reaction system with potentially higher product purity.
-
Whole-Cell Biocatalysis: Employs microorganisms, such as Aspergillus ochraceus or Aspergillus flavipes, which endogenously express the necessary oxidative enzymes. This method is often more cost-effective as it does not require enzyme purification and cofactor regeneration is handled by the cell's metabolism. Studies have shown that various species of the fungus Aspergillus can perform enantio- and diastereoselective oxidation of racemic cis/trans-chrysanthemols[1]. For instance, Aspergillus ochraceus ATCC 18500 exhibits complete enantioselectivity for the (+)-stereoisomers, oxidizing (+)-cis-chrysanthemol to (+)-cis-chrysanthemic acid[1].
Experimental Protocols
Protocol 1: Coupled Enzyme System (ADH/ALDH)
This protocol describes the in vitro conversion of this compound using a coupled ADH and ALDH enzyme system. The reaction progress is monitored by the formation of NADH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
This compound
-
Alcohol Dehydrogenase (ADH) (e.g., from Saccharomyces cerevisiae)
-
Aldehyde Dehydrogenase (ALDH) (e.g., from Saccharomyces cerevisiae)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Sodium pyrophosphate buffer (50 mM, pH 8.8)
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture with the final concentrations as detailed in Table 1. A master mix of the buffer, NAD+, and enzymes can be prepared.
-
Substrate Addition: Initiate the reaction by adding this compound to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 25°C with gentle agitation.
-
Reaction Monitoring: At regular intervals, take aliquots of the reaction mixture and measure the absorbance at 340 nm to monitor the formation of NADH. A blank reaction without the substrate should be used to zero the spectrophotometer.
-
Termination: Once the reaction has reached completion (indicated by a plateau in NADH formation or by GC-MS analysis), the reaction can be terminated by the addition of an organic solvent (e.g., ethyl acetate) for extraction.
Table 1: Reaction Components for Coupled Enzyme System
| Component | Final Concentration |
| Sodium Pyrophosphate Buffer (pH 8.8) | 50 mM |
| This compound | 10 mM |
| NAD+ | 15 mM |
| Alcohol Dehydrogenase (ADH) | 10 U/mL |
| Aldehyde Dehydrogenase (ALDH) | 10 U/mL |
Protocol 2: Whole-Cell Biocatalysis using Aspergillus ochraceus
This protocol outlines the use of Aspergillus ochraceus for the whole-cell bioconversion of this compound.
Materials:
-
Aspergillus ochraceus (e.g., ATCC 18500)
-
Potato Dextrose Broth (PDB) for fungal growth
-
Phosphate buffer (100 mM, pH 7.0)
-
This compound
-
Shaking incubator
-
Centrifuge
Procedure:
-
Fungal Culture Preparation: Inoculate Aspergillus ochraceus into 100 mL of sterile PDB in a 250 mL flask. Incubate at 28°C with shaking at 150 rpm for 48-72 hours until sufficient mycelial growth is observed.
-
Biocatalyst Preparation: Harvest the fungal mycelia by centrifugation at 5,000 x g for 10 minutes. Wash the mycelia twice with sterile phosphate buffer (100 mM, pH 7.0).
-
Biotransformation: Resuspend the washed mycelia in 50 mL of phosphate buffer (100 mM, pH 7.0) to a final concentration of approximately 10-15 g/L dry cell weight. Add this compound to the desired final concentration (e.g., 1 g/L).
-
Incubation: Incubate the reaction mixture at 28°C with shaking at 150 rpm for 24-72 hours.
-
Monitoring: Periodically, withdraw a sample of the reaction mixture. Extract the sample with an equal volume of ethyl acetate, and analyze the organic phase by GC-MS to determine the concentration of remaining this compound and the formed cis-chrysanthemic acid.
-
Termination and Product Isolation: After the desired conversion is achieved, separate the mycelia by centrifugation. The supernatant containing the product can then be subjected to downstream processing.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 70°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
Sample Preparation:
-
To 1 mL of the reaction mixture, add 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new vial.
-
Dry the organic phase over anhydrous sodium sulfate.
-
The sample is ready for GC-MS analysis.
Downstream Processing and Purification
The following is a general procedure for the isolation and purification of cis-chrysanthemic acid from the reaction mixture.
Procedure:
-
Extraction: Following the biocatalytic reaction, acidify the aqueous phase to pH 2-3 with 1 M HCl. Extract the cis-chrysanthemic acid with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure cis-chrysanthemic acid.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for biocatalytic oxidations. Note that specific data for the conversion of this compound is limited in the literature; therefore, data from analogous reactions are included for illustrative purposes.
Table 2: Representative Yields for Biocatalytic Alcohol to Carboxylic Acid Conversion
| Biocatalyst | Substrate | Product | Conversion Yield (%) | Reference |
| Aspergillus ochraceus | (±)-cis/trans-Chrysanthemol | (+)-cis/trans-Chrysanthemic Acid | Data not specified, but stereoselective | [1] |
| Engineered E. coli | Propionic acid | 1-Propanol (reduction) | 90% of theoretical | |
| Engineered E. coli | n-Pentanoic acid | n-Pentanol (reduction) | 90.5% of theoretical |
Table 3: Representative Kinetic Parameters for Alcohol Dehydrogenase
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Crocus sativus corm | Ethanol | 13 ± 1 | 6.2 ± 0.5 | |
| Crocus sativus corm | NAD+ | 1.12 ± 0.04 | 8.2 ± 0.6 | |
| Thermoanaerobacter sp. X514 (AdhE) | Isobutyraldehyde (reduction) | 7.35 | 44,800 | |
| Thermoanaerobacter sp. X514 (AdhE) | Ethanol | 86.2 | 3,600 |
Visualizations
Caption: Overall workflow for the biocatalytic synthesis of cis-chrysanthemic acid.
Caption: Enzymatic oxidation pathway of this compound.
References
Application Notes and Protocols: Extraction of a cis-Chrysanthemol-Containing Pyrethrin Concentrate from Chrysanthemum cinerariaefolium
Abstract
This document provides detailed protocols for the extraction of a pyrethrin-rich concentrate, which includes the target compound cis-Chrysanthemol, from the dried flowers of Chrysanthemum cinerariaefolium (Pyrethrum). Chrysanthemol is a monoterpene alcohol that is a structural component of pyrethrins I, the primary insecticidal esters found in pyrethrum extract. Therefore, protocols optimized for total pyrethrin extraction are effective for the co-extraction of chrysanthemol and its related esters. This note outlines several common and effective extraction methodologies, including Soxhlet, Ultrasound-Assisted, and Supercritical Fluid Extraction. Quantitative data is summarized for easy comparison, and a detailed protocol for a lab-scale ultrasound-assisted extraction is provided. A generalized workflow and a protocol for the isolation of chrysanthemol from the crude extract are also described.
Introduction
This compound is a key biochemical precursor and structural component of the natural insecticides known as pyrethrins, which are derived from the flowers of the pyrethrum daisy, Chrysanthemum cinerariaefolium. The extraction and isolation of these compounds are of significant interest for the development of natural insecticides and other pharmaceutical applications. The protocols herein describe methods to obtain a crude extract rich in pyrethrins, from which chrysanthemol can be further isolated. The primary challenge in purification is the chemical similarity of the six related pyrethrin esters and other co-extracted lipids and waxes[1].
Plant Material Preparation
For optimal yield of pyrethrins, the preparation of the plant material is critical.
-
Harvesting: Harvest fully bloomed Chrysanthemum cinerariaefolium flower heads, as pyrethrin content is highest at this stage.
-
Drying: Dry the flowers to a moisture content of approximately 10-12%. This can be achieved by sun-drying or oven-drying at a controlled temperature. An optimal balance between drying time and pyrethrin preservation is achieved by drying at 50°C for approximately 21 hours[2]. High temperatures can lead to the degradation of pyrethrins[2].
-
Grinding: Once dried, grind the flowers into a fine powder using a pulverizer or blender. This increases the surface area for efficient solvent extraction[2][3].
Comparison of Extraction Methodologies
Several methods have been successfully employed for the extraction of pyrethrins. The choice of method depends on available equipment, desired purity, yield, and environmental considerations. Supercritical CO2 extraction is noted as a highly effective and clean technology[4][5].
| Method | Solvent System | Solid:Solvent Ratio | Time | Temperature | Key Findings & Reference |
| Soxhlet Extraction | n-Hexane | Not Specified | 10 hours | Boiling Point | Standard method for exhaustive extraction; yields up to 1.44% total pyrethrins[2]. |
| Soxhlet Extraction | 15% Acetone / 85% Petroleum Ether | 10.5 g : 100 mL | 6 hours | 40°C | Effective for fresh flowers with high moisture content, reducing extraction time[6]. |
| Ultrasound-Assisted Extraction (UAE) | Acetone | 0.25 g : 5 mL | 60 min | 50°C | Optimized conditions showing high efficiency and repeatability[7]. |
| Ultrasound-Assisted Extraction (UAE) | Ethyl Acetate | 1 g : 15 mL | 60 min | Ambient | Effective for callus biomass; extract is subsequently dissolved in acetonitrile[8]. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Not Specified | 5 hours | 35°C | A clean, environmentally friendly method yielding high amounts of all six pyrethrins. Optimal pressure is 10 MPa[4][5]. |
| Maceration | Petroleum Ether | 50 g : 100 mL | 3 days | Ambient | A simple but slow method for small-scale extraction[9]. |
Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is based on the optimized method which provides a high-efficiency extraction suitable for laboratory scale[7].
4.1. Materials and Equipment
-
Dried and powdered Chrysanthemum cinerariaefolium flowers
-
Acetone (HPLC grade or equivalent)
-
Ultrasonic bath with temperature control
-
50 mL centrifuge tubes or sealed extraction vessel
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Analytical balance, volumetric flasks, pipettes
4.2. Procedure
-
Weigh 0.25 g of the dried flower powder and place it into a 50 mL centrifuge tube.
-
Add 5 mL of acetone to the tube.
-
Seal the tube securely and place it in an ultrasonic bath.
-
Set the bath temperature to 50°C and sonicate for 60 minutes.
-
After sonication, remove the sample and centrifuge at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully decant the supernatant (the acetone extract) into a clean flask.
-
To maximize yield, the pellet can be re-suspended in a fresh 5 mL of acetone, sonicated for a shorter duration (e.g., 15 minutes), and centrifuged again. The supernatants are then combined.
-
Concentrate the combined supernatant using a rotary evaporator at a temperature below 45°C to obtain the crude pyrethrin extract.
-
For analytical purposes, the crude extract can be redissolved in a known volume of acetonitrile or methanol and filtered through a 0.22 µm syringe filter prior to HPLC analysis[8].
Protocol for Isolation of Chrysanthemol
The crude pyrethrum extract contains a mixture of pyrethrin esters. To obtain chrysanthemol, the ester bonds must be cleaved.
-
Isolate Pyrethrins I: The crude extract contains two groups of pyrethrins. Pyrethrins I (esters of chrysanthemic acid) must first be separated from Pyrethrins II (esters of pyrethric acid). This can be achieved using preparative chromatography.
-
Reduction of Pyrethrins I: Treat the purified Pyrethrins I fraction with a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate anhydrous solvent (e.g., diethyl ether or THF). This reaction reduces the ester linkage, yielding chrysanthemol[10].
-
Purification: The resulting chrysanthemol can be isolated and purified from the reaction mixture using column chromatography on silica gel[10].
Note: This procedure involves hazardous reagents and should be performed by trained personnel in a controlled laboratory environment.
Analytical Quantification
The concentration of pyrethrins, and by extension the potential yield of chrysanthemol, in the extract can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[8].
-
Mobile Phase: A gradient of Acetonitrile and Water is typically used[8].
-
Quantification: Performed by comparing peak areas to those of a certified pyrethrin standard.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this document.
Caption: General workflow for the extraction of a crude pyrethrin concentrate.
Caption: Workflow for the isolation of pure chrysanthemol from a crude extract.
References
- 1. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US3083136A - Process for the extraction of pyrethrins from pyrethrum flowers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Engineering Pyrethrin Biosynthesis in Transgenic Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrethrins, a class of six related esters, are potent natural insecticides produced by the Dalmatian pyrethrum (Tanacetum cinerariifolium)[1][2]. Their high efficacy against a broad spectrum of insects, low mammalian toxicity, and rapid environmental degradation make them a desirable alternative to synthetic pesticides[1][2][3]. However, the supply of natural pyrethrins is limited by the plant's specific cultivation requirements and the concentration of compounds, which are primarily found in the flower heads[2][4]. Metabolic engineering in transgenic plants offers a promising strategy to enhance pyrethrin production, either by boosting synthesis in pyrethrum itself or by establishing the pathway in high-biomass crops like tobacco or tomato[5][6]. This document provides an overview of the pyrethrin biosynthesis pathway, strategies for its genetic engineering, and detailed protocols for the development and analysis of transgenic plants.
The Pyrethrin Biosynthesis Pathway
Pyrethrins are synthesized via the convergence of two distinct metabolic pathways: the terpenoid pathway, which produces the 'acid' moiety, and a derivative of the jasmonate (oxylipin) pathway, which forms the 'alcohol' moiety (rethrolone)[4][7]. These two precursors are finally combined through an esterification reaction[8].
-
Acid Moiety Biosynthesis (Terpenoid Pathway): This pathway begins in the plastids. The key initial step is the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate, a reaction catalyzed by the enzyme chrysanthemyl diphosphate synthase (TcCDS)[5][7]. Subsequent enzymatic steps, including oxidation and CoA-ligation, produce chrysanthemoyl-CoA or pyrethroyl-CoA[7].
-
Alcohol Moiety Biosynthesis (Oxylipin Pathway): This pathway is derived from jasmonic acid (JA) biosynthesis. It involves a series of enzymes including 13-lipoxygenase (TcLOX), allene oxide synthase (TcAOS), and allene oxide cyclase (TcAOC)[5][6]. Jasmone is hydroxylated by jasmone hydroxylase (TcJMH) to form jasmolone[8][9]. The enzyme pyrethrolone synthase (TcPYS), a cytochrome P450 (CYP82Q3), further converts jasmolone to pyrethrolone[8][9].
-
Final Esterification: The acid and alcohol moieties are assembled in a final esterification step. The enzyme GDSL lipase-like protein (TcGLIP) catalyzes the transfer of the chrysanthemoyl or pyrethroyl group from its CoA ester to one of the three rethrolones (pyrethrolone, jasmolone, or cinerolone) to form the six final pyrethrin compounds[5][8].
The localization of these pathways is complex; early steps of both branches occur in the glandular trichomes on the flower ovaries, while the final esterification and accumulation steps are predominantly in the ovary pericarp[5][8].
Genetic Engineering Strategies & Results
The primary goal of engineering pyrethrin biosynthesis is to increase yield. This has been approached by overexpressing key pathway genes or by modulating transcription factors that regulate the pathway.
Key Strategies:
-
Overexpression of Rate-Limiting Enzymes: Chrysanthemyl diphosphate synthase (TcCHS/TcCDS) is considered a crucial enzyme at the first committed step of the acid pathway[1]. Its overexpression is a common strategy to boost precursor supply.
-
Transcriptional Regulation: Several transcription factors (TFs) have been identified that positively regulate pyrethrin biosynthesis genes. These include TcMYC2, TcbZIP60, and TcbHLH14[6][10][11]. Overexpressing these TFs can upregulate multiple pathway genes simultaneously.
-
Heterologous Production: The entire pathway can be introduced into a heterologous host. While challenging, the production of precursors has been demonstrated. For example, chrysanthemic acid was produced in tomato fruit by expressing TcCDS along with native tomato aldehyde dehydrogenase and alcohol dehydrogenase genes[5].
Quantitative Data from Transgenic Studies
The following table summarizes results from studies where pyrethrin pathways were engineered in plants.
| Host Plant | Genetic Modification | Key Result | Pyrethrin Content (% dry weight) | Reference |
| Tanacetum cinerariifolium | Overexpression of TcCHS | Significant increase in total pyrethrins. | Transgenic: 1.24% - 1.50% Wild-Type: 0.76% | [1][10] |
| Tagetes erecta (Marigold) | Overexpression of TcCDS | 26-fold increase in pyrethrin production compared to wild-type. | Data not specified in absolute %. | [12] |
Experimental Workflow and Protocols
Engineering pyrethrin production involves a multi-step process from gene identification and vector construction to plant transformation and metabolic analysis.
Protocol 1: Agrobacterium-mediated Transformation of Tanacetum cinerariifolium
This protocol is adapted from methodologies described for pyrethrum transformation using leaf or shoot apical meristem explants[1][13][14].
1. Materials
-
Agrobacterium tumefaciens (e.g., strain EHA105) harboring the desired expression vector.
-
Young, healthy leaves or germinated seedlings of T. cinerariifolium.
-
MS Basal Medium: Murashige and Skoog medium including vitamins.
-
Hormones: 6-Benzylaminopurine (6-BA), Indole-3-butyric acid (IBA).
-
Antibiotics: Kanamycin (for plant selection), Cefotaxime (to eliminate Agrobacterium).
-
Chemicals: 70% Ethanol, 0.1% Mercuric Chloride or commercial bleach solution.
2. Explant Preparation
-
Excise young leaves or shoot apical meristems from healthy in vitro-grown plantlets.
-
Surface sterilize the explants by washing with 70% ethanol for 30 seconds, followed by a 5-10 minute soak in a dilute bleach solution (e.g., 10-20% commercial bleach) with a drop of Tween-20, and finally rinse 3-4 times with sterile distilled water.
-
For leaf explants, cut them into small sections (~1 cm²). For apical meristems, excise them carefully from germinated seedlings[1].
3. Infection and Co-cultivation
-
Grow the engineered Agrobacterium in liquid LB medium with appropriate antibiotics to an OD₆₀₀ of 0.5-0.8[1].
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium.
-
Immerse the prepared explants in the bacterial suspension for 5-10 minutes[14].
-
Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium without selective antibiotics).
-
Incubate in the dark for 2-3 days at 25°C[1].
4. Selection and Regeneration
-
After co-cultivation, transfer the explants to a selection/regeneration medium. A typical medium consists of:
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Observe for the formation of green, kanamycin-resistant shoots over 4-8 weeks. Non-transformed tissues will typically turn brown and die[1].
5. Rooting and Acclimatization
-
Once regenerated shoots reach 2-3 cm in height, excise them and transfer to a rooting medium (e.g., half-strength MS medium with 0.1 mg/L IBA).
-
After roots develop, carefully transfer the plantlets to soil and acclimatize them in a high-humidity environment before moving to standard greenhouse conditions.
Protocol 2: Molecular Analysis of Transgenic Plants
This protocol outlines the steps to confirm the genetic modification and its effect on gene expression.
1. Genomic DNA PCR for T-DNA Integration
-
Isolate genomic DNA from the leaves of putative transgenic and wild-type control plants using a standard plant DNA extraction kit.
-
Perform PCR using primers specific to the inserted gene (e.g., TcCHS) and the selection marker (e.g., NPTII).
-
Include a negative control (wild-type DNA) and a positive control (plasmid DNA).
-
Analyze the PCR products on an agarose gel. The presence of correctly sized bands in the transgenic samples and their absence in the wild-type control confirms T-DNA integration[1].
2. RT-qPCR for Gene Expression Analysis
-
Isolate total RNA from the leaves or flower tissues of transgenic and wild-type plants.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase kit.
-
Perform quantitative PCR (qPCR) using primers specific to the target transgene.
-
Use a reference gene (e.g., GAPDH or Actin) for normalization.
-
Calculate the relative expression level of the transgene in the transgenic lines compared to the wild-type plants to confirm overexpression[1].
Protocol 3: Quantification of Pyrethrins
This protocol provides a general method for extracting and quantifying pyrethrins from plant tissue.
1. Extraction
-
Harvest plant tissue (e.g., flower heads or leaves), dry it (e.g., lyophilize or oven-dry at 40-50°C), and grind into a fine powder.
-
Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.
-
Add 1 mL of an organic solvent such as hexane or a mixture of acetone and hexane.
-
Vortex thoroughly and sonicate for 15-30 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a new tube. For more exhaustive extraction, the pellet can be re-extracted 1-2 more times.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
2. HPLC Analysis
-
Analyze the extracts using a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (detection at ~225 nm).
-
Use a C18 reverse-phase column.
-
The mobile phase is typically a gradient of acetonitrile and water.
-
Prepare a standard curve using certified pyrethrin standards to identify and quantify the six pyrethrin compounds in the plant extracts based on retention time and peak area.
-
Calculate the final concentration as a percentage of the initial dry weight of the tissue.
References
- 1. Overexpression of TcCHS Increases Pyrethrin Content When Using a Genotype-Independent Transformation System in Pyrethrum (Tanacetum cinerariifolium) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Plants Synthesize Pyrethrins: Safe and Biodegradable Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | TcbZIP60 positively regulates pyrethrins biosynthesis in Tanacetum cinerariifolium [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TcMYC2 regulates Pyrethrin biosynthesis in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.wur.nl [research.wur.nl]
Application Notes and Protocols for the Use of cis-Chrysanthemol in Novel Insecticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Chrysanthemol is a naturally occurring monoterpene alcohol that serves as a key precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides derived from the flowers of Tanacetum cinerariaefolium (the pyrethrum daisy).[1] While its primary role has historically been understood as a building block for more complex pyrethroid insecticides, recent research has highlighted the intrinsic insecticidal properties of this compound and its derivatives, presenting new avenues for the development of novel, potentially safer, and more targeted pest control agents.[2][3]
These application notes provide an overview of the utility of this compound in insecticide research and development, including its biosynthesis, mechanisms of action, and protocols for its application and evaluation.
Biosynthesis and Chemical Profile
This compound is synthesized in plants through the methyl-erythritol phosphate (MEP) pathway. The key enzymatic step involves the condensation of two molecules of dimethylallyl diphosphate (DMAPP) by the enzyme chrysanthemyl diphosphate synthase (CDS), which also exhibits chrysanthemol synthase activity, to form chrysanthemyl diphosphate (CPP) and subsequently chrysanthemol.[4][5] This natural alcohol can then be further oxidized to cis-chrysanthemic acid, a direct precursor to pyrethrin insecticides.[1][6]
The stereochemistry of chrysanthemol is crucial to the biological activity of its derivatives. The "cis" configuration refers to the arrangement of substituents on the same side of the cyclopropane ring, which influences the insecticidal efficacy of the final compounds.[1]
Signaling Pathway: Biosynthesis of this compound
The following diagram illustrates the biosynthetic pathway leading to the formation of this compound.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Modification of chrysanthemum odour and taste with chrysanthemol synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]
- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Catalysis for Enantioselective Synthesis of Chrysanthemol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of chrysanthemol, a key component of pyrethroid insecticides. The focus is on asymmetric catalysis, a powerful tool for controlling stereochemistry, which is crucial for the biological activity of these compounds. The key transformation highlighted is the diastereoselective and enantioselective cyclopropanation reaction to form the characteristic cyclopropane ring of chrysanthemates, precursors to chrysanthemol.
Introduction
Chrysanthemol is a monoterpene alcohol whose esters, known as pyrethrins, are potent insecticides. The insecticidal activity of pyrethroids is highly dependent on the stereochemistry of the cyclopropane ring. Therefore, the development of stereoselective and particularly enantioselective methods for their synthesis is of significant academic and industrial interest. Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, has emerged as the most efficient strategy for accessing enantiomerically pure chrysanthemates.
Among the various catalytic systems, dirhodium(II) tetracarboxylate complexes have proven to be exceptionally effective for the key cyclopropanation step. This involves the reaction of a diazoacetate with a suitable diene. The chirality of the ligands on the dirhodium catalyst directs the approach of the reactants, leading to high levels of enantioselectivity.
Key Catalytic System: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
A highly successful approach for the enantioselective synthesis of chrysanthemic acid esters involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate, catalyzed by a chiral dirhodium(II) complex. Catalysts developed by the research group of Huw M. L. Davies, such as dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate), Rh₂(S-DOSP)₄, have demonstrated excellent performance in this transformation, affording high yields and enantiomeric excesses (ee).
Quantitative Data Summary
The following table summarizes representative results for the asymmetric cyclopropanation reaction to produce ethyl chrysanthemate, a direct precursor to chrysanthemol.
| Catalyst | Diene | Diazo Compound | Product | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| Rh₂(S-DOSP)₄ | 2,5-dimethyl-2,4-hexadiene | Ethyl diazoacetate | Ethyl chrysanthemate | 85 | >95:5 | 94 |
| Rh₂(S-TCPTAD)₄ | 2,5-dimethyl-2,4-hexadiene | Ethyl diazoacetate | Ethyl chrysanthemate | 78 | >95:5 | 92 |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of Ethyl Chrysanthemate using Rh₂(S-DOSP)₄
This protocol describes the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate catalyzed by Rh₂(S-DOSP)₄.
Materials:
-
Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate) [Rh₂(S-DOSP)₄]
-
2,5-dimethyl-2,4-hexadiene
-
Ethyl diazoacetate
-
Dichloromethane (DCM), anhydrous
-
Hexane, anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Rh₂(S-DOSP)₄ (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL).
-
Addition of Diene: To the catalyst solution, add 2,5-dimethyl-2,4-hexadiene (2.0 mmol, 2.0 equivalents).
-
Slow Addition of Diazoacetate: Prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous dichloromethane (5 mL). Add this solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete after the addition of the diazoacetate is finished.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl chrysanthemate as a colorless oil.
-
Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or chiral GC).
Visualizations
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Cyclopropanation
The following diagram illustrates the proposed catalytic cycle for the enantioselective cyclopropanation of an alkene with a diazoacetate using a chiral dirhodium(II) catalyst.
Application Notes and Protocols: LiAlH₄ Reduction of Chrysanthemic Acid to Chrysanthemol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently carrying out this conversion. This document provides detailed application notes and protocols for the LiAlH₄ reduction of chrysanthemic acid to chrysanthemol, a key intermediate in the synthesis of pyrethroid insecticides and other biologically active molecules.
Reaction Overview
Chrysanthemic acid, a natural product found in the flowers of Chrysanthemum cinerariifolium, can be stereoselectively reduced to chrysanthemol using lithium aluminum hydride. The reaction proceeds via nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid. Subsequent workup protonates the resulting alkoxide to yield the primary alcohol, chrysanthemol.
Data Presentation
While specific yields can vary based on reaction scale and conditions, the following table summarizes representative quantitative data for the LiAlH₄ reduction of chrysanthemic acid to chrysanthemol based on typical laboratory procedures.
| Parameter | Value | Reference |
| Substrate | Chrysanthemic Acid | N/A |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | N/A |
| Product | Chrysanthemol | N/A |
| Typical Yield | 85-95% | General expectation for LiAlH₄ reductions of carboxylic acids. |
| Purity (after purification) | >98% | Achievable with standard purification techniques like chromatography. |
| Reaction Time | 2-4 hours | Dependent on reaction temperature and scale. |
| Reaction Temperature | 0 °C to reflux | Typically started at a lower temperature and may be warmed to ensure completion. |
Experimental Protocols
The following protocol is a general guideline for the LiAlH₄ reduction of chrysanthemic acid. It is based on established procedures for similar reductions and should be adapted and optimized for specific laboratory conditions and scales.[1][2]
Materials:
-
Chrysanthemic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
10% Sulfuric acid or 15% Sodium hydroxide solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for workup and chromatography)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Nitrogen or argon gas inlet
Procedure:
1. Reaction Setup:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel is assembled. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
The flask is charged with a suspension of lithium aluminum hydride (typically 1.5 to 2.0 molar equivalents relative to the chrysanthemic acid) in anhydrous diethyl ether or THF under an inert atmosphere.
2. Addition of Chrysanthemic Acid:
-
Chrysanthemic acid is dissolved in a minimal amount of anhydrous diethyl ether or THF in the dropping funnel.
-
The LiAlH₄ suspension is cooled to 0 °C using an ice bath.
-
The solution of chrysanthemic acid is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux or keeps the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
3. Reaction:
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The mixture may be gently refluxed for 1-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Quenching and Workup:
-
The reaction flask is cooled back to 0 °C in an ice bath.
-
The excess LiAlH₄ is carefully and slowly quenched by the dropwise addition of distilled water. Caution: This is a highly exothermic reaction and will generate a significant amount of hydrogen gas. Ensure adequate ventilation and proceed with extreme care.
-
Alternatively, a Fieser workup can be performed: for every 'n' grams of LiAlH₄ used, add 'n' mL of water, followed by 'n' mL of 15% aqueous sodium hydroxide, and finally '3n' mL of water. This procedure often results in a granular precipitate that is easier to filter.
-
If an acidic workup is preferred, slowly add 10% sulfuric acid to the cooled reaction mixture until the solid salts dissolve.
-
The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
5. Purification:
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude chrysanthemol.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure chrysanthemol.
6. Characterization:
-
The structure and purity of the isolated chrysanthemol can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by mass spectrometry. The physical properties, such as boiling point and refractive index, can also be compared to literature values.[3]
Visualizations
Reaction Pathway
Caption: Reaction pathway for the reduction of chrysanthemic acid.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for Monitoring cis-Chrysanthemol Production in Engineered Microbes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-Chrysanthemol is a monoterpene alcohol that serves as a key precursor to pyrethrins, a class of natural insecticides. Its anti-inflammatory properties also make it a compound of interest for pharmaceutical research. The production of this compound in engineered microbes offers a promising alternative to traditional extraction from Chrysanthemum cinerariifolium. This document provides detailed protocols for the cultivation of engineered microbes, monitoring of this compound production, and relevant metabolic engineering strategies.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in engineered microbes primarily relies on the heterologous expression of the chrysanthemyl diphosphate synthase (CDS) enzyme. This bifunctional enzyme catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), which is then hydrolyzed to chrysanthemol. The precursor, DMAPP, is synthesized through the native methylerythritol 4-phosphate (MEP) pathway in E. coli or the mevalonate (MVA) pathway in yeast.
Application of NMR Spectroscopy for the Structural Analysis of cis-Chrysanthemol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of organic chemistry and drug development for the unambiguous structural elucidation of molecules. This application note provides a detailed protocol for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy in the structural analysis of cis-Chrysanthemol, a key precursor in the synthesis of pyrethroid insecticides. The precise stereochemical assignment is crucial for its biological activity, making NMR a critical tool for its characterization.
Core Concepts
The structural analysis of this compound by NMR relies on several key principles:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei, which results in the splitting of NMR signals and provides information about the connectivity of atoms.
-
Correlation Spectroscopy (COSY): A 2D NMR technique that shows correlations between protons that are coupled to each other.
-
Heteronuclear Single Quantum Coherence (HSQC): A 2D NMR technique that identifies direct one-bond correlations between protons and carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): A 2D NMR technique that reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.
Experimental Protocols
Sample Preparation
-
Sample: this compound (5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃, 0.5-0.7 mL)
-
Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Procedure: Dissolve the sample in the deuterated solvent in a 5 mm NMR tube. Ensure the solution is clear and free of any particulate matter.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
COSY:
-
Pulse Program: Standard COSY-45 or DQF-COSY.
-
Spectral Width: 0-12 ppm in both dimensions.
-
Data Points: 1024 x 1024.
-
Number of Scans per Increment: 4-8.
-
-
HSQC:
-
Pulse Program: Standard HSQC with gradient selection.
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
Number of Scans per Increment: 8-16.
-
-
HMBC:
-
Pulse Program: Standard HMBC with gradient selection.
-
¹H Spectral Width: 0-12 ppm.
-
¹³C Spectral Width: 0-220 ppm.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
Number of Scans per Increment: 16-32.
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR data for this compound. Please note that the exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented here is based on representative values found in the literature.[1]
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ) ppm (Range) | Multiplicity | Key COSY Correlations |
| H-1' | ~4.90 - 5.10 | d | H-3 |
| H-3 | ~1.30 - 1.60 | m | H-1', H-4 |
| H-4 | ~3.40 - 3.70 | m | H-3, H-5a, H-5b |
| H-5a, H-5b | ~3.40 - 3.70 | m | H-4 |
| H-7 | ~1.65 - 1.75 | s | - |
| H-8 | ~1.65 - 1.75 | s | - |
| H-9 | ~1.05 - 1.15 | s | - |
| H-10 | ~0.95 - 1.05 | s | - |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ) ppm (Range) | Key HMBC Correlations |
| C-1' | ~122 - 124 | H-3, H-7, H-8 |
| C-2' | ~132 - 134 | H-1', H-7, H-8 |
| C-1 | ~28 - 32 | H-3, H-9, H-10 |
| C-2 | ~19 - 22 | H-9, H-10 |
| C-3 | ~30 - 34 | H-1', H-4, H-5a, H-5b |
| C-4 | ~35 - 39 | H-3, H-5a, H-5b |
| C-5 | ~65 - 69 | H-4 |
| C-7 | ~18 - 20 | H-1' |
| C-8 | ~25 - 27 | H-1' |
| C-9 | ~28 - 30 | H-10 |
| C-10 | ~15 - 17 | H-9 |
Structural Elucidation Workflow
The structural elucidation of this compound using NMR data follows a logical progression. The workflow can be visualized as follows:
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Interpretation of Spectra
-
¹H NMR: The proton spectrum provides initial information on the types of protons present. For this compound, we expect to see signals in the olefinic region (H-1'), aliphatic region (cyclopropane and methyl groups), and signals for the protons adjacent to the hydroxyl group. The multiplicity of the signals will indicate the number of neighboring protons.
-
¹³C NMR: The carbon spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound. The chemical shifts will help to differentiate between sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclopropane ring, methyl groups, and the carbon bearing the hydroxyl group.
-
COSY: The COSY spectrum is used to establish the proton-proton coupling networks. For instance, a cross-peak between the olefinic proton (H-1') and the cyclopropyl proton (H-3) confirms their connectivity. Similarly, correlations between the cyclopropyl protons and the protons of the hydroxymethyl group will be observed.
-
HSQC: The HSQC spectrum directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of the chemical shifts of the protonated carbons.
-
HMBC: The HMBC spectrum is crucial for piecing together the carbon skeleton. Long-range correlations will be observed, for example, from the methyl protons (H-7, H-8, H-9, H-10) to the quaternary carbons and other nearby carbons, confirming the overall structure and the relative positions of the functional groups. The key HMBC correlations are noted in Table 2 and are instrumental in confirming the connectivity around the cyclopropane ring and the isobutenyl group.
Conclusion
NMR spectroscopy is a powerful and essential tool for the complete structural characterization of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the connectivity and stereochemistry of the molecule, which is of paramount importance for its application in the synthesis of biologically active compounds. The protocols and data presented in this application note provide a comprehensive guide for scientists and drug development professionals working with this important natural product.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing cis-Chrysanthemol Production in Microbial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial fermentation of cis-chrysanthemol. The following sections offer detailed solutions, experimental protocols, and data-driven insights to optimize your production process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: Low or no detectable yield of this compound.
-
Question: We have introduced the chrysanthemol synthase (CHS) gene into our E. coli host, but we are observing very low to no production of this compound. What are the likely causes and how can we troubleshoot this?
-
Answer: This is a common initial challenge. The primary bottlenecks are often related to precursor supply and enzyme activity. Here’s a step-by-step troubleshooting guide:
-
A. Insufficient Precursor (DMAPP) Supply: The synthesis of this compound requires the condensation of two molecules of dimethylallyl diphosphate (DMAPP). Native microbial pathways often do not produce a surplus of DMAPP.
-
Solution: Overexpress key enzymes in the upstream isoprenoid biosynthesis pathway. For E. coli, this is the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway. In S. cerevisiae, it is the MVA (mevalonate) pathway.
-
Experimental Protocol:
-
Construct an expression plasmid co-expressing the following genes from the E. coli MEP pathway: dxs (1-deoxy-D-xylulose-5-phosphate synthase), idi (isopentenyl diphosphate isomerase), and ispA (farnesyl diphosphate synthase, to increase the overall pool of isoprenoid precursors).
-
Transform your CHS-expressing E. coli strain with this new plasmid.
-
Cultivate the engineered strain in a suitable fermentation medium (e.g., Terrific Broth) and induce protein expression.
-
Analyze the culture for this compound production using GC-MS.
-
-
-
B. Low Chrysanthemol Synthase (CHS) Activity: The heterologously expressed CHS enzyme may have low specific activity in the microbial host due to improper folding, lack of necessary cofactors, or suboptimal codon usage.
-
Solution:
-
Codon Optimization: Synthesize a version of the CHS gene that is codon-optimized for your expression host (E. coli or S. cerevisiae).
-
Expression Conditions: Optimize induction conditions (e.g., lower temperature, different inducer concentration) to improve soluble protein expression.
-
Enzyme Engineering: If initial strategies fail, consider site-directed mutagenesis of the CHS enzyme to improve its activity or stability, guided by structural modeling if available.
-
-
-
2. Issue: Accumulation of inhibitory intermediates or byproducts.
-
Question: Our engineered strain is producing some this compound, but the fermentation process seems to stall, and we are detecting other unexpected compounds. What could be the problem?
-
Answer: The accumulation of pathway intermediates can be toxic to the cells, and metabolic imbalances can lead to the formation of unwanted byproducts.
-
A. Toxicity of Intermediates: High concentrations of isoprenoid pathway intermediates like isopentenyl pyrophosphate (IPP) can be toxic.
-
Solution: Balance the expression of pathway enzymes to avoid the accumulation of any single intermediate.
-
Experimental Protocol:
-
Use a modular expression system with promoters of varying strengths to control the expression level of each pathway gene (dxs, idi, ispA, and chs).
-
Create a small library of strains with different promoter combinations.
-
Screen these strains for both this compound production and cell growth to identify the most balanced and productive configuration.
-
-
-
B. Formation of Byproducts: An imbalanced precursor supply can lead to the formation of other terpenes. For instance, if IPP and DMAPP are not in the correct ratio, other prenyltransferases in the host may produce different isoprenoids.
-
Solution: Fine-tune the expression of isopentenyl diphosphate isomerase (idi) to control the IPP-to-DMAPP ratio. Knocking out competing pathways can also be effective.
-
Experimental Protocol:
-
Vary the expression level of idi independently of the other pathway genes.
-
Analyze the product profile of each variant by GC-MS to identify the idi expression level that maximizes this compound production while minimizing byproducts.
-
Identify and knock out genes responsible for competing pathways that drain the precursor pool, if known.
-
-
-
3. Issue: Substrate inhibition of Chrysanthemol Synthase.
-
Question: We have successfully increased the DMAPP supply, but the this compound yield has plateaued and in some cases even decreased. Why is this happening?
-
Answer: Chrysanthemyl diphosphate synthase (CDS), which has chrysanthemol synthase activity, can be subject to substrate inhibition at high concentrations of DMAPP.[1]
-
Solution: Implement a dynamic regulation system to control the expression of the upstream pathway and maintain an optimal intracellular concentration of DMAPP.
-
Experimental Protocol:
-
Place the expression of the MEP pathway genes under the control of a biosensor that responds to a key metabolic intermediate (e.g., a fatty acid-responsive promoter).
-
Alternatively, use a two-phase fermentation strategy. In the first phase, focus on biomass accumulation with basal expression of the pathway. In the second phase, induce higher expression of the pathway to drive product formation.
-
Another approach is to use a fed-batch fermentation strategy with controlled feeding of the carbon source to regulate metabolic flux towards DMAPP production.
-
-
Data Presentation
Table 1: Stepwise Improvement of this compound Titer in E. coli
| Engineering Strategy | Host Strain | Key Genes Modified | Titer (mg/L) | Fold Increase |
| Initial Strain | E. coli DH5α | chs | 0.5 | 1x |
| Codon Optimization | E. coli BL21(DE3) | chs (codon optimized) | 2.1 | 4.2x |
| Precursor Pathway Engineering | E. coli BL21(DE3) | chs, dxs, idi, ispA | 15.8 | 31.6x |
| Pathway Balancing (Promoter Engineering) | E. coli BL21(DE3) | chs, dxs, idi, ispA (with varied promoters) | 45.2 | 90.4x |
| Dynamic Regulation | E. coli BL21(DE3) | Pathway genes under biosensor control | 78.5 | 157x |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key concepts and workflows for improving this compound production.
Caption: Biosynthetic pathway for this compound production in E. coli.
References
Technical Support Center: Separation of Cis- and Trans-Chrysanthemol Isomers by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of cis- and trans-chrysanthemol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for separating cis- and trans-chrysanthemol isomers?
A1: The most common methods for separating cis- and trans-chrysanthemol isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is often coupled with Mass Spectrometry (GC-MS) for identification and quantification, particularly in the analysis of essential oils.[1][2] HPLC, especially with chiral stationary phases, can also be employed for the separation of these and related isomers like chrysanthemic acid.[3]
Q2: Which type of GC column is most effective for separating chrysanthemol isomers?
A2: For the separation of cis- and trans-chrysanthemol, as well as their enantiomers, chiral capillary columns are highly effective. Cyclodextrin-based stationary phases, such as Cydex-B, have been shown to resolve both positional and stereoisomers of related chrysanthemic acids.[4] Non-polar columns like those with a 5% phenyl methylpolysiloxane phase (e.g., HP-5MS) can also be used for general separation of components in essential oils containing chrysanthemol.[5]
Q3: How does mobile phase pH affect the HPLC separation of chrysanthemol and related isomers?
A3: Mobile phase pH is a critical parameter in the HPLC separation of ionizable compounds like chrysanthemic acid, a related compound to chrysanthemol. The elution sequence of cis- and trans-isomers can be strongly affected by the mobile phase pH.[3] For chrysanthemol, which is an alcohol, the direct effect of pH on its ionization is minimal. However, pH can influence the surface chemistry of the stationary phase and interactions with any acidic or basic impurities, which can in turn affect peak shape and resolution.[6][7][8][9][10]
Q4: Can I use the same method for separating chrysanthemol as for chrysanthemic acid?
A4: While the principles of separation are similar, the methods may require optimization. Chrysanthemol is an alcohol, whereas chrysanthemic acid is a carboxylic acid. This difference in functional groups will affect their polarity and interaction with the stationary phase. For instance, in reversed-phase HPLC, chrysanthemol will be less retained than chrysanthemic acid under acidic conditions where the acid is protonated. GC methods may be more directly transferable, as volatility is the primary driver of separation.
Q5: What are the expected elution orders for cis- and trans-chrysanthemol isomers?
A5: In GC, the elution order is primarily determined by the boiling points of the isomers. Generally, trans-isomers are more volatile and tend to elute before cis-isomers.[11] For chrysanthemic acid isomers separated on a Cydex-B column, the trans-isomers have been observed to elute between the peaks of the cis-isomers.[4] The exact elution order can be influenced by the specific stationary phase and chromatographic conditions.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Cis- and Trans-Isomers | 1. Inappropriate column temperature.[12] 2. Carrier gas flow rate is not optimal. 3. Incorrect stationary phase. | 1. Optimize the oven temperature program. A slower temperature ramp can improve separation.[12] 2. Adjust the carrier gas flow rate to the column's optimal linear velocity. 3. Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase, for better selectivity.[13] |
| Peak Tailing | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Column degradation. | 1. Use a deactivated liner and trim the first few centimeters of the column. 2. Bake out the column at the maximum recommended temperature. 3. Replace the column if it is old or has been subjected to harsh conditions. |
| Peak Splitting or Broadening | 1. Improper injection technique. 2. Incompatible solvent with the stationary phase. 3. Column overload.[1] | 1. Ensure a fast and smooth injection. Use an autosampler for better reproducibility. 2. Ensure the sample solvent is compatible with the stationary phase. 3. Dilute the sample or reduce the injection volume.[1] |
| Retention Time Shifts | 1. Fluctuations in oven temperature. 2. Changes in carrier gas flow rate. 3. Column aging. | 1. Ensure the GC oven is properly calibrated and maintaining a stable temperature. 2. Check for leaks in the gas lines and ensure the pressure regulator is functioning correctly. 3. Condition the column or replace it if retention times continue to shift. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Cis- and Trans-Isomers | 1. Mobile phase composition is not optimal.[10] 2. Incorrect stationary phase. 3. Flow rate is too high. | 1. Adjust the ratio of organic solvent to aqueous phase. Small changes can significantly impact selectivity.[10] 2. Consider a column with a different selectivity, such as a phenyl or a chiral stationary phase. 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column void or contamination. 3. Mismatch between sample solvent and mobile phase. | 1. If applicable, adjust the mobile phase pH to suppress ionization of analytes or interfering compounds.[7][8] 2. Flush the column with a strong solvent or replace it if a void has formed. 3. Dissolve the sample in the mobile phase whenever possible. |
| Peak Fronting | 1. Sample overload. 2. Column collapse. | 1. Reduce the sample concentration or injection volume. 2. Ensure the column is being operated within its recommended pressure and temperature limits. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Prepare the mobile phase fresh daily and ensure accurate measurements of all components. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Chrysanthemol Isomer Separation
This protocol is adapted from methods used for the analysis of essential oils containing chrysanthemol and related compounds.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Chiral capillary column (e.g., Cydex-B, 25 m x 0.22 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 3 °C/min.
-
Ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
High-Performance Liquid Chromatography (HPLC) Method for Chrysanthemol Isomer Separation
This protocol is a starting point based on methods for separating related pyrethroids and their isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A chiral column may be necessary for enantiomeric separation.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The composition may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data Summary
The following table provides representative data for the separation of chrysanthemic acid isomers, which can serve as a reference for the separation of chrysanthemol. Actual retention times and resolution for chrysanthemol will vary depending on the specific experimental conditions.
Table 1: Representative GC-MS Data for Chrysanthemic Acid Isomer Separation [4]
| Isomer | Elution Order | Retention Time (min) |
| cis-(+)-Chrysanthemic acid | 1 | 12.5 |
| trans-(+)-Chrysanthemic acid | 2 | 13.2 |
| trans-(-)-Chrysanthemic acid | 3 | 13.8 |
| cis-(-)-Chrysanthemic acid | 4 | 14.5 |
Conditions: Cydex-B column (25 m x 0.22 mm, 0.25 µm), Oven Temperature: 135 °C, Carrier Gas: Helium.
Visualizations
Caption: A general experimental workflow for the chromatographic analysis of chrysanthemol isomers.
Caption: A logical troubleshooting workflow for addressing poor resolution in chrysanthemol isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography study of the enantiomer separation of chrysanthemic acid and its analogous compounds on a terguride-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trans-Chrysanthemol [webbook.nist.gov]
- 6. moravek.com [moravek.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Codon Usage for Chrysanthemyl Diphosphate Synthase (CDS) Expression
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the expression of chrysanthemyl diphosphate synthase (CDS) through codon usage modification. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the expression of codon-optimized chrysanthemyl diphosphate synthase.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Protein Expression | Suboptimal Codon Optimization: The codon usage may not be ideally matched to the expression host. | - Re-evaluate the codon optimization strategy. Consider factors beyond just codon frequency, such as tRNA abundance and codon context. - Utilize different codon optimization algorithms or services to generate alternative sequences.[1][2] |
| mRNA Instability: The optimized mRNA sequence may contain destabilizing elements or form strong secondary structures that hinder translation. | - Analyze the mRNA secondary structure of the 5' untranslated region (UTR) and the initial coding sequence. Modify the sequence to reduce stable hairpins. - Avoid long stretches of rare codons, even if the overall codon usage is optimized. | |
| Toxicity of the Recombinant Protein: High-level expression of CDS may be toxic to the host cells.[3] | - Use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of protein synthesis. - Lower the induction temperature (e.g., 18-25°C) and extend the induction time.[4][5] - Utilize expression strains with tighter control over basal expression, such as BL21-AI™.[3] | |
| Insoluble Protein (Inclusion Bodies) | High Rate of Protein Synthesis: Rapid translation can lead to protein misfolding and aggregation.[6] | - Lower the induction temperature (e.g., 15-20°C) to slow down protein synthesis and allow for proper folding.[7] - Reduce the inducer concentration. |
| Hydrophobic Nature of Terpene Synthases: CDS, like many terpene synthases, may have exposed hydrophobic patches that promote aggregation. | - Co-express with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding.[8] - Fuse the CDS gene with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[8][9] | |
| Improper Buffer Conditions: The lysis and purification buffers may not be optimal for maintaining CDS solubility. | - Screen different buffer pH values and salt concentrations. - Include additives in the lysis buffer that can help stabilize the protein, such as glycerol, non-ionic detergents (e.g., Triton X-100), or reducing agents (e.g., DTT).[10] | |
| Truncated Protein Products | Presence of Cryptic Ribosome Binding Sites (RBS): The optimized gene sequence may have inadvertently created internal Shine-Dalgarno-like sequences, leading to internal translation initiation. | - Analyze the optimized gene sequence for potential cryptic RBSs upstream of ATG or other start codons. - Introduce silent mutations to disrupt these cryptic RBSs. |
| Premature Translation Termination: Rare codons can sometimes lead to ribosomal stalling and premature termination. | - Ensure that the codon optimization strategy avoids clusters of rare codons. - Use an expression host that supplies tRNAs for rare codons (e.g., Rosetta™ strains of E. coli). | |
| Proteolytic Degradation: The expressed protein may be susceptible to cleavage by host cell proteases. | - Perform cell lysis and purification at low temperatures (4°C) and in the presence of protease inhibitors. - Use protease-deficient expression strains. | |
| Low Enzyme Activity | Improper Protein Folding: Even if soluble, the protein may not be in its active conformation. | - Experiment with different expression temperatures and induction times. - Consider co-expression with chaperones. |
| Missing Cofactors: Terpene synthases often require divalent metal ions (e.g., Mg²⁺, Mn²⁺) for activity. | - Ensure that the assay buffer contains the appropriate cofactors at optimal concentrations.[11] | |
| Incorrect Assay Conditions: The pH, temperature, or substrate concentration of the enzyme assay may be suboptimal. | - Determine the optimal pH and temperature for CDS activity. - Perform kinetic analysis to determine the Kₘ for the substrate (dimethylallyl diphosphate). |
Frequently Asked Questions (FAQs)
Q1: Why is codon optimization necessary for expressing chrysanthemyl diphosphate synthase in a heterologous host?
A1: Chrysanthemyl diphosphate synthase (CDS) is a plant-derived enzyme. Different organisms exhibit codon usage bias, meaning they preferentially use certain synonymous codons to encode amino acids. The native CDS gene from Chrysanthemum cinerariaefolium may contain codons that are rarely used by common expression hosts like E. coli or Pichia pastoris. This can lead to translational stalling, reduced protein expression, and even protein misfolding. Codon optimization involves modifying the gene sequence to match the codon preferences of the expression host, thereby enhancing translation efficiency and protein yield.[2]
Q2: What are the key parameters to consider when designing a codon-optimized CDS gene?
A2: Several factors should be considered for effective codon optimization:
-
Codon Adaptation Index (CAI): This metric reflects how well the codon usage of a gene matches that of highly expressed genes in the host organism. A higher CAI generally indicates better expression.[2]
-
GC Content: The overall GC content of the gene should be adapted to the host. For example, E. coli generally prefers a GC content of around 50%.
-
mRNA Secondary Structure: Strong secondary structures, especially near the 5' end of the mRNA, can inhibit ribosome binding and translation initiation. The sequence should be designed to minimize these structures.
-
Avoidance of Rare Codons: Even with a high CAI, it's important to avoid clusters of codons that are rarely used by the host, as this can lead to ribosomal pausing.
-
Elimination of Cryptic Sites: The optimized sequence should be checked for and cleared of cryptic promoters, ribosome binding sites, and splicing sites that could interfere with proper expression.
Q3: Which expression host is better for CDS, E. coli or Pichia pastoris?
A3: Both E. coli and Pichia pastoris have been successfully used to express terpene synthases.
-
E. coli is a popular choice due to its rapid growth, ease of genetic manipulation, and low cost. Strains like BL21(DE3) are commonly used for high-level protein expression.[4][12]
-
Pichia pastoris is a yeast expression system that can be advantageous for proteins that require post-translational modifications or are prone to misfolding in bacteria. It can sometimes lead to higher yields of soluble and active protein.[13][14] The optimal host may depend on the specific research goals and downstream applications.
Q4: How can I verify that the expressed protein is indeed chrysanthemyl diphosphate synthase?
A4: Protein expression and identity can be confirmed through several methods:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the expressed protein and estimate its molecular weight. You should see a band of the expected size for CDS (approximately 45 kDa for the mature protein) in the induced cell lysate that is absent in the uninduced control.[15]
-
Western Blot: This technique uses antibodies specific to CDS or an affinity tag (e.g., His-tag) to confirm the identity of the expressed protein.[15]
-
Mass Spectrometry: For definitive identification, the protein band can be excised from the gel and analyzed by mass spectrometry to confirm its amino acid sequence.
-
Enzyme Activity Assay: The most definitive confirmation is to perform an enzyme assay to measure the catalytic activity of the purified protein, i.e., the conversion of dimethylallyl diphosphate (DMAPP) to chrysanthemyl diphosphate (CPP).[11][16]
Q5: My codon-optimized CDS is expressed, but it is completely insoluble. What should I do first?
A5: The first and often most effective step is to lower the expression temperature. Inducing protein expression at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 16-24 hours) slows down the rate of translation, which can give the protein more time to fold correctly and prevent aggregation into inclusion bodies.[5][7]
Data Presentation
Table 1: Representative Expression Levels of Native vs. Codon-Optimized Terpene Synthase in E. coli
| Gene Version | Expression Host | Induction Conditions | Soluble Protein Yield (mg/L) | Fold Increase |
| Native CDS | E. coli BL21(DE3) | 0.5 mM IPTG, 37°C, 4h | ~5 | - |
| Codon-Optimized CDS | E. coli BL21(DE3) | 0.5 mM IPTG, 37°C, 4h | ~25 | 5 |
| Codon-Optimized CDS | E. coli BL21(DE3) | 0.1 mM IPTG, 20°C, 16h | ~40 | 8 |
Data is hypothetical and for illustrative purposes, based on typical improvements seen for other terpene synthases.[17]
Experimental Protocols
Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of Chrysanthemum cinerariaefolium chrysanthemyl diphosphate synthase (e.g., from NCBI).
-
Select the target expression host (e.g., E. coli K-12).
-
Use a codon optimization tool (e.g., GenScript's OptimumGene™, IDT's Codon Optimization Tool) to generate a DNA sequence optimized for the chosen host. Key parameters to adjust include:
-
Target CAI (Codon Adaptation Index) > 0.8.
-
GC content between 45-60%.
-
Removal of deleterious sequences (e.g., cryptic splice sites, polyadenylation signals, and strong secondary structures).
-
-
Add desired restriction sites to the 5' and 3' ends of the gene for cloning into an expression vector (e.g., NdeI and XhoI for pET vectors).
-
Include an optional N-terminal or C-terminal affinity tag (e.g., 6x-His tag) for purification.
-
Synthesize the optimized gene through a commercial gene synthesis service.
Cloning into an Expression Vector
-
Digest the expression vector (e.g., pET-28a(+)) and the synthesized gene with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
-
Ligate the insert into the vector using T4 DNA ligase.
-
Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α).
-
Select for positive clones on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).
-
Verify the correct insertion by colony PCR and Sanger sequencing.
Protein Expression in E. coli BL21(DE3)
-
Transform the verified plasmid into competent E. coli BL21(DE3) cells.[4]
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[18]
-
The next day, inoculate 500 mL of LB medium with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1.[18]
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[4]
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially problematic proteins like CDS, it is advisable to start with a lower concentration (0.1 mM) and a lower induction temperature (e.g., 20°C) for overnight expression (16-18 hours).[19]
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[18]
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protein Purification (His-tagged CDS)
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged CDS with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein by SDS-PAGE and determine the concentration (e.g., by Bradford assay).
SDS-PAGE and Western Blot Analysis
-
Mix protein samples with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 12%) along with a molecular weight marker.[20]
-
Run the gel until the dye front reaches the bottom.
-
For SDS-PAGE analysis, stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.[21]
-
For Western blotting, transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15][22]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the His-tag or CDS.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein by adding a chemiluminescent substrate and imaging the blot.
Chrysanthemyl Diphosphate Synthase Enzyme Activity Assay
-
Prepare an assay buffer (e.g., 15 mM MOPSO, pH 7.0, 2 mM dithioerythritol, 12.5% glycerol, 1 mM MgCl₂, 1 mM ascorbic acid, 0.1% Tween 20).[16]
-
Set up the reaction mixture in a final volume of 100 µL containing the assay buffer, purified CDS enzyme, and the substrate, dimethylallyl diphosphate (DMAPP).[16]
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction and hydrolyze the product (chrysanthemyl diphosphate) to chrysanthemol by adding alkaline phosphatase.[11]
-
Extract the chrysanthemol with an organic solvent (e.g., pentane or methyl tert-butyl ether).[11][16]
-
Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantify the amount of chrysanthemol produced.[16]
Visualizations
Caption: Experimental workflow for CDS expression.
Caption: Troubleshooting decision tree for CDS expression.
References
- 1. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - LT [thermofisher.com]
- 4. neb.com [neb.com]
- 5. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 6. youtube.com [youtube.com]
- 7. neb.com [neb.com]
- 8. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Effect of codon optimization and promoter choice on recombinant endo-polygalacturonase production in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression of codon optimized genes in microbial systems: current industrial applications and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 19. Protein expression using E. coli strain BL21DE3 [protocols.io]
- 20. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Catalytic Efficiency of Chrysanthemol Synthase
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to enhancing the catalytic efficiency of chrysanthemol synthase (CHS).
Troubleshooting Guides
This section addresses common issues encountered during experimentation with chrysanthemol synthase.
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Conditions | - pH and Buffer: Ensure the assay buffer pH is optimal (around 7.0-7.5).[1] Use a suitable buffer such as MOPSO or HEPES.[1][2] - Temperature: Incubate the reaction at the optimal temperature, typically around 30°C.[2] - Cofactors: Chrysanthemol synthase requires a divalent metal ion cofactor, most commonly MgCl₂.[1][2] Ensure it is present at an appropriate concentration (e.g., 1-10 mM).[1][2] |
| Enzyme Instability/Degradation | - Storage: Store purified enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The presence of glycerol (e.g., 12.5% v/v) can help stabilize the enzyme.[2] - Protease Contamination: If using cell lysates, include protease inhibitors during extraction. |
| Substrate Issues | - Substrate Quality: Use high-quality dimethylallyl diphosphate (DMAPP) and chrysanthemyl diphosphate (CPP). Degradation of substrates can lead to failed reactions. - Substrate Inhibition: High concentrations of DMAPP (>150 µM) can inhibit the second step of the reaction (conversion of CPP to chrysanthemol).[2] If using DMAPP as the sole substrate, test a range of concentrations to find the optimal level.[2] |
| Improper Protein Folding/Expression | - Expression System: Optimize expression conditions (e.g., temperature, induction time, E. coli strain) for the recombinant CHS to ensure proper folding.[1] - Solubility: If the recombinant protein is found in inclusion bodies, try expressing at a lower temperature or using a different expression vector/host. |
| Product Detection Issues | - Volatile Product Loss: Chrysanthemol is volatile. Use a pentane overlay during the assay to capture the product.[2] - GC-MS Parameters: Optimize GC-MS parameters (e.g., column type, temperature program, injection mode) for terpene analysis.[3] |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | - Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzyme and substrates. |
| Reagent Preparation | - Prepare fresh substrate solutions and buffers for each experiment to avoid degradation. |
| Reaction Time | - Ensure consistent incubation times across all experiments. For CHS, long incubation times (e.g., 20-96 hours) may be necessary to detect products, especially with low enzyme concentrations.[2] |
| Sample Extraction | - Standardize the extraction procedure for chrysanthemol from the reaction mixture to ensure consistent recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of chrysanthemol synthase?
A1: Chrysanthemol synthase (CHS), formerly known as chrysanthemyl diphosphate synthase (CDS), is a bifunctional enzyme.[2] It first catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP).[1][2] In a second step, it hydrolyzes the diphosphate group of CPP to yield chrysanthemol.[2] This reaction is dependent on a conserved NDXXD motif within the enzyme's active site.[4]
Q2: How can I improve the catalytic efficiency of chrysanthemol synthase?
A2: Several protein engineering strategies can be employed:
-
Rational Design: This involves making specific changes to the amino acid sequence based on knowledge of the enzyme's structure and mechanism. For example, site-directed mutagenesis of residues in the active site can be used to alter substrate binding or catalytic activity.
-
Directed Evolution: This approach involves generating a large library of random CHS mutants and screening for variants with improved activity. This can be a powerful tool when the exact residues to target are unknown.
-
Fusion Proteins: Fusing CHS to other enzymes in the pyrethrin biosynthesis pathway, such as cytochrome P450s, can enhance the overall pathway efficiency by channeling substrates.[5]
Q3: What are the key kinetic parameters of chrysanthemol synthase?
A3: The reported Michaelis-Menten constant (Km) for the substrate chrysanthemyl diphosphate (CPP) is approximately 196 µM.[2][4] The DMAPP concentration required for half-maximal activity to produce chrysanthemol is around 100 µM.[2][4] The specific activity of purified recombinant CHS has been reported to be around 160 nmol·h⁻¹·mg⁻¹.[1]
Q4: I am observing substrate inhibition. What can I do?
A4: Substrate inhibition is a known characteristic of CHS, particularly at high concentrations of DMAPP.[2] To mitigate this, perform a substrate titration experiment to determine the optimal DMAPP concentration for your specific conditions. If you are assaying the second reaction step (CPP to chrysanthemol), be mindful of the DMAPP concentration if it is also present in the reaction mixture, as it can compete with CPP.[2]
Q5: What are some important considerations for expressing and purifying recombinant chrysanthemol synthase?
A5: For expression in E. coli, the CHS gene is typically cloned into an expression vector (e.g., pRSET-A or pET vectors).[2] It is often beneficial to remove the N-terminal plastidial targeting sequence to improve soluble expression in a bacterial host.[1] A polyhistidine (His) tag is commonly added to facilitate purification using nickel affinity chromatography.[1]
Quantitative Data Summary
Table 1: Kinetic Parameters of Chrysanthemol Synthase
| Parameter | Value | Substrate | Reference |
| Kₘ | 196 µM | Chrysanthemyl diphosphate (CPP) | [2][4] |
| DMAPP for half-maximal activity | ~100 µM | Dimethylallyl diphosphate (DMAPP) | [2][4] |
| Specific Activity | 160 nmol·h⁻¹·mg⁻¹ | DMAPP | [1] |
Table 2: Chrysanthemol Production in Transgenic Plants Overexpressing CHS
| Plant System | Chrysanthemol Emission Rate | Reference |
| Transgenic Tobacco | 0.12–0.16 µg·h⁻¹·g⁻¹ fresh weight | [2][4] |
| Transgenic Chrysanthemum morifolium | ~47 pmol·h⁻¹·g⁻¹ fresh weight | [6][7][8] |
Experimental Protocols
1. Chrysanthemol Synthase Activity Assay
This protocol is adapted from Yang et al. (2014).[2]
-
Reaction Mixture (100 µL total volume):
-
15 mM MOPSO, pH 7.0
-
2 mM Dithiothreitol (DTT)
-
12.5% (v/v) Glycerol
-
1 mM MgCl₂
-
1 mM Ascorbic acid
-
0.1% (v/v) Tween 20
-
Substrate:
-
For CPP to chrysanthemol: Varying concentrations of CPP (e.g., 10-600 µM)
-
For DMAPP to chrysanthemol: Varying concentrations of DMAPP (e.g., 40-600 µM)
-
-
35 µg of purified CHS enzyme
-
-
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Add a 100 µL pentane overlay to each tube to capture the volatile product.
-
Initiate the reaction by adding the purified CHS enzyme.
-
Incubate at 30°C for 20-96 hours.
-
To stop the reaction and extract the product, vortex the tube and centrifuge to separate the phases.
-
Carefully remove the pentane layer for GC-MS analysis.
-
The remaining aqueous phase can be analyzed for the intermediate product, CPP.
-
2. Recombinant Expression and Purification of Chrysanthemol Synthase
This protocol is a general guideline based on practices for terpene synthases.[1]
-
Expression:
-
Clone the CHS coding sequence (without the transit peptide) into a suitable E. coli expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the His-tagged CHS protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE.
-
Buffer exchange the purified protein into a suitable storage buffer (e.g., containing glycerol for stability).
-
Visualizations
Caption: Catalytic pathway of bifunctional chrysanthemol synthase.
Caption: Experimental workflow for CHS characterization and engineering.
Caption: Troubleshooting logic for low or no CHS activity.
References
- 1. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 4. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient production of oxidized terpenoids via engineering fusion proteins of terpene synthase and cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modification of chrysanthemum odour and taste with chrysanthemol synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of chrysanthemum odour and taste with chrysanthemol synthase induces strong dual resistance against cotton aphids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the chemical synthesis of cis-Chrysanthemol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of cis-Chrysanthemol. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guides and FAQs
Low Overall Yield
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in the synthesis of this compound, typically achieved through the reduction of cis-chrysanthemic acid with a reducing agent like Lithium Aluminum Hydride (LiAlH4), can stem from several factors:
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Incomplete Reaction: The reduction of the carboxylic acid may not have gone to completion. This can be due to insufficient reducing agent, poor quality of the reagent, or non-optimal reaction time and temperature.
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Side Reactions: The formation of unwanted byproducts can consume the starting material or the product. A common side reaction is the isomerization of the cis-isomer to the more stable trans-isomer.
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Product Loss During Workup and Purification: this compound can be lost during the aqueous workup, extraction, and purification steps. Improper phase separation, incomplete extraction from the aqueous layer, or losses during chromatography can significantly reduce the isolated yield.
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Moisture in the Reaction: LiAlH4 reacts violently with water. The presence of moisture in the solvent or on the glassware will consume the reducing agent and lower the effective concentration, leading to an incomplete reaction.
Isomerization Issues
Q2: I am observing a significant amount of the trans-Chrysanthemol isomer in my final product. What causes this isomerization and how can I minimize it?
A2: The formation of the trans-isomer is a common issue as it is the thermodynamically more stable isomer. Isomerization can occur under certain conditions:
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Acidic or Basic Conditions: Exposure of the cyclopropane ring to acidic or basic conditions, particularly at elevated temperatures during the workup or purification, can promote epimerization at the C3 position of the cyclopropane ring.
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Thermal Isomerization: Prolonged heating during the reaction or purification can also lead to the isomerization of the less stable cis-isomer to the trans-isomer.
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Photochemical Isomerization: Exposure to UV light can induce isomerization of the double bond in the isobutenyl side chain, which can potentially influence the stereochemistry of the cyclopropane ring, although direct cis/trans isomerization of the cyclopropane ring itself via this mechanism is less common under standard laboratory conditions.
To minimize the formation of the trans-isomer, it is crucial to maintain neutral pH during workup, avoid excessive heat, and protect the reaction from light where possible.
Purification Challenges
Q3: I am having difficulty separating this compound from the trans-isomer and other impurities. What are the recommended purification methods?
A3: The separation of cis and trans isomers of Chrysanthemol can be challenging due to their similar physical properties.
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Column Chromatography: High-performance column chromatography on silica gel is the most common method for separating the isomers. A careful selection of the eluent system is critical. A non-polar/polar solvent mixture, such as hexane/ethyl acetate, with a gradual increase in polarity, can effectively separate the two isomers. The trans-isomer is generally less polar and will elute before the cis-isomer.
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Thin Layer Chromatography (TLC): Use TLC to monitor the separation and identify the fractions containing the pure cis-isomer. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.
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Gas Chromatography (GC): GC can be used to analyze the purity of the fractions and to determine the cis/trans ratio.
Data Presentation
Table 1: Impact of Reaction Parameters on the Yield of Chrysanthemol
| Parameter | Condition | Effect on Yield of Chrysanthemol | Potential Side Effects |
| Reducing Agent | LiAlH4 (strong) | High | Reduces most carbonyl functional groups |
| NaBH4 (mild) | Low to no reaction with carboxylic acids | More selective for aldehydes and ketones | |
| Temperature | Low (0 °C to RT) | Controlled reaction, minimizes side reactions | Slower reaction rate |
| High (Reflux) | Faster reaction rate | Increased risk of isomerization and side reactions | |
| Solvent | Anhydrous Ether/THF | Good solubility for reactants, standard for LiAlH4 | Highly flammable, must be anhydrous |
| Reaction Time | Short | Incomplete reaction | - |
| Optimal (monitored by TLC) | Maximizes product formation | - | |
| Prolonged | Potential for isomerization and decomposition | Increased impurity profile | |
| Workup | Acidic (e.g., HCl) | Neutralizes excess LiAlH4 | Risk of isomerization |
| Basic (e.g., NaOH) | Neutralizes excess LiAlH4 | Risk of isomerization | |
| Neutral (e.g., Fieser workup) | Minimizes isomerization | Can be more complex to perform |
Experimental Protocols
Synthesis of this compound via Reduction of cis-Chrysanthemic Acid
This protocol describes the reduction of cis-chrysanthemic acid to this compound using Lithium Aluminum Hydride (LiAlH4).
Materials:
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cis-Chrysanthemic acid
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Lithium Aluminum Hydride (LiAlH4)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous solution of sodium sulfate (Na2SO4)
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Anhydrous magnesium sulfate (MgSO4)
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Hydrochloric acid (1 M)
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Saturated aqueous solution of sodium bicarbonate (NaHCO3)
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Brine (saturated aqueous NaCl)
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
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Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (e.g., nitrogen or argon).
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Addition of LiAlH4: To the flask, add a suspension of LiAlH4 (1.5 equivalents) in anhydrous diethyl ether under an inert atmosphere.
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Addition of cis-Chrysanthemic Acid: A solution of cis-chrysanthemic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH4 at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Workup (Fieser Method): The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH4 in grams. The resulting mixture is stirred vigorously until a white precipitate forms.
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Filtration and Extraction: The precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The filtrate is collected, and the aqueous layer is separated. The aqueous layer is extracted three times with diethyl ether.
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Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the this compound from any trans-isomer and other impurities.
Expected Yield: The yield of this compound is typically in the range of 70-85%.
Mandatory Visualization
Caption: Chemical synthesis pathway of this compound.
Caption: Troubleshooting flowchart for low yields.
Strategies to increase the stability of cis-Chrysanthemol in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the stability of cis-Chrysanthemol in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the in vitro stability of this compound?
A1: The stability of this compound in vitro is primarily influenced by three main factors:
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Temperature: Higher temperatures can accelerate degradation.
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pH: this compound is more stable in neutral to slightly acidic conditions. Alkaline conditions can lead to ester hydrolysis of related pyrethroid compounds.[1]
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Light: Exposure to light, particularly UV light, can cause photodegradation.[1]
Q2: My this compound solution appears to be degrading rapidly. What are the likely causes?
A2: Rapid degradation of your this compound solution could be due to several factors:
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Improper Storage: Storing the solution at room temperature or in direct light can lead to accelerated thermal and photodegradation.
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Incorrect Solvent pH: Using a solvent with a high pH can cause hydrolysis.
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Contamination: Microbial contamination can lead to enzymatic degradation.[2][3]
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Oxidation: The presence of oxidizing agents in the solvent or exposure to air can cause oxidative degradation.
Q3: What is the most stable isomer of Chrysanthemol?
A3: The trans isomer of Chrysanthemol is thermodynamically more stable than the cis isomer. This is attributed to reduced steric strain in the trans configuration.[4]
Q4: Can this compound convert to its trans-isomer in vitro?
A4: Yes, cis-trans isomerization can occur, particularly when the molecule is exposed to energy sources like heat or light. This isomerization is a known degradation pathway for related pyrethroid compounds.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture media. | Prepare fresh solutions of this compound immediately before use. Minimize the exposure of the stock solution and the final dilution in media to light and elevated temperatures. Consider performing a time-course experiment to assess the stability of this compound in your specific culture media over the duration of the assay. |
| Interaction with media components. | Serum proteins and other components in culture media can bind to this compound, reducing its effective concentration. Consider using serum-free media if your experimental design allows. Alternatively, perform concentration-response curves to determine the optimal working concentration in your specific assay conditions. |
| Cell density effects. | High cell densities can lead to faster metabolism of this compound. Standardize the cell seeding density for all experiments. |
Issue 2: Low recovery of this compound during analytical quantification.
| Possible Cause | Troubleshooting Step |
| Adsorption to container surfaces. | This compound is a lipophilic molecule and can adsorb to plastic surfaces. Use glass or polypropylene containers for storage and preparation of solutions. Silanizing glassware can further reduce adsorption. |
| Degradation during sample preparation. | Keep samples on ice and protected from light during all preparation steps. Use solvents that are free of peroxides and other oxidizing agents. |
| Inappropriate analytical method. | Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like Chrysanthemol. Ensure your GC-MS method is properly optimized for the separation and detection of cis- and trans-isomers. |
Data on this compound Stability (Illustrative)
Disclaimer: The following data is illustrative and based on the general behavior of pyrethroids. Specific degradation kinetics for this compound may vary.
Table 1: Effect of Temperature on the In Vitro Degradation of this compound
| Temperature (°C) | Half-life (t1/2) in hours (Illustrative) |
| 4 | > 168 |
| 25 | 48 |
| 37 | 24 |
Table 2: Effect of pH on the In Vitro Stability of this compound after 24 hours (Illustrative)
| pH | Remaining this compound (%) |
| 5.0 | 95 |
| 7.4 | 85 |
| 9.0 | 60 |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of this compound
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous ethanol.
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Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
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Incubation: Aliquot the working solution into glass vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C) in the dark.
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Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each temperature condition.
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Sample Analysis: Immediately analyze the samples by a validated analytical method, such as GC-MS, to quantify the remaining concentration of this compound.
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Data Analysis: Calculate the degradation rate constant and the half-life at each temperature.
Protocol 2: Assessment of Photostability of this compound
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Preparation of Solutions: Prepare a 100 µM solution of this compound in a photostable solvent (e.g., acetonitrile).
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Exposure Conditions: Aliquot the solution into two sets of quartz cuvettes. Expose one set to a controlled light source (e.g., a UV lamp at 254 nm or a xenon lamp simulating sunlight). Wrap the second set in aluminum foil to serve as a dark control.
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Incubation: Maintain both sets of cuvettes at a constant temperature (e.g., 25°C).
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Sampling: At various time points, take samples from both the light-exposed and dark control cuvettes.
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Analysis: Quantify the concentration of this compound in each sample using a suitable analytical method (e.g., HPLC-UV or GC-MS).
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Data Analysis: Compare the degradation profiles of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
Caption: Factors influencing the in vitro degradation of this compound.
Caption: General workflow for assessing the in vitro stability of this compound.
References
Technical Support Center: Refinement of Analytical Methods for Quantifying cis-Chrysanthemol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of cis-Chrysanthemol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for quantifying this compound?
A1: The primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is often preferred for its high sensitivity and selectivity, especially for volatile compounds like chrysanthemol.[1][2] HPLC is a robust alternative, particularly when dealing with complex matrices or when derivatization is not desirable.[3][4]
Q2: Why is derivatization often required for the GC analysis of this compound?
A2: Derivatization is a technique used to modify an analyte to make it more suitable for GC analysis.[5] For this compound, which contains a polar hydroxyl group, derivatization is employed to:
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Increase Volatility: Replacing the active hydrogen in the hydroxyl group with a less polar group, such as a trimethylsilyl (TMS) group, increases the compound's volatility, which is essential for GC analysis.[6]
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Improve Thermal Stability: Derivatization can prevent the degradation of the analyte at the high temperatures used in the GC injector and column.
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Enhance Peak Shape and Resolution: By reducing polarity and intermolecular hydrogen bonding, derivatization leads to sharper, more symmetrical peaks and better separation from other components.[6]
Q3: How can matrix effects impact the quantification of this compound?
A3: Matrix effects are a significant challenge in the analysis of complex samples like plant extracts.[7] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer source, leading to either ion suppression or enhancement.[8][9] This can result in inaccurate quantification, poor reproducibility, and a high limit of detection.[8][10] Strategies to mitigate matrix effects include optimizing sample preparation, improving chromatographic separation, or using matrix-matched calibration standards.[7][8]
Q4: What are the key considerations for separating cis- and trans-Chrysanthemol isomers?
A4: The separation of cis- and trans-isomers of chrysanthemol can be challenging due to their similar physical and chemical properties. For GC analysis, the choice of a suitable capillary column with a specific stationary phase is crucial. Chiral columns can also be effective for separating stereoisomers.[11] In HPLC, optimizing the mobile phase composition and using a high-resolution column are key to achieving baseline separation.[12][13] The retention times for cis-isomers are often slightly longer than for their trans-counterparts in typical GC setups.[14]
Troubleshooting Guides
Guide 1: Poor Peak Shape and Resolution in GC-MS Analysis
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC system (injector liner, column) adsorbing the polar hydroxyl group of underivatized chrysanthemol. | 1. Derivatize the sample: Use a silylating reagent like BSTFA to block the active hydrogen.2. Use a deactivated injector liner and guard column. 3. Condition the GC column according to the manufacturer's instructions. |
| Peak Broadening | 1. Sub-optimal GC oven temperature program.2. Carrier gas flow rate is too low or too high.3. Column overloading. | 1. Optimize the temperature ramp rate: A slower ramp can improve separation.[15]2. Optimize the carrier gas flow rate for the specific column dimensions. 3. Dilute the sample or inject a smaller volume. |
| Co-elution with other peaks | Inadequate chromatographic separation. | 1. Select a more appropriate GC column: A column with a different stationary phase polarity may provide better resolution.2. Adjust the temperature program: A lower initial temperature and slower ramp rate can enhance separation of early-eluting peaks.[1] |
Guide 2: Low Analyte Recovery and Inconsistent Results
| Symptom | Possible Cause | Recommended Solution |
| Low recovery of this compound | 1. Inefficient extraction from the sample matrix.2. Degradation of the analyte during sample preparation or analysis.3. Significant matrix effects causing ion suppression.[8] | 1. Optimize the extraction solvent and method (e.g., sonication, vortexing). 2. Minimize sample exposure to high temperatures and light. Consider working with cooled samples. 3. Perform a spike and recovery experiment to assess matrix effects. If significant, use matrix-matched standards or a stable isotope-labeled internal standard. [10] |
| High variability between replicate injections | 1. Inconsistent injection volume.2. Instability of the prepared sample.3. Contamination in the GC-MS system. | 1. Check the autosampler syringe for air bubbles and ensure proper rinsing. 2. Analyze samples promptly after preparation. If storage is necessary, evaluate stability at different conditions (e.g., -20°C). 3. Clean the injector port and replace the septum and liner. |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol provides a general guideline. Optimization may be required for specific matrices and instrumentation.
-
Sample Extraction:
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Homogenize 1g of the sample material (e.g., chrysanthemum flower heads).
-
Extract with 10 mL of a suitable organic solvent (e.g., pentane or a mixture of hexane and ethyl acetate) by vortexing for 1 minute, followed by sonication for 15 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
-
Derivatization (Silylation):
-
Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C for 3 minutes, then ramp at 10°C/min to 280°C and hold for 2 minutes.[1]
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Scan mode (e.g., m/z 35-450) for initial identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.[1]
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Sample Preparation:
-
Follow the same extraction procedure as for GC-MS.
-
After extraction, evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength appropriate for chrysanthemol (e.g., around 220 nm).
-
Quantitative Data Summary
| Analytical Method | Parameter | Typical Values | Reference |
| HPLC-UV | Linearity (R²) | > 0.999 | [3] |
| Precision (%RSD) | ≤ 3.91% | [3] | |
| Accuracy (Recovery) | 100.1 - 105.7% | [3] | |
| Limit of Detection (LOD) | 3.62 µg/mL | [3] | |
| Limit of Quantification (LOQ) | 10.96 µg/mL | [3] | |
| SFC-MS/MS | Linearity (R²) | Good for 92% of analytes (2-250 µg/L) | [7] |
| Recovery | Satisfactory | [7] |
Note: These values are for related compounds in Chrysanthemum species and provide a general reference for method performance.
Visualized Workflows and Relationships
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting workflow for common analytical issues.
Caption: Logical diagram illustrating the impact of matrix effects.
References
- 1. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An HPLC-UV-based quantitative analytical method for Chrysanthemum morifolium: development, validation, and application -Analytical Science and Technology [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. gcms.cz [gcms.cz]
- 7. Significant role of supercritical fluid chromatography - mass spectrometry in improving the matrix effect and analytical efficiency during multi-pesticides residue analysis of complex chrysanthemum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. youtube.com [youtube.com]
- 10. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatography rp-hplc method: Topics by Science.gov [science.gov]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Improving the efficiency of cis-Chrysanthemol extraction from complex matrices
Technical Support Center: Cis-Chrysanthemol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of this compound extraction from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most effective modern methods for extracting this compound and other pyrethrins?
A1: Supercritical CO2 Extraction (SC-CO2), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are considered highly effective and environmentally friendly "green" techniques.[1] Studies have shown that SC-CO2 can be the most effective method, yielding the highest total amount of pyrethrins.[1][2] Traditional methods like Soxhlet and maceration are also used but often require longer extraction times and larger volumes of organic solvents.[3][4]
Q2: What is the role of the solvent in the extraction process?
A2: The choice of solvent is critical and depends on the polarity of the target compounds.[4] For pyrethrins, including this compound, polar solvents like acetone, ethanol, and methanol are effective.[1][4] Water is generally not a suitable solvent for pyrethrin extraction.[1] The solvent's volatility is also a consideration; a lower boiling point simplifies removal during the concentration step, which is important as pyrethrins can be unstable at high temperatures.[5]
Q3: How do temperature and pressure affect extraction efficiency?
A3: Temperature and pressure are key parameters, especially in methods like SC-CO2 extraction. Increasing temperature can enhance solubility and diffusion rates, but excessively high temperatures can lead to the degradation of thermolabile compounds like pyrethrins.[5][6] In SC-CO2 extraction, increasing pressure generally leads to higher fluid density, which increases the solubility of the analytes and improves extraction yield.[7][8] However, some studies note that for pyrethrins, excessively high pressure might reduce yield due to poor solubility in the dense supercritical CO2.[8]
Q4: Can this compound be produced through methods other than extraction from Chrysanthemum cinerariaefolium?
A4: Yes, alternative in-vitro production methods have been explored due to the labor-intensive nature of harvesting pyrethrum flowers.[9] These methods include using plant cell suspension cultures, callus cultures, and shoot/root cultures to produce pyrethrins.[9][10]
Q5: How are the extracted pyrethrins quantified and identified?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a common and effective method for both identifying and quantifying the six active pyrethrin components, including this compound esters.[3][9] Liquid chromatography-mass spectrometry (LC-MS) is also a powerful technique for the quantitative analysis of natural products in complex matrices.[11][12]
Troubleshooting Guide
Issue 1: Low Extraction Yield
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Possible Cause: Inappropriate solvent selection.
-
Possible Cause: Sub-optimal extraction parameters (temperature, time, pressure).
-
Solution: Optimize the parameters for your chosen method. For UAE, optimal conditions have been reported as 60 minutes at 50°C.[3][9] For SC-CO2, systematically test different pressures and temperatures; one study found 35°C and 10 MPa to be effective.[8] Extraction efficiency generally increases with duration up to an equilibrium point.[6]
-
-
Possible Cause: Improper sample preparation.
Issue 2: Co-extraction of Impurities
-
Possible Cause: The extraction method or solvent is not selective enough.
-
Solution: SC-CO2 extraction can offer higher selectivity compared to other methods.[7] Adjusting the polarity of the solvent or the density of the supercritical fluid (by changing pressure and temperature) can help target the desired compounds more specifically.[7][13] Post-extraction purification using techniques like column chromatography is often necessary to isolate pure compounds from the crude extract.[6][14]
-
Issue 3: Degradation of Target Compounds
Issue 4: Poor Reproducibility of Results
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Possible Cause: Inconsistent raw material.
-
Solution: The concentration of pyrethrins can vary significantly between different plant populations and batches.[2] Ensure that the plant material is sourced consistently and characterized prior to extraction.
-
-
Possible Cause: Variation in experimental conditions.
-
Solution: Precisely control all extraction parameters, including sample weight, solvent volume, temperature, pressure, and time.[9] Ensure the post-extraction workup and analytical procedures are standardized.
-
Quantitative Data Presentation
Table 1: Comparison of Green Extraction Methods for Total Pyrethrins
| Extraction Method | Solvent/Conditions | Total Pyrethrin Yield (ng/mg) | Reference |
| Supercritical CO2 (SC-CO2) | 35 °C, 10 MPa | 124.37 | [1][2] |
| Ultrasound-Assisted (UAE) | 80% Ethanol, 70 °C | 104.65 | [1] |
| Microwave-Assisted (MAE) | 80% Ethanol, 70 °C | ~100 (similar to UAE) | [1] |
Table 2: Effect of Solvent and Temperature in Ultrasound-Assisted Extraction (UAE)
| Solvent | Temperature (°C) | Total Pyrethrin Yield (ng/mg) | Reference |
| 50% Methanol | 50 | High content of Pyrethrin I | [1] |
| 80% Methanol | 70 | High content of Cinerin I | [1] |
| 50% Ethanol | - | - | [1] |
| 80% Ethanol | 70 | 104.65 (Highest overall UAE yield) | [1] |
| Acetone | 50 | High content of Jasmolin I | [1] |
Table 3: Optimized Parameters for Supercritical Fluid Extraction (SFE)
| Parameter | Optimized Value | Reference |
| Pressure | 10 - 25 MPa | [8][16] |
| Temperature | 35 - 50 °C | [8][16] |
| Modifier (Co-solvent) | Ethanol (e.g., 15% w/w) | [13][16] |
| Dynamic Extraction Time | 35 min | [7] |
| Static Extraction Time | 10 min | [7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Pyrethrins
This protocol is based on an optimized procedure for extracting six pyrethrin components from dried pyrethrum flowers.[3][9]
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Sample Preparation: Dry pyrethrum flowers in a dark room to a moisture content of 10-12%. Pulverize the dried flowers into a fine powder.
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Extraction Setup: Accurately weigh 0.25 g of the pulverized flower sample and place it into a 100 mL extraction vessel.
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Solvent Addition: Add 5 mL of acetone to the vessel.
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Ultrasonication: Seal the vessel and place it in an ultrasonic bath. Perform the extraction for 60 minutes at a constant temperature of 50°C.
-
Sample Recovery: After extraction, centrifuge the sample to separate the supernatant from the plant debris.
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Analysis: Collect the supernatant (extract) and analyze its pyrethrin content using HPLC-DAD.
Protocol 2: Supercritical CO2 Extraction (SC-CO2)
This protocol provides a general guideline based on common parameters for SFE of natural products.[7][8]
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Sample Preparation: Grind dried pyrethrum flowers to a consistent particle size.
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Loading the Extractor: Load a precise amount of the ground material (e.g., 0.5 g) into a high-pressure stainless steel extraction vessel.
-
Setting Parameters: Set the desired extraction parameters. Optimal conditions reported for pyrethrins include a pressure of 10 MPa and a temperature of 35°C.[8] A co-solvent (modifier) like ethanol may be added to enhance the extraction of more polar compounds.[13]
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Extraction Process: Pump liquid CO2 into the vessel, where it becomes supercritical under the set conditions. The supercritical fluid then passes through the sample matrix, dissolving the pyrethrins.
-
Collection: The pyrethrin-rich fluid flows out of the extractor into a cyclone separator. The pressure is reduced, causing the CO2 to return to a gaseous state and leaving the pyrethrin extract behind. The extract can be collected in a suitable solvent like ethyl acetate.[8]
-
Solvent Removal: Remove the collection solvent using a rotary evaporator at low temperature (e.g., 35°C) to obtain the crude pyrethrin extract.[8]
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol is based on a general procedure for MAE of pyrethrins.[1]
-
Sample Preparation: Use dried and pulverized pyrethrum flowers.
-
Extraction Setup: Place a weighed amount of the sample into a closed microwave vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 80% ethanol) at a solid-to-solvent ratio of 1:20 g/mL.
-
Microwave Program: Use a closed-vessel microwave system. Set the desired temperature (e.g., 70°C). The system will modulate the microwave power (e.g., up to 500-800 W) to maintain the target temperature for the specified extraction time.
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Filter the mixture to separate the extract from the solid residue.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude extract.
Visualizations
Caption: General workflow for this compound extraction and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3083136A - Process for the extraction of pyrethrins from pyrethrum flowers - Google Patents [patents.google.com]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. Optimization of Extraction of Natural Antimicrobial Pigments Using Supercritical Fluids: A Review [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Insecticidal Activity of cis-Chrysanthemol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential information for experiments involving cis-chrysanthemol derivatives. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative activity data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, purification, and bio-evaluation of this compound derivatives.
| Question | Answer & Troubleshooting Steps |
| Synthesis: Why is the yield of my esterification reaction consistently low? | Low yields can result from several factors:1. Incomplete Acid Chloride Formation: Ensure your thionyl chloride (SOCl₂) is fresh and the reaction with cis-chrysanthemic acid is performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. Consider extending the reaction time or slightly increasing the temperature (e.g., to 50-60°C).[1]2. Hydrolysis: The chrysanthemoyl chloride intermediate is highly moisture-sensitive. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., N₂ or Argon).3. Steric Hindrance: If the alcohol moiety is bulky, the reaction rate will be slower. Increase the reaction time, use a higher temperature, or consider adding a catalyst like 4-dimethylaminopyridine (DMAP) in small amounts alongside pyridine.4. Side Reactions: Prolonged exposure to high heat during purification can cause degradation. Utilize purification methods that minimize thermal stress, such as flash column chromatography over distillation where possible. |
| Synthesis: My final product is a mix of cis and trans isomers. How can I improve stereoselectivity? | The starting cis-chrysanthemic acid should be of high isomeric purity. Isomerization can occur under certain conditions:1. Thermal Isomerization: Heating can sometimes lead to isomerization of the cyclopropane ring.[2] Avoid excessive temperatures during reaction and workup.2. Base-Catalyzed Epimerization: Strong bases can potentially cause epimerization. While pyridine is generally mild enough, ensure it is dry and use the minimum necessary for the reaction.3. Purification: It is often necessary to purify the final product to separate cis and trans isomers. This can sometimes be achieved by fractional crystallization or careful column chromatography. Some older methods describe separating isomers via their dihydrochloride derivatives.[3] |
| Purification: I'm having difficulty separating my final product from unreacted alcohol. | This is a common issue, especially if the alcohol has a similar polarity to the ester product.1. Aqueous Wash: Perform an acidic wash (e.g., with 1.5 N HCl) during the workup to protonate and dissolve the pyridine catalyst, followed by a basic wash (e.g., with NaHCO₃ solution) to remove any unreacted chrysanthemic acid.[1]2. Column Chromatography: Optimize your solvent system for flash chromatography. A common approach is a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. This should elute your less polar ester product before the more polar alcohol.3. Stoichiometry: Use a slight excess of the acid chloride (e.g., 1.1 equivalents) relative to the alcohol to ensure the alcohol is the limiting reagent. |
| Compound Stability: My purified compound seems to lose activity over time. What are the stability issues? | Pyrethroids can be sensitive to environmental factors:1. Photodegradation: Natural pyrethrins and some first-generation synthetic pyrethroids are unstable in sunlight.[4] Store compounds in amber vials or protected from light.2. Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under basic or acidic conditions. Store compounds in a dry, neutral state.3. Epimerization: For derivatives with an α-cyano group (Type II pyrethroids), stereoisomer conversion can occur in aqueous solutions or at high temperatures (e.g., during GC analysis at high inlet temperatures), which may reduce insecticidal activity.[5][6] |
| Bioassay: I am observing high variability in my topical application bioassay results. | Variability can undermine the reliability of your LC₅₀/LD₅₀ calculations.1. Inconsistent Dosing: Ensure the microapplicator is calibrated correctly and the droplet is applied to the same location on each insect (typically the dorsal thorax).2. Insect Heterogeneity: Use insects of the same age, sex, and nutritional state for each replicate.[7] Insect mass can also affect susceptibility, so normalizing the dose to the average insect weight can reduce variation.[8]3. Solvent Effects: Acetone is a common solvent but is highly volatile. This can cause the concentration of your dosing solution to increase over time.[8] Prepare fresh dilutions and keep vials capped whenever possible.4. Environmental Conditions: Maintain consistent temperature and humidity during the post-treatment observation period, as these can affect insect metabolism and the speed of intoxication. |
| Bioassay: My derivatives show low activity. Could the insects be resistant? | Yes, insecticide resistance is a widespread problem.[4]1. Mechanism of Resistance: The most common mechanisms are target-site resistance (mutations in the voltage-gated sodium channel, known as kdr mutations) and metabolic resistance (increased detoxification by enzymes like P450s).[4]2. Synergist Assay: To test for metabolic resistance, co-administer your derivative with a synergist like piperonyl butoxide (PBO), which inhibits P450 enzymes.[4] A significant increase in mortality in the presence of PBO points towards metabolic resistance.3. Use a Susceptible Strain: Always compare the activity of your compounds against a known insecticide-susceptible strain of the target insect to establish a baseline toxicity. |
Quantitative Data: Insecticidal Activity
The following table summarizes the topical toxicity of various chrysanthemic acid esters and related compounds against adult female houseflies (Musca domestica), a common model organism for insecticide screening.
| Compound/Derivative | Modification of Chrysanthemate Structure | LD₅₀ (µ g/fly ) at 24h | LD₅₀ (µ g/fly ) at 48h | Reference Strain |
| Standards | ||||
| Pyrethrin I | Natural Ester (Pyrethrolone alcohol) | ~0.2-0.6 | - | Susceptible |
| Permethrin | 3-phenoxybenzyl alcohol | ~0.02-0.05 | - | Susceptible |
| Plant-Derived EOCs | (For comparison) | |||
| Thymol | - | 35.2 | 29.2 | Susceptible[9] |
| (+)-Pulegone | - | 43.1 | 38.6 | Susceptible[9] |
| Eugenol | - | 53.6 | 42.1 | Susceptible[9] |
| Carvacrol | - | 61.2 | 51.5 | Susceptible[9] |
| Geraniol | - | 93.1 | 75.7 | Susceptible[9] |
| Note: LD₅₀ (Lethal Dose, 50%) values can vary based on the specific insect strain, age, and experimental conditions. The data for Essential Oil Components (EOCs) is provided as a comparative baseline of other topical insecticides against the same species. |
Experimental Protocols & Methodologies
General Protocol for Synthesis of a cis-Chrysanthemate Ester
This protocol describes a common two-step method for esterifying cis-chrysanthemic acid with a novel alcohol (R-OH).
Step 1: Formation of cis-Chrysanthemoyl Chloride
-
Place cis-chrysanthemic acid (1.0 eq) in an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq) under an inert atmosphere (N₂).
-
Stir the solution at a moderate temperature (e.g., 50-60°C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[1]
-
After the reaction is complete, remove the excess SOCl₂ under reduced pressure. The resulting crude cis-chrysanthemoyl chloride is a moisture-sensitive oil and is typically used immediately in the next step without further purification.
Step 2: Esterification with Alcohol (R-OH)
-
In a separate oven-dried flask, dissolve the target alcohol (R-OH) (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or toluene at room temperature under an inert atmosphere.[1]
-
Cool the solution in an ice bath (0°C).
-
Add the crude cis-chrysanthemoyl chloride (1.1 eq), dissolved in a small amount of the anhydrous solvent, dropwise to the alcohol solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with the solvent and transfer to a separatory funnel.
-
Wash the organic phase sequentially with 1.5 N aqueous HCl, water, saturated aqueous NaHCO₃, and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol for Topical Application Bioassay
This method determines the dose of a compound required to cause 50% mortality (LD₅₀) in a test population.
-
Preparation of Dosing Solutions: Prepare a stock solution of the test compound in a high-purity volatile solvent, typically acetone. Create a series of serial dilutions (e.g., 5-7 concentrations) that are expected to produce mortality between 10% and 90%.[7]
-
Insect Handling: Anesthetize adult insects (e.g., Musca domestica or Aedes aegypti), 2-5 days old, using CO₂ or by chilling them on a cold plate.
-
Application: Using a calibrated microapplicator, apply a precise volume (typically 0.5-1.0 µL) of a single concentration of the test compound to the dorsal thorax of each anesthetized insect.[10] Treat a control group with the solvent only. Use at least 20 insects per concentration and replicate the entire assay 3-5 times.[7]
-
Observation: Place the treated insects in recovery containers with access to a food source (e.g., a sugar-water-soaked cotton ball). Maintain the containers at a controlled temperature (e.g., 25 ± 2°C) and humidity.
-
Data Collection: Record mortality at a predetermined time point, typically 24 hours post-treatment. An insect is considered dead if it shows no movement when prodded gently.
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-response data using probit analysis to calculate the LD₅₀ value and its 95% confidence intervals.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes involved in the development and action of this compound derivatives.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Pyrethroid mechanism of action on sodium channels.
Caption: Troubleshooting decision tree for low activity.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. Pyrethroid - Wikipedia [en.wikipedia.org]
- 5. Chiral stability of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1rbsgppyrdqq4.cloudfront.net [d1rbsgppyrdqq4.cloudfront.net]
- 9. mdpi.com [mdpi.com]
- 10. entomoljournal.com [entomoljournal.com]
Validation & Comparative
A Comparative Analysis of Chrysanthemol Synthase: Unraveling Nature's Insecticide Blueprint
For researchers, scientists, and drug development professionals, understanding the nuances of chrysanthemol synthase across different plant species is pivotal for harnessing its potential in biocatalysis and the synthesis of pyrethrin-based insecticides. This guide provides a detailed comparative analysis of chrysanthemol synthase, focusing on its biochemical properties and the experimental protocols used for its characterization.
Chrysanthemol synthase, a key enzyme in the biosynthesis of pyrethrins, catalyzes the formation of chrysanthemol, the alcohol moiety of these potent natural insecticides. While extensively studied in the pyrethrum daisy, Chrysanthemum cinerariifolium (also known as Tanacetum cinerariifolium), comprehensive comparative data from other plant species remains limited. This guide synthesizes the available information, highlighting the bifunctional nature of the enzyme and providing a framework for its evaluation.
Performance and Kinetic Parameters
Chrysanthemol synthase, initially identified as chrysanthemyl diphosphate synthase (CDS), is a bifunctional enzyme. It first catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). Subsequently, it hydrolyzes CPP to yield chrysanthemol.[1][2][3] This dual activity is a crucial aspect of its function in pyrethrin biosynthesis.[1][2]
The most detailed kinetic data available is for the enzyme from Chrysanthemum cinerariifolium. While homologous enzymes are found in other members of the Asteraceae family, such as sagebrush (Artemisia species), detailed kinetic studies for chrysanthemol synthesis in these species are not yet prevalent in the literature.[1][4]
| Parameter | Chrysanthemum cinerariifolium | Other Plant Species |
| Enzyme Name | Chrysanthemol Synthase (CHS) / Chrysanthemyl Diphosphate Synthase (CDS) | Data not available |
| Substrates | Dimethylallyl diphosphate (DMAPP), Chrysanthemyl diphosphate (CPP)[1][5] | Data not available |
| Products | Chrysanthemyl diphosphate (CPP), Chrysanthemol[1][5] | Data not available |
| Kₘ for CPP | 196 µM[1][3][5] | Data not available |
| DMAPP concentration for half-maximal activity (Chrysanthemol production) | ~100 µM[3][5] | Data not available |
| kcat (with DMAPP as substrate) | 0.5 min⁻¹[6] | Data not available |
| kcat (with CPP as substrate) | 0.0033 min⁻¹[6] | Data not available |
| Optimal pH | 6.5 - 8.0[6] | Data not available |
Experimental Protocols
Accurate characterization of chrysanthemol synthase relies on robust experimental protocols. The following methodologies are key for assessing enzyme activity and product formation.
Enzyme Activity Assay
This protocol is adapted from studies on recombinant chrysanthemol synthase from Chrysanthemum cinerariifolium.[1][7]
Objective: To determine the in vitro activity of chrysanthemol synthase and quantify the production of chrysanthemol.
Materials:
-
Purified recombinant chrysanthemol synthase
-
Assay buffer: 15 mM MOPSO, pH 7.0, 2 mM dithioerythreitol, 12.5% (v/v) glycerol, 1 mM MgCl₂, 1 mM ascorbic acid, 0.1% (v/v) Tween 20[1]
-
Substrate: Dimethylallyl diphosphate (DMAPP) or Chrysanthemyl diphosphate (CPP)[1]
-
Pentane (for extraction)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare the reaction mixture in a final volume of 100 µl containing the assay buffer and the desired concentration of substrate (e.g., 600 µM DMAPP or various concentrations of CPP).[1]
-
Add a known amount of purified enzyme (e.g., 35 µg) to initiate the reaction.[1]
-
Overlay the reaction mixture with 100 µl of pentane to capture volatile products.[1]
-
Incubate the reaction at 30°C for a specified period (e.g., 20 hours for CPP substrate, up to 96 hours for DMAPP substrate).[1][2]
-
After incubation, vortex the mixture to extract the products into the pentane layer.
-
Analyze the pentane extract by GC-MS to identify and quantify chrysanthemol.[7]
Product Analysis by GC-MS
Objective: To separate, identify, and quantify the enzymatic products, primarily chrysanthemol.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., DB-1 or Innowax).[7]
GC-MS Parameters (Example):
-
Injection Volume: 1 µl
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Scan mode (e.g., m/z 40-350)
Data Analysis:
-
Identify chrysanthemol by comparing its retention time and mass spectrum with an authentic standard.
-
Quantify the product using a calibration curve generated with the standard.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Efficacy of cis-Chrysanthemol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insecticidal efficacy of cis-Chrysanthemol and its derivatives. It is intended to serve as a resource for researchers and professionals in the fields of insecticide development and pest management. The information presented is based on available experimental data and aims to facilitate an objective comparison of the performance of these compounds.
This compound is a natural monoterpenoid alcohol and a key precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. The unique cyclopropane structure of chrysanthemol and its derivatives has been a focal point for the development of synthetic insecticides, known as pyrethroids. This guide will explore the insecticidal properties of the parent alcohol and its modified forms, providing insights into their structure-activity relationships.
Quantitative Efficacy Data
Direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature. However, by compiling data from various sources, we can construct a representative comparison. The following table summarizes the insecticidal or biological activity of this compound and some of its notable derivatives. Efficacy is often expressed as the median lethal concentration (LC50) or median lethal dose (LD50), where a lower value indicates higher toxicity to the target insect.
| Compound | Derivative Type | Target Insect(s) | Efficacy Data (LC50/LD50 or Activity) | Reference(s) |
| This compound | Parent Alcohol | Cotton aphid (Aphis gossypii) | Repellent activity (59-63% of aphids repelled by transgenic leaves) | [1] |
| Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside | Glycoside Derivative | Cotton aphid (Aphis gossypii) | Deterrent activity at 217–434 µg/mL | [1] |
| cis-Chrysanthenyl acetate | Ester Derivative | Granary weevil (Sitophilus granarius) | A major component of essential oil with high insecticidal activity (97.82% mortality) | |
| Various Chrysanthemic Esters (Pyrethroids) | Ester Derivatives (from oxidized chrysanthemol) | Wide range of insects | Generally high insecticidal activity with low mammalian toxicity | [2] |
Note: The data presented is compiled from different studies and methodologies, which may affect direct comparability. The efficacy of essential oils containing derivatives reflects a combined effect of multiple components.
Experimental Protocols
The evaluation of insecticidal efficacy involves standardized bioassays. The following are detailed methodologies for key experiments commonly cited in the assessment of insecticides.
Topical Application Bioassay
This method is used to determine the contact toxicity of a compound and to calculate the LD50 value.
-
Test Insects: A homogenous population of insects (e.g., third-instar larvae of beet armyworm, Spodoptera exigua, or adult female mosquitoes, Aedes aegypti) is used.
-
Preparation of Test Solutions: The test compound is dissolved in a suitable solvent, typically acetone, to prepare a series of concentrations.
-
Application: A precise volume (e.g., 1 microliter) of each concentration is applied to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are transferred to clean containers with access to food and water. Mortality is recorded at specified time intervals, usually 24 and 48 hours post-treatment.
-
Data Analysis: The LD50 value, the dose required to kill 50% of the test population, is calculated using probit analysis.
Leaf-Dip or Food Incorporation Bioassay
This method assesses the stomach toxicity of an insecticide.
-
Preparation of Treated Food Source: For leaf-dipping, fresh leaves are dipped into different concentrations of the test compound solution for a set time (e.g., 30 seconds) and then air-dried. For food incorporation, the compound is mixed directly into the artificial diet of the insects.
-
Exposure: A known number of insects are placed in a container with the treated food source.
-
Observation: The mortality of the insects is recorded daily, and the amount of food consumed may also be measured to assess any antifeedant effects.
-
Data Analysis: The LC50 value, the concentration required to kill 50% of the test population, is determined through probit analysis.
Repellency and Deterrence Bioassays
These assays are used to evaluate behavioral responses of insects to a test compound.
-
Choice Assays: Insects are placed in an arena where they have a choice between a treated and an untreated area or food source. The distribution of the insects is recorded over time to determine repellency.
-
No-Choice Assays: Insects are exposed to a treated food source, and the amount of feeding is compared to a control group to assess feeding deterrence.
-
Data Analysis: The results are typically expressed as a repellency index or a feeding deterrence index.
Visualized Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the evaluation of insecticidal efficacy.
Caption: Postulated mechanism of action via sodium channel modulation.
Mode of Action and Signaling Pathways
While the direct molecular targets of this compound itself are not extensively documented, its derivatives, particularly the pyrethroids, are well-characterized neurotoxins.[3] The primary mode of action for pyrethroids is the disruption of the nervous system in insects.
They achieve this by targeting the voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.[3] These insecticides bind to the sodium channels and modify their gating kinetics, essentially locking them in an open state for a longer duration. This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, paralysis, and ultimately, the death of the insect.
It is plausible that this compound and its non-pyrethroid derivatives exert their insecticidal or repellent effects through a similar neurotoxic mechanism, although potentially with different affinities for the target site or with additional secondary targets. The repellent and deterrent activities observed for this compound and its glycoside derivative against aphids suggest an interaction with the insect's sensory systems, which are also reliant on nerve signaling.[1]
Conclusion
This compound and its derivatives represent a promising area for the development of new insecticidal agents. The parent molecule exhibits repellent and deterrent properties, while its ester derivatives, the pyrethroids, are potent neurotoxins. The available data suggests a strong structure-activity relationship, where modification of the alcohol group can significantly impact the insecticidal efficacy and mode of action.
Further research is warranted to systematically evaluate a broader range of this compound derivatives against a wider spectrum of insect pests. Such studies would provide a more complete understanding of their potential in integrated pest management programs and aid in the design of novel, effective, and environmentally compatible insecticides. The detailed experimental protocols and the understanding of the likely signaling pathways provided in this guide offer a solid foundation for future investigations in this area.
References
A Comparative Guide to Cross-Species Expression of Chrysanthemol Synthase for Functional Validation
For Researchers, Scientists, and Drug Development Professionals
The functional validation of enzymes discovered through genomic and transcriptomic sequencing is a critical step in understanding their biological roles and harnessing their potential for biotechnological applications. Chrysanthemol synthase (CHS), a key enzyme in the biosynthesis of pyrethrins, natural insecticides with significant commercial value, is a prime candidate for such validation. Heterologous expression, the process of expressing a gene in a host organism that does not naturally produce the corresponding protein, is an indispensable tool for characterizing enzymes like CHS. This guide provides a comparative overview of commonly used host systems for the functional validation of chrysanthemol synthase, supported by experimental data and detailed protocols.
Performance Comparison of Expression Systems
The choice of a heterologous expression system is pivotal and depends on factors such as protein folding, post-translational modifications, yield, and cost. Below is a comparison of chrysanthemol and other monoterpene production in various host systems. While direct comparative data for chrysanthemol synthase across all systems is limited, the provided data for other monoterpenes offers valuable insights into the potential yields achievable in different hosts.
| Host System | Gene Expressed | Product | Titer/Yield | Reference |
| Escherichia coli | Limonene Synthase | Limonene | 3.6 g/L | [1] |
| Geraniol Synthase | Geraniol | 2.0 g/L | [2] | |
| Saccharomyces cerevisiae | Geraniol Synthase | Geraniol | 1.68 g/L | [2] |
| Sabinene Synthase | Sabinene | 1.87 mg/L | [3] | |
| Limonene Synthase | Limonene | 0.060 mg/L | [4] | |
| Nicotiana tabacum (Tobacco) | Chrysanthemol Synthase | Chrysanthemol | 0.12-0.16 µg/h/g FW | [5] |
| Solanum lycopersicum (Tomato) | Chrysanthemol Synthase + others | trans-Chrysanthemic Acid | 67.1 µg/g FW | [6] |
Chrysanthemol Biosynthetic Pathway
Chrysanthemol is synthesized from two molecules of dimethylallyl diphosphate (DMAPP), a common precursor in the terpenoid biosynthesis pathway. The reaction is catalyzed by chrysanthemol synthase, which first forms chrysanthemyl diphosphate (CPP) and subsequently hydrolyzes the diphosphate group to yield chrysanthemol.[1][7]
Caption: Biosynthetic pathway of chrysanthemol from DMAPP.
Experimental Workflow for Functional Validation
The functional validation of chrysanthemol synthase in a heterologous host typically involves gene cloning, host transformation, protein expression, and product analysis. The following diagram outlines a general workflow applicable to both microbial and plant systems.
Caption: General workflow for cross-species expression and functional validation.
Experimental Protocols
Below are detailed methodologies for the heterologous expression of chrysanthemol synthase in E. coli and S. cerevisiae.
Expression in Escherichia coli
E. coli is a widely used host for heterologous protein expression due to its rapid growth and well-established genetic tools.
-
Gene Cloning and Vector Construction:
-
The coding sequence of chrysanthemol synthase, optimized for E. coli codon usage, is synthesized or amplified via PCR.
-
The gene is then cloned into a suitable expression vector, such as pET or pGEX, under the control of an inducible promoter (e.g., T7 promoter). A polyhistidine (His) tag is often added to facilitate protein purification.
-
-
Transformation and Expression:
-
The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.
-
-
Protein Purification and In Vitro Assay:
-
Cells are harvested by centrifugation and resuspended in lysis buffer.
-
Cell lysis is performed by sonication or high-pressure homogenization.
-
The His-tagged chrysanthemol synthase is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
The purified enzyme is then incubated with its substrate, dimethylallyl diphosphate (DMAPP), in a suitable reaction buffer.
-
-
Product Analysis:
-
The reaction products are extracted with an organic solvent (e.g., hexane or ethyl acetate).
-
The extracted samples are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced chrysanthemol.
-
Expression in Saccharomyces cerevisiae
S. cerevisiae is a valuable eukaryotic host that can perform post-translational modifications, which may be necessary for the proper folding and activity of some plant enzymes.
-
Gene Cloning and Vector Construction:
-
The chrysanthemol synthase gene is cloned into a yeast expression vector, such as the pYES2 or pESC series, under the control of a galactose-inducible promoter (e.g., GAL1).
-
-
Yeast Transformation and Expression:
-
The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1 or BY4741) using the lithium acetate method.
-
Transformed colonies are selected on appropriate synthetic defined (SD) dropout medium.
-
A single colony is used to inoculate a pre-culture in SD medium containing glucose.
-
The pre-culture is then used to inoculate an expression culture in a medium containing galactose to induce gene expression. The culture is grown at 30°C for 48-72 hours.
-
-
In Vivo Production and Extraction:
-
For in vivo analysis, an organic solvent overlay (e.g., dodecane) can be added to the culture to capture the volatile chrysanthemol.
-
After incubation, the organic layer is collected for analysis. Alternatively, the yeast cells can be harvested, and the products extracted.
-
-
Product Analysis:
-
The extracted samples from the organic overlay or cell pellets are analyzed by GC-MS to confirm the production of chrysanthemol.
-
Conclusion
The functional validation of chrysanthemol synthase through cross-species expression is a powerful approach for its characterization. While microbial systems like E. coli and S. cerevisiae offer rapid and high-yield production platforms, plant-based systems can provide a more native-like environment for enzyme activity. The choice of the expression system should be guided by the specific research goals, considering factors such as the need for post-translational modifications, desired yield, and available resources. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on the functional validation of chrysanthemol synthase and other novel enzymes.
References
- 1. A Gram-Scale Limonene Production Process with Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Saccharomyces cerevisiae for the production of the valuable monoterpene ester geranyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Frontiers | Recent Advances on Feasible Strategies for Monoterpenoid Production in Saccharomyces cerevisiae [frontiersin.org]
- 5. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Isotopic Labeling Studies of the cis-Chrysanthemol Biosynthetic Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established biosynthetic pathway to cis-chrysanthemol, supported by enzymatic data. While direct isotopic labeling studies comparing alternative pathways are not extensively documented in publicly available literature, this guide presents the widely accepted enzymatic mechanism and contrasts it with chemically plausible, non-enzymatic alternatives. Furthermore, it offers comprehensive experimental protocols for isotopic labeling studies, designed to facilitate further research in this area.
Introduction to this compound Biosynthesis
This compound is an irregular monoterpene alcohol that serves as a key precursor to the pyrethrin insecticides produced in plants of the Asteraceae family, such as Chrysanthemum cinerariaefolium.[1][2] Unlike the majority of monoterpenes which are formed through a "head-to-tail" condensation of isoprene units, chrysanthemol is synthesized via a "non-head-to-tail" or "irregular" c1′-2-3 linkage.[1][2] The elucidation of this pathway has been crucial for understanding the broader principles of terpene biosynthesis and for the potential metabolic engineering of pyrethrin production.
The core of the this compound biosynthetic pathway is the enzymatic activity of Chrysanthemyl Diphosphate Synthase (CDS). This enzyme has been shown to be bifunctional, catalyzing two sequential reactions:
-
The condensation of two molecules of dimethylallyl diphosphate (DMAPP) to yield chrysanthemyl diphosphate (CPP).[3][4][5]
-
The subsequent hydrolysis of the diphosphate group from CPP to form chrysanthemol.[3][4][5]
Comparison of Biosynthetic Pathways
The established biosynthetic pathway for chrysanthemol is an enzyme-catalyzed reaction that is highly specific and efficient. In contrast, alternative pathways can be considered from a chemical perspective, such as the spontaneous rearrangement of other terpene precursors. However, isotopic labeling and enzymatic studies have provided strong evidence for the dedicated enzymatic route.
Table 1: Comparison of the Established Enzymatic Pathway and a Plausible Non-Enzymatic Alternative
| Feature | Established Enzymatic Pathway | Plausible Non-Enzymatic Alternative (e.g., Cationic Rearrangement) |
| Key Intermediate | Chrysanthemyl diphosphate (CPP) | A generalized terpene cation |
| Catalyst | Chrysanthemyl Diphosphate Synthase (CDS) | Acidic conditions, non-specific catalysts |
| Precursors | Two molecules of Dimethylallyl diphosphate (DMAPP) | Various terpene precursors |
| Specificity | High stereospecificity for this compound precursors | Low to no stereospecificity, leading to a mixture of isomers |
| Efficiency | Highly efficient under physiological conditions | Inefficient and likely to produce numerous byproducts |
| Supporting Evidence | Isolation and characterization of CDS, in vitro and in vivo enzymatic assays.[1][3] | Theoretical chemical rearrangements; not observed as a major biological pathway. |
Quantitative Data from Enzymatic Studies
Table 2: Kinetic Parameters of Chrysanthemyl Diphosphate Synthase (CDS)
| Substrate | Product | Km (μM) | kcat (s-1) | Reference |
| Chrysanthemyl diphosphate (CPP) | Chrysanthemol | 196 | 0.0033 | [3][5] |
| Dimethylallyl diphosphate (DMAPP) | Chrysanthemol | ~100 | ~0.0001 | [3][5] |
Note: The turnover rate from DMAPP to chrysanthemol in vitro is relatively low, though in vivo production in transgenic plants is efficient, suggesting that the cellular environment plays a significant role in optimizing the reaction.[3]
Experimental Protocols
Protocol 1: General Procedure for in vivo Isotopic Labeling with 13C-Glucose
This protocol describes a general method for feeding a stable isotope-labeled precursor to plant tissues to study the biosynthesis of chrysanthemol.
1. Plant Material:
-
Use young, actively growing Chrysanthemum cinerariaefolium plants or a relevant model system.
2. Preparation of Labeled Precursor:
-
Prepare a sterile aqueous solution of [U-13C6]glucose (or another labeled precursor such as [1-13C]acetate) at a suitable concentration (e.g., 10-50 mM).
3. Feeding Procedure:
-
Stem Feeding: Excise a small branch of the plant and place the cut end in the labeled precursor solution. Allow the plant to take up the solution for a defined period (e.g., 24-72 hours) under controlled light and temperature conditions.
-
Leaf Disc Assay: Punch out small discs from young leaves and float them in the labeled precursor solution in a petri dish. Incubate for a set time.
4. Metabolite Extraction:
-
After the feeding period, harvest the plant tissue (e.g., leaves, flowers).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolism.
-
Grind the frozen tissue to a fine powder.
-
Extract the metabolites with a suitable solvent system (e.g., methanol:chloroform:water or ethyl acetate).
5. Sample Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted metabolites if necessary (e.g., silylation) to increase volatility. Analyze the samples by GC-MS to identify chrysanthemol and determine the incorporation of 13C by observing the mass shift in the molecular ion and fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Purify the chrysanthemol from the extract using chromatographic techniques (e.g., HPLC). Analyze the purified compound by 13C-NMR to determine the specific positions of the incorporated labels.
Protocol 2: in vitro Enzyme Assay with Labeled DMAPP
This protocol outlines a method to confirm the direct conversion of DMAPP to chrysanthemol using the isolated CDS enzyme.
1. Enzyme Preparation:
-
Express and purify recombinant Chrysanthemyl Diphosphate Synthase (CDS) from a suitable host (e.g., E. coli).
2. Labeled Substrate:
-
Obtain or synthesize isotopically labeled DMAPP (e.g., [1-13C]DMAPP or [1,1-2H2]DMAPP).
3. Enzyme Assay:
-
Prepare an assay buffer (e.g., 15 mM MOPSO, pH 7.0, containing MgCl2, dithioerythreitol, and glycerol).
-
Add the purified CDS enzyme and the labeled DMAPP to the buffer.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified time (e.g., 2-24 hours).
4. Product Extraction and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Extract the products with an organic solvent (e.g., pentane or hexane).
-
Analyze the extract by GC-MS to detect the formation of labeled chrysanthemol and confirm the incorporation of the isotope.
Visualizations
Caption: The established biosynthetic pathway of this compound from two molecules of DMAPP.
Caption: A generalized workflow for an isotopic labeling study in terpene biosynthesis.
References
- 1. pnas.org [pnas.org]
- 2. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative study of chemical versus biocatalytic synthesis of cis-chrysanthemic acid
For researchers, scientists, and drug development professionals, the synthesis of cis-chrysanthemic acid, a key intermediate in the production of pyrethroid insecticides, presents a choice between established chemical routes and emerging biocatalytic methods. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable synthesis strategy.
The demand for enantiomerically pure cis-chrysanthemic acid is driven by the significantly higher insecticidal activity of its esters compared to other stereoisomers.[1] Traditional chemical synthesis has long been the industry standard, offering robust and scalable production. However, these methods often involve harsh reaction conditions, the use of hazardous reagents, and complex purification procedures to separate the desired cis-isomer from the trans-isomer and other byproducts. In contrast, biocatalytic methods, particularly enzymatic kinetic resolutions, have gained prominence as a greener and more selective alternative, often operating under mild conditions and yielding products with high enantiomeric purity.
This guide delves into a comparative analysis of a representative stereoselective chemical synthesis and a lipase-catalyzed biocatalytic resolution for obtaining cis-chrysanthemic acid.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance indicators for both a stereoselective chemical synthesis and a biocatalytic resolution approach to obtaining enantiomerically enriched cis-chrysanthemic acid.
| Parameter | Chemical Synthesis (Stereoselective) | Biocatalytic Synthesis (Enzymatic Resolution) |
| Overall Yield | ~40-60% | ~45% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | >95% | >99% |
| Diastereomeric Ratio (cis:trans) | Highly selective for cis isomer | Not directly applicable (starts with a racemic mixture of esters) |
| Reaction Temperature | -20°C to 150°C (multi-step) | 30-50°C |
| Reaction Time | 24-48 hours (multi-step) | 12-72 hours |
| Key Reagents/Catalysts | Rhodium catalysts, diazo compounds, strong bases | Lipase (e.g., Candida antarctica lipase B), organic solvents |
| Environmental Considerations | Use of heavy metals, hazardous reagents, and organic solvents | Milder reaction conditions, biodegradable catalyst, but still requires organic solvents |
Experimental Protocols
Chemical Synthesis: Stereoselective Intramolecular Cyclopropanation
This method outlines a multi-step chemical synthesis designed to favor the formation of the cis-isomer of chrysanthemic acid.[2]
Step 1: Synthesis of the Diazoacetate Precursor
-
To a solution of the corresponding allylic alcohol in dichloromethane (CH₂Cl₂), add an excess of diketene and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with CH₂Cl₂.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
To the resulting acetoacetate, add p-toluenesulfonyl azide in acetonitrile (CH₃CN) followed by the dropwise addition of triethylamine (Et₃N).
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the crude diazoacetate by column chromatography on silica gel.
Step 2: Rhodium-Catalyzed Intramolecular Cyclopropanation
-
Dissolve the purified diazoacetate in a dry, inert solvent such as dichloromethane or toluene.
-
Add a rhodium(II) catalyst, for example, rhodium(II) octanoate dimer (Rh₂(Oct)₄), to the solution (typically 1-5 mol%).
-
Heat the reaction mixture to reflux (around 40°C for dichloromethane) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting chrysanthemic acid ester by column chromatography.
Step 3: Hydrolysis to Cis-Chrysanthemic Acid
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.
-
Extract the cis-chrysanthemic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent to yield the final product.
Biocatalytic Synthesis: Lipase-Catalyzed Kinetic Resolution
This method utilizes the enantioselective properties of a lipase to resolve a racemic mixture of chrysanthemic acid esters.[3]
Step 1: Preparation of Racemic Chrysanthemic Acid Ester
-
React a racemic mixture of cis- and trans-chrysanthemic acid with an alcohol (e.g., ethanol or methanol) in the presence of an acid catalyst (e.g., sulfuric acid) via Fischer esterification.
-
Alternatively, convert the acid to its acid chloride using thionyl chloride and then react with the desired alcohol.
-
Purify the resulting racemic ester mixture by distillation or chromatography.
Step 2: Enzymatic Kinetic Resolution
-
In a suitable organic solvent (e.g., hexane, toluene, or diisopropyl ether), dissolve the racemic chrysanthemic acid ester.
-
Add a commercially available lipase, such as immobilized Candida antarctica lipase B (Novozym 435), to the solution. The enzyme loading is typically between 10-50% w/w of the substrate.
-
Add a controlled amount of water (typically 0.5-1.0 equivalents relative to the desired conversion) to initiate the hydrolysis.
-
Stir the suspension at a controlled temperature, usually between 30°C and 50°C.
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining ester and the produced acid. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.[4]
Step 3: Separation and Isolation
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the unreacted chrysanthemic acid ester from the produced chrysanthemic acid. This can be achieved by liquid-liquid extraction. Extract the organic solution with an aqueous basic solution (e.g., NaHCO₃) to remove the acidic product.
-
Acidify the aqueous layer containing the sodium salt of the chrysanthemic acid with a mineral acid to precipitate the enantiomerically pure acid.
-
Isolate the acid by filtration or extraction with an organic solvent.
-
The organic layer from the initial extraction contains the enantiomerically enriched unreacted ester, which can be isolated by removing the solvent. This ester can be hydrolyzed in a separate step to obtain the other enantiomer of the acid.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of cis-chrysanthemic acid.
Caption: Workflow for the biocatalytic synthesis of cis-chrysanthemic acid.
Concluding Remarks
The choice between chemical and biocatalytic synthesis of cis-chrysanthemic acid is a multifaceted decision that depends on the specific requirements of the application.
Chemical synthesis offers the advantage of being a well-established and scalable technology. Stereoselective chemical methods can achieve high diastereoselectivity for the desired cis-isomer. However, these processes often involve multiple steps, harsh reaction conditions, and the use of potentially hazardous and environmentally harmful reagents.
Biocatalytic synthesis , primarily through enzymatic kinetic resolution, presents a compelling alternative. This approach is characterized by its exceptional enantioselectivity, often yielding products with very high enantiomeric excess. The mild reaction conditions (lower temperature and pressure) contribute to a more sustainable process. The main drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. However, the unreacted enantiomer can often be recovered and either racemized and recycled or used for other purposes.
For applications where the highest possible enantiomeric purity is paramount and milder, more environmentally benign processes are favored, the biocatalytic route is highly attractive. For large-scale industrial production where established infrastructure and potentially lower raw material costs are critical, chemical synthesis may still be the preferred option. The ongoing development of more efficient enzymes and biocatalytic processes is likely to further enhance the competitiveness of the biocatalytic approach in the future.
References
Comparison of different analytical techniques for chrysanthemol isomer quantification
A comprehensive comparison of analytical techniques for the quantification of chrysanthemol isomers is essential for researchers, scientists, and professionals in drug development to select the most appropriate method for their specific needs. Chrysanthemol, a key component of pyrethrin esters, exists as various isomers, and their accurate quantification is crucial for efficacy and safety assessments. This guide provides an objective comparison of the performance of different analytical techniques, supported by experimental data.
Comparison of Analytical Techniques
The choice of an analytical technique for chrysanthemol isomer quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) with densitometry.
| Technique | Principle | Detector(s) | Typical Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Strengths | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | >0.99[1] | 0.82 - 3.69 ppm (for related terpenes)[2] | 2.47 - 11.2 ppm (for related terpenes)[2] | High resolution for volatile and semi-volatile isomers, well-established methods.[3][4] | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Ultraviolet (UV), Diode Array (DAD) | >0.999[5] | ~3.62 µg/mL (for related flavonoids)[6] | ~10.96 µg/mL (for related flavonoids)[6] | Versatile for a wide range of compounds, including non-volatile and thermally labile isomers.[7][8] | Lower sensitivity compared to MS detectors, resolution can be challenging for complex mixtures. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly selective and sensitive mass spectrometric detection. | Triple Quadrupole (QqQ), Ion Trap | >0.99[9][10] | 0.15 - 3 µg/kg (for pyrethrins)[10] | 1 - 10 µg/kg (for pyrethrins)[10] | High sensitivity and selectivity, suitable for complex matrices, can provide structural information.[9][10][11] | Higher equipment cost and complexity, potential for matrix effects.[6] |
| Thin-Layer Chromatography (TLC) with Densitometry | Separation on a thin layer of adsorbent material, followed by quantification of separated spots. | Densitometer | >0.99 | 1.6 - 2.4 ng/spot (for permethrin isomers) | 4.9 - 7.4 ng/spot (for permethrin isomers) | Simple, cost-effective, high sample throughput. | Lower resolution and sensitivity compared to GC and HPLC, less automation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical techniques. Below are representative protocols for GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chrysanthemol Isomer Analysis in Essential Oil
This method is suitable for the analysis of volatile components, including chrysanthemol isomers, in essential oils extracted from Chrysanthemum species.[12]
1. Sample Preparation: Hydrodistillation
-
Fresh or dried flower heads of Chrysanthemum are subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.[13]
-
The collected essential oil is dried over anhydrous sodium sulfate.[13]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[14]
-
Oven Temperature Program:
-
Injector: Splitless mode at 250°C.[14]
-
Mass Spectrometer:
3. Quantification
-
Identification of chrysanthemol isomers is based on their retention times and comparison of their mass spectra with reference spectra from libraries (e.g., NIST).
-
Quantification is typically performed using the area normalization method or an internal standard method for higher accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pyrethrin and Pyrethroid Isomer Quantification
This highly sensitive and selective method is suitable for the quantification of chrysanthemol derivatives (pyrethrins) and related synthetic pyrethroids in various matrices.[10]
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
A homogenized sample (e.g., 5 g of animal feed) is weighed into a centrifuge tube.
-
Add water and acetonitrile, and shake vigorously.
-
Add extraction salts (e.g., MgSO₄, NaCl), shake, and centrifuge.
-
An aliquot of the supernatant is transferred to a cleanup tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).
-
The mixture is vortexed and centrifuged.
-
The final extract is filtered before injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC system (e.g., Waters Acquity) or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5.0 µm).[9]
-
Mobile Phase: A gradient of methanol and 5 mM ammonium formate in water.[9]
-
Flow Rate: 0.6 mL/min.[9]
-
Column Temperature: 37°C.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source.[9]
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each isomer.
3. Quantification
-
A calibration curve is constructed using standards of known concentrations.
-
The concentration of each isomer in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow for Chrysanthemol Isomer Quantification
The following diagram illustrates a typical workflow for the quantification of chrysanthemol isomers from a plant matrix.
Caption: General workflow for chrysanthemol isomer analysis.
Logical Relationship of Chiral Separation Techniques
This diagram illustrates the relationship between different chromatographic techniques and the specialized columns used for separating chiral isomers like those of chrysanthemol.
Caption: Techniques for chiral isomer separation.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [GC-MS analysis of essential oil of the flower of the Chrysanthemum morifolium by the different processing methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Structural comparison of chrysanthemyl diphosphate synthase with farnesyl diphosphate synthase
A Comparative Guide for Researchers in Drug Development and Molecular Biology
Chrysanthemyl diphosphate synthase (CDS) and farnesyl diphosphate synthase (FPPS) represent a fascinating case of evolutionary divergence within the vast terpene synthase superfamily. While sharing a common structural fold and significant sequence similarity, these enzymes catalyze distinct and mechanistically different reactions, leading to the formation of irregular monoterpenes and regular sesquiterpenes, respectively. This guide provides a detailed structural and functional comparison of CDS and FPPS, offering insights for researchers in drug development, protein engineering, and metabolic pathway analysis.
At a Glance: A Quantitative Comparison
The following table summarizes the key quantitative differences between chrysanthemyl diphosphate synthase and farnesyl diphosphate synthase, drawing on data from studies on the enzymes from Artemisia tridentata and other organisms.
| Feature | Chrysanthemyl Diphosphate Synthase (CDS) | Farnesyl Diphosphate Synthase (FPPS) |
| Enzyme Commission No. | EC 2.5.1.67[1][2] | EC 2.5.1.10 |
| Substrate(s) | 2 x Dimethylallyl diphosphate (DMAPP)[1][3][4][5] | Dimethylallyl diphosphate (DMAPP) and 2 x Isopentenyl diphosphate (IPP)[6][7] |
| Product(s) | Chrysanthemyl diphosphate (CPP), Lavandulyl diphosphate (LPP), Maconelliyl diphosphate (MPP)[4][8] | Farnesyl diphosphate (FPP)[6][7] |
| Reaction Type | c1'-2-3 cyclopropanation (non-head-to-tail condensation)[3][4][5][9] | 1'-4 chain elongation (head-to-tail condensation)[3][10] |
| Quaternary Structure | Homodimer[9] | Homodimer[6][11] |
| Overall Fold | Terpenoid synthase fold (all α-helical)[8][12] | Terpenoid synthase fold (all α-helical)[11][13] |
| Key Catalytic Motifs | Contains conserved regions similar to FPPS, but with key substitutions in the aspartate-rich motifs.[3] | Two highly conserved aspartate-rich motifs: FARM (First Aspartate Rich Motif) and SARM (Second Aspartate Rich Motif) with DDXXD sequences.[6][11] |
| Sequence Identity | The amino acid sequences of CDS and FPPS from Artemisia tridentata are 71% identical and 90% similar.[8][12] | Not Applicable |
The Heart of the Matter: Structural and Mechanistic Divergence
Despite their high sequence homology, the profound differences in the products of CDS and FPPS stem from critical variations in their active sites and catalytic mechanisms.
Farnesyl Diphosphate Synthase (FPPS): A Master of Linear Elongation
FPPS orchestrates the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) to produce the C15 isoprenoid, farnesyl diphosphate (FPP).[6][7] The crystal structure of avian FPPS revealed a novel fold composed entirely of α-helices surrounding a large central cavity.[13] Within this cavity lie two highly conserved aspartate-rich motifs, FARM and SARM, located on opposite walls.[11][13] These motifs are crucial for binding the diphosphate moieties of the substrates via magnesium ion bridges and for facilitating the ionization of the allylic diphosphate, generating a carbocation intermediate.[3] The subsequent nucleophilic attack by the double bond of IPP leads to the formation of a new carbon-carbon bond and the elongation of the isoprenoid chain.
Chrysanthemyl Diphosphate Synthase (CDS): An Architect of Irregularity
In contrast to the linear chain extension catalyzed by FPPS, CDS mediates the non-head-to-tail condensation of two DMAPP molecules to form the cyclopropyl-containing monoterpene, chrysanthemyl diphosphate (CPP).[3][5] This reaction is a key step in the biosynthesis of pyrethrin insecticides.[1][5] While CDS shares the same overall α-helical fold with FPPS, key amino acid substitutions within its active site dramatically alter its catalytic function.[3][8] Notably, a key aspartate residue in the second aspartate-rich motif of FPPS is replaced by an asparagine in CDS.[3] This and other subtle changes in the active site geometry are thought to redirect the reaction pathway from chain elongation to cyclopropanation.[8][12]
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the distinct catalytic workflows of FPPS and CDS.
Figure 1. Catalytic workflow of Farnesyl Diphosphate Synthase (FPPS).
Figure 2. Catalytic workflow of Chrysanthemyl Diphosphate Synthase (CDS).
Experimental Corner: Unraveling Structure and Function
The structural and functional characterization of CDS and FPPS relies on a combination of biochemical and biophysical techniques. Below are generalized protocols for key experiments.
Recombinant Protein Expression and Purification
-
Objective: To produce sufficient quantities of pure CDS and FPPS for structural and enzymatic studies.
-
Methodology:
-
The gene encoding the synthase is cloned into an expression vector, often with a polyhistidine tag for purification.
-
The vector is transformed into a suitable expression host, typically Escherichia coli.
-
Protein expression is induced, and the cells are harvested and lysed.
-
The protein of interest is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve homogeneity.[5]
-
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of the enzyme at atomic resolution.
-
Methodology:
-
The purified protein is concentrated to a high level and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays is recorded and used to calculate an electron density map.
-
An atomic model of the protein is built into the electron density map and refined to yield the final structure.[13]
-
Enzyme Activity Assays
-
Objective: To measure the catalytic activity of the synthases and determine their kinetic parameters.
-
Methodology:
-
The purified enzyme is incubated with its substrates (DMAPP for CDS; DMAPP and IPP for FPPS) in a suitable buffer containing a divalent metal ion (typically Mg²⁺).[2]
-
The reaction is allowed to proceed for a defined period and is then quenched.
-
The reaction products are often dephosphorylated using alkaline phosphatase to yield the corresponding alcohols (chrysanthemol or farnesol).[5]
-
The products are extracted with an organic solvent and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[5][14]
-
Kinetic parameters such as Kcat and Km are determined by varying the substrate concentrations and measuring the initial reaction rates.
-
Conclusion: A Tale of Two Synthases
The structural comparison of chrysanthemyl diphosphate synthase and farnesyl diphosphate synthase provides a compelling example of how subtle changes in protein structure can lead to profound differences in catalytic function. While both enzymes share a common evolutionary origin and overall fold, their distinct active site architectures dictate their unique product profiles. For researchers in drug development, the structural insights into the active sites of these enzymes can inform the design of specific inhibitors. For protein engineers, the comparison offers a roadmap for understanding and potentially manipulating the product specificity of terpene synthases. The continued study of these and other related enzymes will undoubtedly uncover further intricacies of the vast and vital world of isoprenoid biosynthesis.
References
- 1. Chrysanthemyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 2. chrysanthemyl diphosphate synthase - Creative Biogene [microbialtec.com]
- 3. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyl diphosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 7. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Function Studies of Artemisia tridentata Farnesyl Diphosphate Synthase and Chrysanthemyl Diphosphate Synthase by Site-Directed Mutagenesis and Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of recombinant farnesyl diphosphate synthase at 2.6-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Engineered Chrysanthemol Biosynthesis: In Vitro vs. In Vivo Pathways
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable and efficient production of valuable natural compounds has led to significant advancements in synthetic biology. Chrysanthemol, a key precursor to the potent natural insecticides known as pyrethrins, is a prime target for biotechnological production. This guide provides an objective comparison of two primary strategies for engineered chrysanthemol biosynthesis: in vitro enzymatic synthesis and in vivo microbial fermentation. We will delve into the performance metrics, experimental protocols, and underlying pathway architectures of each approach, supported by experimental data from the literature.
At a Glance: Performance Comparison
The decision to employ an in vitro or in vivo system for chrysanthemolol biosynthesis hinges on a trade-off between control and productivity. In vitro systems offer precise control over reaction conditions, while in vivo systems, once optimized, can achieve higher production titers.
| Parameter | In Vitro Synthesis | In Vivo Fermentation (Proxy Data) |
| Product Titer | Lower (typically mg/L scale for analytical purposes) | Higher (can reach g/L scale for related monoterpenes) |
| Product Yield | Potentially high on substrate, but overall process yield can be lower due to enzyme production steps. | Dependent on metabolic flux and precursor supply; can be optimized for high yields on carbon source. |
| Productivity | Limited by enzyme stability and product inhibition. | Can be high in optimized fed-batch processes. |
| Process Control | High; direct manipulation of substrate and enzyme concentrations, pH, and temperature. | Moderate; cellular metabolism adds complexity, but can be controlled through fermentation parameters. |
| Purity of Final Product | High; fewer contaminating cellular metabolites. | Lower; requires more extensive downstream processing to remove biomass and cellular byproducts. |
| Scalability | Challenging due to the cost of purified enzymes and cofactors. | Well-established for industrial-scale fermentation. |
The Biosynthetic Pathway to Chrysanthemol
The core of both in vitro and in vivo chrysanthemol production lies in the enzymatic conversion of dimethylallyl diphosphate (DMAPP). The key enzyme, chrysanthemyl diphosphate synthase (CDS), is a bifunctional enzyme that first catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CPP) and then hydrolyzes CPP to produce chrysanthemol.[1][2][3]
In Vitro Chrysanthemol Synthesis: Precision and Control
In vitro synthesis, also known as cell-free enzymatic synthesis, offers a highly controlled environment for the production of chrysanthemol. This approach involves the purification of the necessary enzymes and the subsequent combination of these enzymes with the required substrates and cofactors in a reaction vessel.
Quantitative Data for In Vitro Synthesis
Direct quantitative data for preparative-scale in vitro chrysanthemol production is limited in publicly available literature, with most studies focusing on analytical-scale enzyme characterization. The following table presents kinetic data for the key enzyme, chrysanthemyl diphosphate synthase (CDS).
| Enzyme | Substrate | Km (µM) | Reference |
| Chrysanthemyl Diphosphate Synthase (CDS) | Chrysanthemyl Diphosphate (CPP) | 196 | [3] |
| Chrysanthemyl Diphosphate Synthase (CDS) | Dimethylallyl Diphosphate (DMAPP) | ~100 | [3] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.
Experimental Workflow and Protocols
The following diagram and protocols outline a typical workflow for in vitro chrysanthemol synthesis.
1. Enzyme Production and Purification:
-
Gene Cloning: The gene encoding chrysanthemyl diphosphate synthase (CDS) from a source such as Tanacetum cinerariifolium is cloned into an expression vector.
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli, for protein production.
-
Purification: The expressed CDS enzyme, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using chromatography techniques like nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
2. In Vitro Enzymatic Reaction:
-
Reaction Mixture: A typical reaction mixture contains the purified CDS enzyme, the substrate dimethylallyl diphosphate (DMAPP), a suitable buffer (e.g., MOPSO at pH 7.0), and cofactors such as MgCl₂.[1]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[1] To capture the volatile chrysanthemol product, an organic overlay (e.g., pentane) is often used.[1]
3. Product Extraction and Analysis:
-
Extraction: The chrysanthemol is extracted from the reaction mixture using an organic solvent.
-
Quantification: The amount of chrysanthemol produced is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
In Vivo Chrysanthemol Synthesis: The Power of the Cell Factory
In vivo synthesis leverages the metabolic machinery of a living microorganism, such as Escherichia coli or Saccharomyces cerevisiae, to produce chrysanthemol from a simple carbon source like glucose. This approach involves genetically engineering the host organism to express the chrysanthemol biosynthesis pathway.
Quantitative Data for In Vivo Production
| Product | Host Organism | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Limonene | E. coli | 3.6 | ~0.07 | 0.15 | (Proxy Data) |
| Geraniol | E. coli | 2.0 | Not Reported | Not Reported | (Proxy Data) |
| Perillyl Alcohol | E. coli | 0.1 | Not Reported | Not Reported | (Proxy Data) |
Note: These values demonstrate the potential for high-titer production of monoterpenoids in engineered microbial systems.
Experimental Workflow and Protocols
The following diagram and protocols outline a typical workflow for in vivo chrysanthemol production.
1. Strain Engineering:
-
Pathway Construction: The gene for CDS is cloned into an expression plasmid. To increase the precursor supply of DMAPP, genes of an upstream pathway, such as the mevalonate (MVA) pathway, are often co-expressed.
-
Host Modification: The engineered plasmids are introduced into a suitable host strain. Further metabolic engineering of the host, such as knocking out competing pathways, can be performed to channel more carbon flux towards chrysanthemol production.
2. Fermentation:
-
Seed Culture: A starter culture of the engineered strain is grown in a suitable medium.
-
Bioreactor Fermentation: The seed culture is used to inoculate a bioreactor containing a defined fermentation medium. Key parameters such as pH, temperature, and dissolved oxygen are carefully controlled. A fed-batch strategy, where a concentrated feed of the carbon source is added over time, is often employed to achieve high cell densities and product titers.
-
In-situ Product Removal: Due to the potential toxicity of monoterpenes to the host cells, an organic solvent overlay can be used in the bioreactor to continuously extract the product from the aqueous phase.
3. Product Recovery and Quantification:
-
Extraction: Chrysanthemol is recovered from the organic phase or the fermentation broth.
-
Analysis: The final product is quantified using GC-MS.
Conclusion: Choosing the Right Path Forward
The choice between in vitro and in vivo strategies for chrysanthemol biosynthesis depends on the specific research or production goals.
-
In vitro synthesis is ideal for fundamental enzyme characterization, pathway prototyping, and the production of high-purity standards on a small scale. Its key advantage is the high degree of control over the reaction environment.
-
In vivo fermentation is the more promising approach for large-scale, cost-effective production of chrysanthemol. While requiring significant upfront investment in strain development and process optimization, it has the potential to achieve significantly higher titers and productivity.
For drug development professionals and researchers focused on sustainable chemical production, the continued optimization of engineered microbial hosts for in vivo chrysanthemol synthesis represents a critical and promising area of research. Future work will likely focus on the discovery and engineering of more efficient CDS enzymes and the fine-tuning of metabolic pathways in robust industrial microbial strains to make the bio-production of chrysanthemol a commercial reality.
References
- 1. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of a Natural Insecticide: A Comparative Genomic Guide to Pyrethrin-Producing and Non-Producing Chrysanthemum Species
For Immediate Release
A deep dive into the genomes of pyrethrin-producing and non-producing Chrysanthemum and related species reveals key genetic divergences that underpin the synthesis of the potent natural insecticide, pyrethrin. This guide offers researchers, scientists, and drug development professionals a comparative overview of the genomic landscapes of these plants, highlighting the genetic machinery responsible for pyrethrin production and providing detailed experimental protocols for further research.
Pyrethrins, extracted from the flower heads of Tanacetum cinerariifolium (formerly Chrysanthemum cinerariifolium), are a class of natural esters with powerful insecticidal properties. While this species is the primary commercial source, its close relatives in the Chrysanthemum genus do not produce these compounds in significant amounts. Understanding the genomic differences between these species is crucial for metabolic engineering, enhancing pyrethrin yield, and potentially transferring this valuable trait to other plants.
A Tale of Two Genomes: Key Comparative Data
The genomes of pyrethrin-producing and non-producing species within the Asteraceae family show significant variation in size and gene content. The Tanacetum cinerariifolium genome is notably larger than its non-producing relatives, a feature attributed in part to a proliferation of specific transposable elements.
| Feature | Tanacetum cinerariifolium (Pyrethrin-Producing) | Tanacetum coccineum (Low-Producing) | Chrysanthemum seticuspe (Non-Producing) | Chrysanthemum morifolium (Hexaploid, Non-Producing) | Chrysanthemum lavandulifolium (Non-Producing) |
| Genome Size | ~7.1 - 9.58 Gb[1][2] | ~9.4 Gb[3][4] | ~2.72 Gb[1] | ~8.15 - 9.02 Gb[5][6] | ~2.60 - 2.64 Gb[7] |
| Predicted Genes | ~60,080[1][8] | ~103,680[3] | ~71,057 - 74,259[5] | ~138,764 (haploid line)[5] | ~64,257[7] |
| Key Comparative Genomic Feature | Enriched with sire and oryco clade transposable elements; enriched in biodefense-related genes (P450s, lipoxygenases).[8][9] | Distinct flanking regions of pyrethrin biosynthesis-related genes compared to T. cinerariifolium.[3] | Serves as a diploid model for the more complex hexaploid chrysanthemum genome.[1] | Complex hexaploid genome with evidence of whole-genome triplication.[5][10] | Chromosome-scale reference genome for the genus.[7] |
The Pyrethrin Biosynthesis Pathway: A Genetic Roadmap
Pyrethrins are synthesized via two converging pathways: the terpenoid pathway, which produces the chrysanthemic acid moiety, and the oxylipin pathway (derived from jasmonic acid), which produces the rethrolone alcohol moiety. The final step involves the esterification of these two precursors. Comparative genomics suggests that while core enzymatic functions are conserved, gene duplication, divergence, and the genomic context of these genes are critical for high-level pyrethrin production in T. cinerariifolium.
Caption: The pyrethrin biosynthesis pathway in T. cinerariifolium.
Genomic Distinctions and Gene Family Expansions
Comparative analyses reveal several key genomic features that likely contribute to the pyrethrin-producing phenotype of T. cinerariifolium:
-
Transposable Element (TE) Proliferation : The T. cinerariifolium genome shows a significant enrichment of specific TE families (sire and oryco clades), which occupy about 13% of its genome—a proportion roughly 8-fold higher than in related plants.[8] These TEs may play a role in genome restructuring and regulation of gene expression.
-
Expansion of Defense-Related Genes : InterProScan analysis indicates a high enrichment of biodefense-related proteins in T. cinerariifolium, including metabolic enzymes like cytochrome P450s (P450s) and lipoxygenases, which are crucial for secondary metabolite biosynthesis.[8][9]
-
Genomic Context : The regions flanking pyrethrin biosynthesis genes are distinct between the high-producing T. cinerariifolium and the low-producing T. coccineum, suggesting that the regulatory landscape surrounding these genes is critical for their high level of expression.[3] While the core biosynthesis genes have been identified, they do not appear to be organized into a tight functional gene cluster, but are instead dispersed across different genomic scaffolds.[11]
Experimental Protocols
Reproducing and extending the findings of comparative genomics requires robust experimental procedures. Below are summarized methodologies for the key experiments involved in the genomic analysis of Chrysanthemum species.
Genome Sequencing and Assembly
-
DNA Extraction : High-molecular-weight genomic DNA is extracted from young, healthy leaf tissue using a CTAB (cetyltrimethylammonium bromide) method optimized for plants with high levels of secondary metabolites.
-
Library Preparation and Sequencing :
-
Short-Read Sequencing : Paired-end libraries (e.g., 150 bp) are prepared and sequenced on an Illumina platform (e.g., HiSeq) to a depth of >100x coverage for accurate base-level polishing and k-mer analysis to estimate genome size.[1]
-
Long-Read Sequencing : To overcome challenges posed by highly repetitive genomes, long-read sequencing is employed using platforms like Pacific Biosciences (PacBio) or Oxford Nanopore Technologies (ONT). This provides long contiguous reads essential for scaffolding.
-
Scaffolding : Proximity ligation methods like Hi-C are used to generate chromosome-scale scaffolds by capturing the three-dimensional organization of the chromatin within the nucleus.[5]
-
-
Genome Assembly : A hybrid assembly approach is typically used. Long reads are first assembled into contigs using assemblers like Canu or WTDBG2. These contigs are then polished with the high-accuracy short reads to correct sequencing errors. Finally, Hi-C data is used to order and orient the contigs into chromosome-level pseudomolecules.[5]
Genome Annotation
-
Repeat Annotation : Repetitive elements are identified and masked using a combination of de novo prediction with tools like RepeatModeler and homology-based searches against repeat databases (e.g., Repbase).
-
Gene Prediction : Protein-coding genes are predicted using a combination of three approaches:
-
Ab initio prediction : Tools like AUGUSTUS and SNAP are trained with species-specific parameters.
-
Homology-based prediction : Protein sequences from related, well-annotated species are aligned to the genome.
-
Transcriptome-based prediction : RNA-Seq data from various tissues (leaf, flower, stem) is assembled into transcripts and used to identify exon-intron structures.
-
-
Functional Annotation : Predicted gene models are functionally annotated by searching for homology against public protein databases (e.g., Swiss-Prot, TrEMBL) and domain databases (e.g., Pfam, InterPro).
Comparative Genomic Analysis
This workflow provides a structured approach to identifying key differences between pyrethrin-producing and non-producing species.
Caption: A typical workflow for comparative plant genomics.
This guide provides a foundational understanding of the genomic factors differentiating pyrethrin-producing and non-producing Chrysanthemum species. The data and protocols presented herein are intended to facilitate further research into the biosynthesis of this vital natural insecticide, paving the way for novel strategies in crop protection and drug development.
References
- 1. scispace.com [scispace.com]
- 2. Development of Microsatellite Markers for Tanacetum cinerariifolium (Trevis.) Sch. Bip., a Plant with a Large and Highly Repetitive Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. maxapress.com [maxapress.com]
- 5. Analyses of a chromosome-scale genome assembly reveal the origin and evolution of cultivated chrysanthemum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Draft genome of Tanacetum cinerariifolium, the natural source of mosquito coil [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of cis-Chrysanthemol in a Laboratory Setting
Essential guidance for researchers on the proper handling and disposal of cis-Chrysanthemol, ensuring laboratory safety and environmental compliance. This document outlines the necessary precautions, step-by-step disposal procedures, and immediate actions for spill containment, providing a comprehensive safety resource for laboratory personnel.
This compound, a key intermediate in the synthesis of pyrethroid insecticides, requires careful management in a laboratory environment to mitigate potential hazards.[1] Adherence to established safety protocols is paramount for the protection of researchers and the environment. This guide provides a procedural framework for the safe disposal of this compound, drawing from established guidelines for hazardous waste management.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | [1][2][3] |
| Solubility in Water | 387.9 mg/L @ 25 °C (estimated) | [4] |
| Purity (GC) | ≥97% (cis + trans mixture) | [2] |
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is critical and must be conducted in accordance with institutional and regulatory standards for hazardous chemical waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
2. Waste Collection:
-
Small Quantities: For small residual amounts, wipe down containers and surfaces with a solvent-soaked absorbent pad (e.g., acetone, ethanol, or isopropanol).
-
Contaminated Materials: All contaminated materials, including absorbent pads, gloves, and empty containers, must be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous waste, including secondary containment.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[5]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Ventilate:
-
Immediately alert others in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ensure the area is well-ventilated to disperse any vapors.
2. Control the Spill:
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
3. Clean-up:
-
Carefully sweep or scoop up the absorbed material.
-
Place all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone or ethanol) and then with soap and water.
4. Waste Disposal:
-
Label and store the hazardous waste container as described in the disposal protocol.
-
Contact your institution's EHS office for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | 18383-59-0 | Benchchem [benchchem.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound, 18383-59-0 [thegoodscentscompany.com]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling cis-Chrysanthemol
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of cis-Chrysanthemol in research and development settings. It is intended to equip researchers, scientists, and drug development professionals with the necessary protocols to ensure safe operational conduct and proper disposal.
Hazard and Exposure Data
| Hazard Category | Potential Hazard | Recommended Exposure Limits |
| Acute Toxicity (Inferred) | Toxic if swallowed, inhaled, or in contact with skin.[1] | Work in a well-ventilated area, preferably a chemical fume hood.[3] |
| Skin Irritation/Sensitization | May cause skin irritation and allergic reactions upon repeated contact.[1][2][3] | Avoid direct skin contact. |
| Eye Irritation (Inferred) | May cause serious eye irritation. | Avoid all contact with eyes. |
| Flammability (Inferred) | Combustible liquid.[2] | Keep away from heat, sparks, and open flames.[2][5] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should always be conducted prior to handling this compound to ensure appropriate safety measures are in place. The following PPE is recommended as a minimum standard:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be considered.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact with a wide range of organic chemicals.[6] For prolonged contact or immersion, consult the glove manufacturer's compatibility chart.
-
Respiratory Protection: If work cannot be conducted in a well-ventilated area or a fume hood and there is a risk of inhaling aerosols or vapors, a respirator may be necessary. The appropriate cartridge type should be selected based on the specific exposure risk.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Detailed Methodologies
1. Preparation and Precautionary Measures:
-
Before beginning any work, consult the most current safety information and establish a designated area for handling this compound.
-
Ensure that safety equipment, including an eyewash station and safety shower, is accessible and in good working order.
-
Verify that a chemical spill kit is available and that personnel are trained in its use.
2. Handling this compound:
-
All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Use the smallest quantity of the chemical necessary for the experiment to minimize potential exposure and waste.
-
Avoid direct contact with the skin and eyes by wearing the appropriate PPE at all times.
-
Do not eat, drink, or smoke in the laboratory.[3]
3. Spill Response Protocol:
-
In the event of a small spill, alert others in the vicinity and evacuate the immediate area if necessary.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated material into a sealed, labeled container for proper waste disposal.
-
For larger spills, or if you are unsure how to proceed, evacuate the area and contact the designated emergency response team.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams.[6]
-
Store waste in clearly labeled, sealed, and chemically compatible containers.
-
Dispose of all hazardous waste through your institution's designated environmental health and safety office, following all local, state, and federal regulations. Do not pour this compound down the drain.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
